3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
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Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHJXNAIHHVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736459 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957346-54-2 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide chemical properties
An In-depth Technical Guide: 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized arylboronic acid pinacol ester. This compound serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates three key functional motifs: a fluorine atom, a benzamide group, and a boronic acid pinacol ester. This unique combination makes it an invaluable reagent for introducing a fluorinated benzamide moiety into complex molecular architectures via palladium-catalyzed cross-coupling reactions. This document will detail its chemical and physical properties, core reactivity, synthetic protocols, and applications, with a focus on providing practical insights for researchers and development professionals.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid organic compound that is readily handled under standard laboratory conditions. The pinacol ester group confers significantly greater stability compared to the corresponding free boronic acid, making it less susceptible to protodeboronation and easier to purify and store.[1]
Chemical Structure
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Advantage of the Pinacol Ester
Boronic acid pinacol esters (BPin) are widely preferred over their corresponding free boronic acids for several reasons rooted in their chemical stability and reactivity.
-
Enhanced Stability: The pinacol protecting group shields the boron atom, significantly reducing the rate of undesired side reactions like protodeboronation (cleavage of the C-B bond by a proton source). [1]* Direct Transmetalation: Extensive mechanistic studies have shown that boronic esters can participate directly in the transmetalation step without prior hydrolysis to the boronic acid, streamlining the reaction pathway under appropriate conditions. [2][3]* Improved Handling: As crystalline solids, they are generally easier to purify, weigh, and handle compared to the often less stable and more hygroscopic boronic acids.
Synthesis and Purification
Arylboronic esters like the title compound are most commonly synthesized via the Miyaura borylation reaction . This method involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). [1]
Synthetic Workflow
Caption: Typical workflow for Miyaura borylation.
Exemplary Synthesis Protocol
This protocol is a representative example based on established Miyaura borylation procedures and should be adapted and optimized for specific laboratory conditions.
-
Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-3-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent such as 1,4-dioxane. Subsequently, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Applications in Drug Discovery
This compound is a high-value intermediate in medicinal chemistry. [4][5]It allows for the strategic installation of the 2-fluoro-4-carbamoylphenyl motif, which is present in various biologically active molecules.
-
Bioisosteric Replacement: The fluorine atom is a bioisostere of a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Hydrogen Bonding: The primary benzamide group is an excellent hydrogen bond donor and acceptor, providing a critical anchor point for molecular recognition at a biological target's active site.
-
Structural Scaffolding: By using this reagent in Suzuki-Miyaura coupling, drug discovery teams can efficiently synthesize libraries of novel compounds, attaching the fluorobenzamide headgroup to various other molecular fragments to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
While a specific safety data sheet for the title compound is not universally available, data from structurally similar arylboronic esters provides a strong basis for safe handling protocols. [6][7][8]
-
Hazard Identification:
-
May cause skin and serious eye irritation. [7][8] * May cause respiratory irritation. [7][8] * May be harmful if swallowed. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to standards such as EN166 (EU) or NIOSH (US). [9] * Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use a proper removal technique. * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place, preferably under an inert atmosphere to maximize shelf life. Stable under recommended storage conditions.
Conclusion
This compound stands out as a robust and versatile synthetic building block. The stability afforded by the pinacol ester group, combined with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for chemists. Its unique combination of a fluorine atom and a benzamide moiety provides a direct route to incorporating functionalities crucial for modulating the biological activity and pharmacokinetic properties of drug candidates, cementing its role in the advancement of modern medicinal chemistry.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Maji, M., & Vedejs, E. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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PubChem. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]
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PubChem. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide. [Link]
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PubChem. 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
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data.bris. N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (3m). [Link]
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Oakwood Chemical. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide. [Link]
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Dana Bioscience. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. [Link]
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PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
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MDPI. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides. [Link]
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Synthesis of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in contemporary drug discovery and development. The synthesis is strategically designed around two pivotal transformations: the formation of a primary benzamide and a subsequent palladium-catalyzed Miyaura borylation. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested experimental protocols, and offer insights into the rationale behind the chosen synthetic strategy. The content is tailored for researchers, medicinal chemists, and process development scientists, aiming to equip them with the necessary knowledge for the successful synthesis and application of this versatile molecule.
Introduction: The Significance of Fluorinated Arylboronates
Fluorine-containing organic molecules have become increasingly prevalent in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity/basicity. Concurrently, organoboron compounds, particularly boronic acids and their pinacol esters, are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The convergence of these two motifs in molecules like this compound creates a trifunctional building block of immense synthetic utility, enabling the facile introduction of a fluorinated benzamide moiety into complex molecular architectures.
This guide will focus on a reliable and scalable synthetic route, prioritizing operational simplicity and the use of readily available starting materials. The chosen strategy involves the initial synthesis of a halogenated benzamide precursor, followed by the late-stage introduction of the boronate ester, a decision grounded in the principle of protecting sensitive functional groups from harsh reaction conditions.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule suggests a two-step approach starting from a commercially available or readily synthesized precursor. The primary strategic decision lies in the sequencing of the amide formation and the borylation reaction.
Caption: Retrosynthetic analysis of the target molecule.
While it is conceivable to first synthesize 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and then convert it to the amide, this approach is less favorable. The boronate ester is susceptible to degradation under certain amidation conditions, which can involve strong acids, bases, or high temperatures. Therefore, the more robust strategy, and the one detailed in this guide, involves the initial synthesis of 4-bromo-3-fluorobenzamide, followed by a mild and highly selective Miyaura borylation to install the pinacol boronate ester.
Synthesis of the Key Precursor: 4-Bromo-3-fluorobenzoic Acid
The synthesis of the pivotal starting material, 4-bromo-3-fluorobenzoic acid, can be achieved through several reported methods. A common and efficient route involves the oxidation of 4-bromo-3-fluorotoluene.
Experimental Protocol: Oxidation of 4-Bromo-3-fluorotoluene
This procedure utilizes a strong oxidizing agent, such as potassium permanganate, to convert the methyl group of 4-bromo-3-fluorotoluene to a carboxylic acid.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluorotoluene | 189.02 | 18.9 g | 0.1 |
| Potassium permanganate | 158.03 | 47.4 g | 0.3 |
| Pyridine | 79.10 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium bisulfite | 104.06 | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To a stirred solution of 4-bromo-3-fluorotoluene in a mixture of pyridine and water, slowly add potassium permanganate in portions at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and add sodium bisulfite until the solution becomes colorless to quench any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude 4-bromo-3-fluorobenzoic acid.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Amidation of 4-Bromo-3-fluorobenzoic Acid
The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with ammonia.[4][5]
Experimental Protocol: Synthesis of 4-Bromo-3-fluorobenzamide
Caption: Two-step process for the synthesis of 4-Bromo-3-fluorobenzamide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 21.9 g | 0.1 |
| Thionyl chloride | 118.97 | 14.3 g (8.7 mL) | 0.12 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Aqueous ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | - |
Procedure:
-
Suspend 4-bromo-3-fluorobenzoic acid in dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 40 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable organic solvent like tetrahydrofuran (THF).
-
In a separate flask, cool the aqueous ammonia in an ice bath.
-
Slowly add the solution of the acid chloride to the cold aqueous ammonia with vigorous stirring.
-
A white precipitate of 4-bromo-3-fluorobenzamide will form. Stir the mixture for an additional 30 minutes.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Miyaura Borylation: Installation of the Pinacol Boronate Ester
The final step in the synthesis is the palladium-catalyzed cross-coupling of 4-bromo-3-fluorobenzamide with bis(pinacolato)diboron (B₂pin₂). This reaction, a cornerstone of modern synthetic chemistry, allows for the formation of a carbon-boron bond under mild conditions with high functional group tolerance.[6][7]
Mechanism of the Miyaura Borylation
The catalytic cycle of the Miyaura borylation is well-established and proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: A base, typically a weak one like potassium acetate, is believed to activate the diboron reagent. The boryl group is then transferred from the diboron reagent to the palladium center, displacing the halide.
-
Reductive Elimination: The desired aryl boronate ester is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Miyaura Borylation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluorobenzamide | 218.02 | 21.8 g | 0.1 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 30.5 g | 0.12 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 2.45 g | 0.003 |
| Potassium acetate (KOAc) | 98.14 | 29.4 g | 0.3 |
| 1,4-Dioxane (anhydrous) | 88.11 | 250 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3-fluorobenzamide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Aromatic and amide protons in the expected regions, singlet for the methyl groups of the pinacol ester. |
| ¹³C NMR | Carbons of the aromatic ring, amide carbonyl, and pinacol ester observed at characteristic chemical shifts. |
| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
| Melting Point | A sharp melting point range indicative of a pure compound. |
| Purity (HPLC) | >95% |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are expensive and can be pyrophoric. Handle them under an inert atmosphere.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By strategically sequencing the amidation and Miyaura borylation reactions, this approach ensures high yields and purity while minimizing potential side reactions. The resulting trifunctional building block is a valuable asset for medicinal and materials chemists, enabling the efficient construction of complex molecules with tailored properties.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid.
- Brainly. (2024, April 15).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid.
- Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE.
- Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870.
- RU2019541C1. (n.d.). Process for preparing benzamide.
- Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2695-2701.
- Quick Company. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589-5591.
- Tom's Lab. (2021, January 31). Synthesis of Benzamide [Video]. YouTube.
- Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic letters, 14(18), 4814-4817.
- Organic Chemistry Portal. (n.d.).
- DE2823611A1. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Alfa Chemistry. (n.d.).
- Hartwig, J. F., & Chen, K. (2006). Palladium-Catalyzed Borylation of Primary Alkyl Bromides.
- Wikipedia. (n.d.).
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Quora. (2022, May 11).
- CN109912396B. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzaldehyde synthesis.
- Benchchem. (n.d.). Synthesis routes of 3-Bromo-4-fluorobenzaldehyde.
- CN109912396B. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- WO2010086877A2. (n.d.). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
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An In-depth Technical Guide to 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 957346-54-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in contemporary medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of complex molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This guide will delve into its chemical properties, a detailed synthesis protocol, its mechanistic role in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.
Introduction: A Pivotal Intermediate in Drug Discovery
This compound, with the Chemical Abstracts Service (CAS) number 957346-54-2 , is a fluorinated benzamide derivative featuring a pinacol boronate ester.[1][2] This unique combination of functional groups makes it an invaluable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds.
The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability and binding affinity. The benzamide moiety is a well-established pharmacophore, while the pinacol boronate ester is a stable and efficient precursor for palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 957346-54-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇BFNO₃ | [2] |
| Molecular Weight | 265.09 g/mol | [2] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, and DMF | Inferred from its use in organic synthesis |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a palladium-catalyzed borylation of a corresponding aryl halide. The following protocol is a representative method based on established synthetic transformations for similar compounds.
Reaction Scheme
Caption: Synthesis of the target compound via Miyaura borylation.
Experimental Protocol
Materials:
-
4-Bromo-3-fluorobenzamide (1.0 eq)
-
Bis(pinacolato)diboron (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzamide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane or DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired product.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry to synthesize complex biaryl and heteroaryl structures.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process in organometallic chemistry. A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (an aryl or vinyl halide/triflate).
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Exemplary Application: Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. For instance, it can be a crucial building block for analogs of Niraparib, a PARP inhibitor used in the treatment of ovarian cancer.
In a hypothetical synthetic route towards a Niraparib analog, this compound would be coupled with a suitable heterocyclic halide under Suzuki-Miyaura conditions.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique structural features enable the efficient construction of complex molecular architectures through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.
References
-
Dana Bioscience. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Available at: [Link]
- Miessler, G. L., Fischer, P. J., & Tarr, D. A. (2014). Inorganic Chemistry (5th ed.). Pearson.
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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structure elucidation of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
An In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive , a compound of significant interest in medicinal chemistry and organic synthesis. As a boronic acid pinacol ester derivative, this molecule serves as a critical building block, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its precise structural characterization is paramount to ensure predictability in subsequent synthetic transformations and to understand its structure-activity relationships in drug development programs. This document details an integrated analytical workflow, moving from foundational spectroscopic identification of functional groups to the unambiguous determination of molecular formula, connectivity, and stereochemistry. We will explore the causality behind the selection of each analytical technique, presenting field-proven protocols and interpreting the resulting data to build a cohesive and self-validating structural proof.
The Analytical Imperative: A Strategy for Unambiguous Confirmation
The structure of this compound presents a unique analytical challenge due to the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) and distinct functional groups (benzamide, fluoroaromatic, pinacol boronate ester). A successful elucidation strategy cannot rely on a single technique but must integrate data from several orthogonal methods. Our approach is designed to be systematic and self-validating, where the hypothesis generated from one experiment is confirmed or refined by the next.
The logical workflow for this elucidation is depicted below. We begin with non-destructive spectroscopic techniques to map the molecular framework and conclude with definitive methods that confirm mass and, if possible, provide a three-dimensional structure.
Figure 2: Key structural correlations derived from NMR data, illustrating the connectivity between molecular fragments.
Crystallographic Analysis: The Gold Standard
Expertise & Rationale: While the combination of MS and NMR provides a robust and convincing structural proof, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. [2]It provides a three-dimensional model of the molecule, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and solid-state conformation. [3][4] Experimental Protocol:
-
Crystal Growth: High-purity material is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane) to near saturation. The solution is allowed to evaporate slowly and undisturbed at room temperature.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam. [4]3. Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding a final 3D model of the molecule.
Data Interpretation: The output of a successful X-ray crystallography experiment is a detailed structural model that will definitively confirm:
-
The substitution pattern on the benzene ring: fluorine at position 3, the amide at position 1, and the dioxaborolane group at position 4.
-
The connectivity of the pinacol group to the boron atom and the boron atom to the aromatic ring.
-
The planarity of the aromatic ring and the conformation of the amide and boronate ester groups relative to it.
Conclusion: A Convergent and Validated Structure
The is achieved through a logical and synergistic application of modern analytical techniques. FT-IR spectroscopy provides initial confirmation of the core functional groups. High-resolution mass spectrometry establishes the correct molecular formula. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) pieces together the molecular framework, confirming the specific substitution pattern and the nature of the organoboron moiety. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an unequivocal three-dimensional structure. The convergence of data from all these methods provides a self-validating and trustworthy confirmation of the molecule's identity, an essential requirement for its application in research and development.
References
- Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies. Benchchem.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health (NIH).
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
- 11B NMR Chemical Shifts. San Diego State University.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health (NIH).
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search.
- 19Flourine NMR. University of Ottawa.
- Boron NMR Spectroscopy. Magritek.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. American Chemical Society.
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate.
- Benzamide. National Institute of Standards and Technology.
- molbank. DCU Research Repository.
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- FT-IR spectra recorded for tri- and tetravalent boronate esters (B1 and B2). ResearchGate.
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An In-Depth Technical Guide to 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a versatile organoboron compound increasingly utilized in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the construction of complex molecular architectures.
Core Molecular Attributes and Physicochemical Properties
This compound belongs to the family of arylboronic acid pinacol esters, which are celebrated for their stability, reactivity, and ease of handling compared to their corresponding boronic acids. The presence of a fluorine atom and a benzamide functional group on the phenyl ring imparts specific electronic and steric properties, making it a valuable reagent for targeted chemical transformations.
The molecular formula for this compound is C₁₃H₁₇BFNO₃. Its molecular weight can be calculated by summing the atomic weights of its constituent atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₇BFNO₃ | Deduced from Structure |
| Molecular Weight | 265.09 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as THF, DMF, and Dichloromethane | General observation for similar compounds |
| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizing agents and moisture | General observation for boronic esters |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound typically involves a multi-step process, starting from a readily available substituted benzene derivative. A common and effective strategy is the Miyaura borylation, which utilizes a palladium catalyst to install the pinacol boronate ester onto an aryl halide or triflate.
A Plausible Synthetic Pathway
A logical synthetic route commences with 4-bromo-3-fluorobenzamide. This starting material can be subjected to a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron in the presence of a suitable base and ligand.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-3-fluorobenzamide
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry reaction vessel, add 4-bromo-3-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
To this suspension, add PdCl₂(dppf) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Rationale Behind Experimental Choices
The choice of a palladium catalyst, specifically one with a bulky phosphine ligand like dppf, is crucial for achieving high yields in the Miyaura borylation. The dppf ligand facilitates the reductive elimination step in the catalytic cycle. Potassium acetate acts as a mild base, which is essential for the transmetalation step. Anhydrous conditions are maintained to prevent the hydrolysis of the boronic ester product.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.
The fluorine atom at the 3-position can influence the electronic properties of the aromatic ring and provide a site for potential hydrogen bonding interactions in the final molecule, a desirable feature in drug design. The benzamide moiety offers a handle for further functionalization or can be a key pharmacophoric element.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure. The characteristic singlet for the twelve methyl protons of the pinacol group is expected around 1.3 ppm in the ¹H NMR spectrum. ¹⁹F NMR and ¹¹B NMR can provide further structural confirmation.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in contemporary organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the unique electronic contributions of the fluorine and benzamide moieties, makes it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and applications is essential for researchers aiming to leverage its potential in their scientific endeavors.
References
A Technical Guide to the Physicochemical and Chemical Characteristics of Fluorinated Benzamide Boronic Esters for Drug Discovery Professionals
Abstract
Fluorinated benzamide boronic esters represent a pivotal class of molecules in modern medicinal chemistry, embodying a strategic convergence of three privileged structural motifs. This technical guide provides an in-depth analysis of the core physical and chemical characteristics of these compounds. We will explore how the interplay between the benzamide scaffold, fluorine substituents, and the boronic ester moiety dictates their properties, from Lewis acidity and hydrolytic stability to their reactivity in cornerstone synthetic reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental design and the application of these versatile compounds in therapeutic innovation.
Introduction: The Convergence of Three Privileged Moieties
The design of novel therapeutics often hinges on the synergistic combination of well-understood functional groups. Fluorinated benzamide boronic esters are a prime example of this principle, integrating three components that each contribute unique and valuable properties to a molecular scaffold.
-
The Boronic Ester: Far from being a simple protecting group for a boronic acid, the boronic ester is a critical modulator of stability, reactivity, and even biological activity. Boronic acids and their derivatives are foundational in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for forming C-C bonds[1][2]. In a biological context, the boron atom's ability to form reversible covalent bonds with diols—such as those in the active sites of serine proteases—has led to the development of potent enzyme inhibitors[1].
-
The Benzamide Scaffold: The benzamide functional group is a cornerstone in medicinal chemistry. It provides a rigid, planar structural element that can effectively orient other functional groups for optimal interaction with biological targets. Furthermore, the amide N-H and carbonyl C=O groups are classic hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to protein receptors.
-
The Fluorine Advantage: The strategic incorporation of fluorine is a well-established strategy in drug design.[3][4] The exceptional strength of the C-F bond often enhances metabolic stability, increasing a drug's half-life.[3] Moreover, fluorine's high electronegativity profoundly influences a molecule's electronic properties, modulating factors like the acidity of nearby groups, binding affinities, lipophilicity, and bioavailability.[5][6]
The combination of these three moieties creates a highly versatile platform, enabling medicinal chemists to fine-tune physicochemical properties and biological activity with a high degree of precision.
Core Physicochemical Characteristics
The utility of fluorinated benzamide boronic esters is a direct consequence of their unique physicochemical properties, which arise from the electronic and steric interplay of their constituent parts.
Lewis Acidity
A defining feature of boronic acids and their esters is the Lewis acidic nature of the boron atom. The introduction of electron-withdrawing groups, such as fluorine atoms on the benzamide ring, significantly enhances this acidity.[7][8] This increased electrophilicity of the boron center is crucial for its biological function, as it lowers the energy barrier for nucleophilic attack by amino acid residues (e.g., serine or threonine) in an enzyme's active site, leading to more potent inhibition.[7]
Hydrolytic Stability
Boronic esters exist in equilibrium with their corresponding boronic acids, and their susceptibility to hydrolysis is a critical parameter for both synthesis and biological application. While necessary for the release of the active boronic acid form in a biological medium, premature hydrolysis during synthesis or purification can lead to significant yield loss.[9][10]
The stability of a boronic ester is primarily governed by two factors:
-
Steric Hindrance: Bulky diols used to form the ester can physically shield the boron atom from attack by water. This is the most significant factor influencing stability.[9] Pinacol (Bpin) esters are widely used due to their improved stability over simpler esters, but can still be prone to hydrolysis.[10][11] Esters derived from more sterically demanding diols, such as (1,10-bicyclohexyl)-1,10-diol, have been shown to be exceptionally stable.[9]
-
Electronic Effects: The electron-withdrawing nature of the fluorinated benzamide core can influence the rate of hydrolysis.
The relative stability of various boronic esters is a key consideration in experimental design.
Table 1: Comparative Hydrolytic Stability of Common Boronic Esters
| Diol Component | Common Abbreviation | Relative Stability | Rationale |
|---|---|---|---|
| Ethylene Glycol | - | Low | Minimal steric hindrance around the boron atom. |
| Pinacol | Bpin | Moderate-High | The four methyl groups provide significant steric shielding.[11] |
| (1R,2R)-1,2-Dicyclohexyl-1,2-ethanediol | - | High | Increased steric bulk compared to pinacol.[9] |
| (1,10-Bicyclohexyl)-1,10-diol | - | Very High | Exceptional steric hindrance effectively protecting the boron center.[9] |
Spectroscopic Properties
The unique atoms within this molecular class provide distinct spectroscopic handles for characterization.
-
¹⁹F NMR: Provides a sensitive probe for the electronic environment of the fluorine atoms, useful for confirming structure and monitoring reactions.[12]
-
¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state. A shift from a tricoordinate ester to a tetracoordinate adduct (e.g., upon binding to an enzyme or fluoride) is readily observable.[13]
Chemical Reactivity and Synthetic Utility
Beyond their physical properties, the chemical reactivity of these compounds is central to their role in synthesis and biology.
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel prize-winning reaction is a cornerstone of modern organic synthesis. A crucial mechanistic insight is that many boronic esters, particularly those used for stability, can participate in the key transmetalation step directly without prior hydrolysis to the boronic acid.[2][12] The reaction is enabled by the interaction of the oxygen atoms of the boronic ester with the palladium center.[2]
Caption: Diagram 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Protodeboronation
A common side reaction, particularly for arylboronic acids bearing strong electron-withdrawing groups, is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This process can be base-catalyzed. The use of highly stable boronic esters, such as pinacol esters, is a key strategy to mitigate this undesired reaction, as they exhibit greater stability at high pH compared to other esters or the free acids.[7]
Formation of Reversible Covalent Bonds
The Lewis acidic boron atom readily reacts with nucleophilic diols to form a tetracoordinate boronate species. This reversible interaction is the cornerstone of their mechanism of action as enzyme inhibitors, where they form a stable adduct with serine or threonine residues in the catalytic active site.[1][5]
Caption: Diagram 2: Reversible covalent inhibition of a serine protease.
Experimental Protocols
The following protocols represent self-validating systems for the synthesis and analysis of these compounds.
Protocol 4.1: Synthesis of a Model Fluorinated Benzamide Pinacol Boronic Ester
This protocol describes the synthesis via an electrophilic trapping of an organometallic intermediate.
-
Aryl Halide Preparation: Begin with a suitable di-halogenated benzene precursor (e.g., 1-bromo-2-fluoro-5-iodobenzene).
-
Amide Formation: Selectively react the bromo position via a palladium-catalyzed aminocarbonylation with a desired amine (e.g., cyclohexylamine) to form the benzamide scaffold. The iodo- functionality remains for the next step.
-
Lithium-Halogen Exchange: Dissolve the resulting fluorinated iodo-benzamide in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon).
-
Boronic Ester Formation: Add n-butyllithium (1.1 eq) dropwise to perform a lithium-iodine exchange. After stirring for 30 minutes, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: Characterization Workflow
A robust characterization is essential to validate the synthesis and purity of the target compound.
Caption: Diagram 3: A standard workflow for compound validation.
Applications in Drug Development
The unique characteristics of fluorinated benzamide boronic esters make them highly valuable in several areas of drug discovery.
-
Enzyme Inhibition: As discussed, their ability to act as potent, reversible covalent inhibitors is a primary application. They are particularly effective against serine proteases, which play roles in coagulation, inflammation, and cancer. The first FDA-approved boronic acid-containing drug, Bortezomib, highlighted the therapeutic potential of this class as proteasome inhibitors for treating multiple myeloma.[1]
-
PET Imaging: The synthesis of analogues containing Fluorine-18 ([¹⁸F]) allows for their use as Positron Emission Tomography (PET) tracers. This enables non-invasive visualization and quantification of target engagement in vivo, which is invaluable for preclinical and clinical drug development.[14]
-
Chemical Probes and Sensors: The ability of the boronic acid moiety to bind with diols has been exploited to develop sensors for carbohydrates and other biologically relevant molecules.[7]
Conclusion and Future Outlook
Fluorinated benzamide boronic esters are a sophisticated class of molecules whose properties are finely tuned by the synergistic interplay of their components. The benzamide core provides a robust scaffold for target binding, fluorine substitution modulates metabolic stability and Lewis acidity, and the boronic ester controls reactivity and enables covalent interactions. Understanding these structure-property relationships is paramount for their effective design and application. Future advancements will likely see their expanded use in emerging therapeutic modalities, such as targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), where their unique reactivity and tunable properties can be leveraged to create next-generation medicines.
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Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]
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American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. ACS Publications. [Link]
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ResearchGate. (2021). Order of thermodynamic stability of representative boronic esters. [Link]
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ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. [Link]
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Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
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Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
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Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]
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Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]
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introduction to Suzuki-Miyaura cross-coupling reaction intermediates
An In-Depth Technical Guide to the Intermediates of the Suzuki-Miyaura Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Heart of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Its impact is particularly profound in the pharmaceutical and materials science industries, where the construction of complex molecular architectures, such as biaryls, is paramount. First reported by Akira Suzuki in 1979, this Nobel Prize-winning reaction has been the subject of intense mechanistic investigation.[1] Understanding the fleeting, transient intermediates that constitute its catalytic cycle is not merely an academic exercise; it is the key to mastering the reaction, optimizing conditions, and pushing the boundaries of chemical synthesis. This guide offers a deep dive into the core of the Suzuki-Miyaura reaction, illuminating the structure, formation, and reactivity of the pivotal intermediates that dictate its course and efficiency.
The Catalytic Engine: An Overview of the Pd(0)/Pd(II) Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[2] This cycle can be dissected into three fundamental, sequential events: oxidative addition, transmetalation, and reductive elimination.[3][4] Each stage involves the formation of distinct palladium intermediates, whose stability and reactivity are profoundly influenced by ligands, the base, and the nature of the substrates. While this three-step process provides a robust framework, the reality is a more intricate dance of ligand association/dissociation and competing mechanistic pathways, particularly during the crucial transmetalation step.[3][5]
Caption: The canonical catalytic cycle of the Suzuki-Miyaura reaction.
Phase 1: Oxidative Addition - The Initiation
The catalytic cycle is initiated when the active, coordinatively unsaturated 14-electron Pd(0) complex, typically bearing two phosphine ligands (L), reacts with the organic halide (or pseudohalide) electrophile, R¹-X.[3] This step, known as oxidative addition, involves the cleavage of the R¹-X bond and the formation of two new bonds to the metal center, formally oxidizing palladium from Pd(0) to Pd(II).[4][6]
This process is generally considered the rate-determining step of the overall cycle, and the reactivity of the halide follows the order of bond strength: I > OTf > Br > Cl.[5] The reaction initially produces a cis-organopalladium(II) halide complex. However, this species is often unstable and rapidly isomerizes to the thermodynamically more stable trans isomer, which is the key intermediate that proceeds to the next phase of the cycle.[1][5] The choice of ligand is critical; electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.[1][2]
Caption: Oxidative addition and subsequent cis-trans isomerization.
Phase 2: Transmetalation - The Core Exchange
Transmetalation is the organometallic reaction where the organic group (R²) is transferred from the boron reagent to the palladium(II) center, displacing the halide.[1][4] This step is mechanistically complex and the subject of extensive research, as its efficiency is highly dependent on the base and reaction conditions.
The Crucial Role of the Base: Activating the Boron Reagent
Tricoordinate organoboronic acids are generally unreactive toward the oxidative addition intermediate.[7] The primary role of the base (e.g., OH⁻, OR⁻) is to activate the boronic acid by coordinating to its empty p-orbital. This forms a more nucleophilic, tetracoordinate anionic "ate" complex, such as [R²B(OH)₃]⁻.[1][8][9] This activation dramatically increases the reactivity of the organoboron species, priming it for the transfer of its organic moiety to the palladium center.[7]
The Mechanistic Crossroads: Two Competing Pathways
Once the boronate is formed, two primary mechanistic pathways have been proposed for the transmetalation event. The prevailing pathway often depends on the specific base, solvent, and ligands used.[10][11]
-
The Boronate Pathway: The activated tetracoordinate boronate species directly attacks the trans-[R¹Pd(L)₂X] complex. This is often considered the dominant pathway, especially with hydroxide or alkoxide bases.[10]
-
The Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium complex to form a palladium-hydroxide intermediate, trans-[R¹Pd(L)₂(OH)]. This intermediate then reacts with the neutral boronic acid.[11]
Recent studies using low-temperature NMR and computational methods have provided evidence for the existence of "pre-transmetalation intermediates" that contain a Pd-O-B linkage.[3][12] These species represent the "missing link" where the two metallic centers are bridged before the organic group transfer occurs. The characterization of these intermediates confirms that the transfer is not a simple collision but a structured, multi-step process.[12]
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A Technical Guide to Fluorinated Benzamides in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—grant medicinal chemists unparalleled control over a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When incorporated into the benzamide scaffold, a privileged structure in numerous therapeutic agents, these effects are amplified, leading to the development of highly effective and specific drugs. This guide provides an in-depth exploration of the applications of fluorinated benzamides, offering insights into the rationale behind their design, their synthesis, and their impact across various therapeutic areas.
The strategic incorporation of fluorine can profoundly influence a drug candidate's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a concept often referred to as "metabolic blocking".[4][5] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, thereby modulating a molecule's ionization state, which in turn affects its solubility, permeability, and binding affinity to its biological target.[4][6] These modifications frequently lead to improved oral bioavailability, enhanced target selectivity, and a more favorable pharmacokinetic profile.[1][6]
This guide will delve into the multifaceted roles of fluorinated benzamides, from their use as therapeutic agents in oncology, central nervous system (CNS) disorders, and inflammatory diseases to their application as diagnostic tools in Positron Emission Tomography (PET) imaging. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide practical, step-by-step protocols for their synthesis and evaluation.
The Pleiotropic Effects of Fluorination on Benzamide Scaffolds
The introduction of fluorine into a benzamide core is not a matter of simple substitution but a strategic decision to modulate multiple molecular properties simultaneously. The causality behind these improvements lies in the fundamental physicochemical changes induced by the fluorine atom.
Enhancing Metabolic Stability and Pharmacokinetics
A primary driver for incorporating fluorine is to enhance a drug's metabolic stability.[5][6] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively block this enzymatic oxidation.[4][7] The high strength of the C-F bond makes it resistant to cleavage, thereby prolonging the drug's half-life in the body.[3] This strategy has been successfully employed to improve the metabolic profiles of numerous drug candidates.[8][9]
Beyond metabolic blocking, fluorination can also fine-tune lipophilicity. While often considered to increase lipophilicity, the effect is highly context-dependent and can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] For instance, strategic fluorination can improve a drug's ability to cross the blood-brain barrier, a critical attribute for CNS-targeted therapies.[10][11][12]
Modulating Receptor Binding and Potency
The electronic effects of fluorine are pivotal in enhancing a drug's binding affinity and potency. As the most electronegative element, fluorine can create strong dipole moments and engage in favorable electrostatic interactions with amino acid residues in the target protein's binding pocket.[4][13] This can lead to a more stable drug-receptor complex and, consequently, higher potency.[6] The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can be achieved without causing significant steric hindrance, allowing for precise modulation of electronic properties without disrupting the overall binding conformation.[6]
The ability of fluorine to lower the pKa of nearby amines can also be advantageous. By reducing the basicity of a compound, fluorination can increase the proportion of the neutral species at physiological pH, which can lead to improved membrane permeability and better oral bioavailability.[6]
Therapeutic Applications of Fluorinated Benzamides
The versatility of the fluorinated benzamide scaffold is evident in its widespread application across diverse therapeutic areas.
Oncology
In cancer therapy, fluorinated benzamides have emerged as potent inhibitors of various kinases and other key signaling proteins.[1] For example, fluorination is a common strategy to improve the metabolic stability and pharmacokinetics of kinase inhibitors.[1] The anti-cancer properties of some fluorinated benzimidazole-based compounds have been demonstrated, with some showing cytotoxicity against cancer cell lines at low micromolar doses.[14] Polyfluorinated benzamides have also been evaluated as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[15]
Central Nervous System (CNS) Disorders
Fluorinated benzamides have shown significant promise in the treatment of CNS disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for targeting receptors and enzymes within the brain.[10][12] Several 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides have been synthesized and evaluated as high-affinity ligands for dopamine D2 receptors, which are implicated in conditions like schizophrenia and Parkinson's disease.[16] These compounds are also being explored as potential PET imaging agents for in vivo studies.[16] Furthermore, novel fluorinated N-benzamide enaminones have demonstrated anticonvulsant activity in preclinical models of epilepsy, with evidence suggesting they act by modulating voltage-gated sodium channels.[17]
Inflammatory Diseases
The anti-inflammatory potential of benzamides has been recognized, and fluorination can further enhance these properties.[18] Studies have shown that certain benzamides can inhibit the production of pro-inflammatory cytokines like TNF-alpha by inhibiting the transcription factor NF-kappaB.[18] Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated as anti-inflammatory agents, with some compounds showing potent inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[19] The rationale is that the anti-inflammatory effects, combined with potential anticancer properties, could be beneficial in cancers associated with chronic inflammation.[19]
Fluorinated Benzamides in Diagnostic Imaging: Positron Emission Tomography (PET)
Beyond therapeutics, the incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into benzamide structures has revolutionized diagnostic imaging.[5][20] PET imaging with ¹⁸F-labeled tracers allows for the non-invasive visualization and quantification of biological processes at the molecular level.[20]
Imaging Sigma Receptors in Tumors
Several ¹⁸F-labeled benzamide analogues have been developed as PET ligands for imaging sigma receptors, which are overexpressed in various solid tumors.[21][22] These tracers have demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios in preclinical models, suggesting their potential for diagnosing and staging cancer.[21] For instance, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide has been identified as a promising candidate for imaging the σ₂ receptor status of solid tumors.[21]
Dopamine D2 Receptor Imaging in the Brain
¹⁸F-labeled benzamides are also valuable tools for studying the dopamine system in the brain. Tracers like [¹⁸F]fallypride, a fluorinated benzamide with high affinity for D2 receptors, have been developed for PET imaging.[23] These agents allow for the in vivo quantification of D2 receptor density and occupancy, which is crucial for understanding the pathophysiology of neurological and psychiatric disorders and for monitoring the efficacy of therapeutic interventions.[23]
Structure-Activity Relationship (SAR) Studies
The rational design of fluorinated benzamides relies heavily on understanding their structure-activity relationships. SAR studies systematically explore how modifications to the chemical structure, including the position and number of fluorine atoms, affect the biological activity of the compound.
For example, in a series of benzamides designed as inhibitors of Mycobacterium tuberculosis, it was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core.[24] Conversely, in the development of sigma receptor ligands, 4-fluoro-substituted benzamides were found to be more potent sigma-2 ligands than their 2-fluoro counterparts.[22] These examples underscore the importance of precise fluorine placement to achieve the desired biological effect.
Experimental Protocols
Synthesis of a Representative Fluorinated Benzamide
The following is a general, illustrative protocol for the synthesis of a fluorinated benzamide via the acylation of an amine with a fluorinated benzoyl chloride.
Protocol: Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide [25]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2,3-difluoroaniline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the pure N-(2,3-difluorophenyl)-2-fluorobenzamide.[25]
In Vitro Evaluation of Biological Activity
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HepG2 liver cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized fluorinated benzamide derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Overview of the diverse applications of fluorinated benzamides.
Caption: Key molecular property modulations by fluorine incorporation.
Conclusion and Future Perspectives
Fluorinated benzamides represent a powerful and versatile class of molecules in medicinal chemistry. The strategic incorporation of fluorine allows for the fine-tuning of a wide range of physicochemical and pharmacokinetic properties, leading to the development of more effective and safer drugs.[1][6] From potent anticancer agents and CNS-active compounds to highly specific PET imaging probes, the applications of fluorinated benzamides are continually expanding.
Future research in this area will likely focus on the development of novel fluorination methodologies to enable more precise and efficient synthesis of complex fluorinated benzamides.[27] Additionally, a deeper understanding of the intricate interplay between fluorination patterns and biological activity will guide the rational design of next-generation therapeutics and diagnostics. The continued exploration of this chemical space promises to yield new and improved treatments for a wide range of human diseases.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Benzamides Utilizing 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Introduction: The Strategic Importance of Biaryl Benzamides
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The benzamide functional group, in particular, is a common feature in a multitude of biologically active compounds, contributing to their target affinity and pharmacokinetic properties.[3] The synthesis of biaryl benzamides through robust and versatile methods is therefore of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl benzamides via the Suzuki-Miyaura cross-coupling reaction, employing 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a key building block. The presence of the fluoro-substituent can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity, making this reagent a valuable tool for the synthesis of novel compounds.[4]
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[5][6] The reaction is prized for its mild conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[5]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design Considerations
The successful synthesis of biaryl benzamides using this compound hinges on the careful selection of reaction parameters. The electron-withdrawing nature of both the fluoro and benzamide groups can influence the reactivity of the boronic ester, necessitating optimized conditions.
Catalyst and Ligand Selection
While various palladium sources can be effective, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used. For electron-deficient boronic esters, the use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) is often beneficial as they can promote the reductive elimination step and stabilize the active catalyst.
Choice of Base and Solvent
The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as Na₂CO₃. The solvent system typically consists of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous phase to dissolve the base.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of biaryl benzamides. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., 4:1 Dioxane/Water, 5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent mixture (e.g., 3 mL of 4:1 Dioxane/Water)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To the microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent mixture and seal the vial.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-45 minutes.
-
After the reaction, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The following table outlines typical starting conditions for the coupling of various aryl halides with this compound.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 75-85 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 100 | 24 | 60-70 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 8 | 90-98 |
| Expected yields based on similar reactions reported in the literature. Actual yields may vary. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base | - Use a fresh batch of catalyst and ligand- Ensure thorough degassing of solvents and purging of the reaction vessel- Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) |
| Protodeborylation | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents if possible, or minimize the amount of water- Monitor the reaction closely and stop it upon consumption of the starting material |
| Homocoupling of Boronic Ester | - Presence of oxygen | - Ensure a strictly inert atmosphere throughout the reaction setup and duration |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound provides a reliable and versatile route for the synthesis of functionalized biaryl benzamides. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a diverse range of compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented herein serve as a robust starting point for the successful implementation of this important transformation.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NileRed. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2281. Retrieved from [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. Retrieved from [Link]
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ResearchGate. (n.d.). The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]
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Wang, Y., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. Retrieved from [Link]
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Fensome, A., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1015-1020. Retrieved from [Link]
- Google Patents. (n.d.). WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorinated Aryl Boronic Esters
Introduction: The Strategic Importance of Fluorinated Biaryls
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for fine-tuning physicochemical and biological properties.[1][2][3] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly enhance metabolic stability, membrane permeability, binding affinity, and pharmacokinetic profiles of bioactive compounds.[1][4] Consequently, a significant percentage of pharmaceuticals entering the market contain at least one fluorine atom.
The biaryl motif is a privileged scaffold in medicinal chemistry, and the synthesis of fluorinated biaryls via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represents a critical transformation for drug development professionals.[5] This guide provides an in-depth examination of the palladium-catalyzed cross-coupling of fluorinated aryl boronic esters with aryl halides, offering mechanistic insights, practical guidance on reaction optimization, and detailed experimental protocols.
Mechanistic Considerations: The Impact of Fluorine
The classical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] However, the presence of electron-withdrawing fluorine atoms on the aryl boronic ester introduces specific challenges and necessitates careful optimization of reaction conditions.
The Catalytic Cycle Deconstructed
The journey from starting materials to the fluorinated biaryl product is a finely orchestrated sequence of events at the palladium center. Understanding this cycle is paramount for troubleshooting and optimization.
Caption: The Suzuki-Miyaura catalytic cycle for fluorinated substrates.
-
Oxidative Addition : A Pd(0) complex, stabilized by ligands (L), inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.
-
Transmetalation : This is often the rate-determining step and is particularly sensitive when using fluorinated substrates. The organic group from the boron reagent (F-Ar') is transferred to the palladium center. A base is crucial here; it activates the boronic ester by forming a more nucleophilic "ate" complex, which facilitates the transfer.[6][7] However, highly fluorinated aryl boronic acids and their derivatives can be unstable in the presence of strong bases, leading to competitive protodeboronation (loss of the boron group).[8][9][10] The choice of a milder base or anhydrous conditions can be critical to mitigate this side reaction.[11]
-
Reductive Elimination : The two organic partners (Ar and F-Ar') on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. The electron-withdrawing nature of the fluoroaryl group can influence the rate of this step.[12][13][14]
Optimizing the Reaction: A Guide to Component Selection
The success of the coupling reaction hinges on the judicious selection of each component. The electronic properties of fluorinated substrates often necessitate a departure from standard Suzuki-Miyaura conditions.
| Component | Role & Key Considerations for Fluorinated Substrates | Recommended Options |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. Precatalysts offer improved stability and handling. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos-Pd-G3)[15][16] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often superior for coupling challenging substrates like aryl chlorides and electron-deficient boronic esters.[17][18] | Buchwald Ligands: SPhos, XPhos, RuPhos[17][19] Others: P(t-Bu)₃, PCy₃ |
| Base | Activates the boronic ester for transmetalation. The choice is critical to balance reactivity with the stability of the fluorinated boronic ester. Stronger bases can accelerate transmetalation but also increase the risk of protodeboronation.[7][20] | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF[15][21][22] Fluoride Sources: KF, CsF can be effective, playing a dual role as a base and activator through boron's fluorophilicity.[23] |
| Solvent | Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents or mixtures with water are common. Degassing is essential to prevent oxidation of the Pd(0) catalyst.[20] | Toluene, Dioxane, THF, t-Butanol/Water mixtures.[15] |
| Boron Reagent | Pinacol esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids, making them preferable for fluorinated systems.[9] | Fluorinated Aryl Boronic Pinacol Esters. |
General Experimental Workflow
A systematic approach is crucial for reproducibility and success. The following workflow outlines the key stages of the cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a fluorinated aryl boronic pinacol ester with an aryl bromide using a Buchwald ligand/precatalyst system.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Aryl Boronic Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) and SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), the fluorinated aryl boronic pinacol ester (e.g., 0.6 mmol, 1.2 equiv), the palladium precatalyst and ligand (or the pre-formed Buchwald precatalyst), and potassium phosphate (e.g., 1.5 mmol, 3.0 equiv).[19]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL for a 0.5 mmol scale reaction) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated biaryl product.
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Inefficient catalyst activation or decomposition.
-
Solution: Ensure a strictly inert atmosphere and use properly degassed solvents. Consider a more robust ligand or a higher catalyst loading. Increase the reaction temperature.
-
-
Protodeboronation of Boronic Ester:
-
Cause: Presence of water and/or a base that is too strong.[9]
-
Solution: Use anhydrous solvents and reagents. Switch to a milder base like KF or K₂CO₃. Minimize reaction time and temperature.
-
-
Formation of Homocoupled Products:
Conclusion
The palladium-catalyzed cross-coupling of fluorinated aryl boronic esters is a powerful and versatile method for synthesizing valuable fluorinated biaryls. While the presence of fluorine introduces challenges, particularly regarding the stability of the boron reagent and the kinetics of the catalytic cycle, these can be overcome through a rational choice of catalyst, ligand, base, and solvent. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can effectively leverage this chemistry to advance programs in drug discovery and materials science.
References
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Harg, A. et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
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Kanbara, T. et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: [Link]
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Kohlmann, J. et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Available at: [Link]
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Yang, Y-F. et al. (2015). The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions, 44(10). Available at: [Link]
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Mossine, A. V. et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23). Available at: [Link]
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Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(23). Available at: [Link]
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Abbasi, M. et al. (2015). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 13(20). Available at: [Link]
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Kanbara, T. et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: [Link]
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Sandford, C. et al. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(31). Available at: [Link]
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Fier, P. S. & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 134(12). Available at: [Link]
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Semproni, S. P. et al. (2018). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. Organometallics, 37(15). Available at: [Link]
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Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(23). Available at: [Link]
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Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Kohlmann, J. et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Available at: [Link]
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Szymczak, N. C. et al. (2018). Defluorinative Functionalization of Pd(II) Fluoroalkyl Complexes. Angewandte Chemie International Edition, 57(42). Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Liu, T. et al. (2023). Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides. Nature Synthesis. Available at: [Link]
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Zhang, C-P. et al. (2011). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Organic & Biomolecular Chemistry, 9(9). Available at: [Link]
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Studer, A. et al. (2021). Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. Chemistry – A European Journal, 27(39). Available at: [Link]
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Lafrance, M. & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(20). Available at: [Link]
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Thomas, A. A. & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5). Available at: [Link]
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Pérez-Temprano, M. H. et al. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 42(1). Available at: [Link]
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Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]
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ResearchGate. (2017). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]
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Carrow, B. P. & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21). Available at: [Link]
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ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Available at: [Link]
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ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
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Billingsley, K. L. & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11). Available at: [Link]
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Amii, H. & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5). Available at: [Link]
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ResearchGate. (2015). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. Available at: [Link]
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ResearchGate. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]
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ResearchGate. (2020). Palladium‐catalyzed cross‐coupling of phosphoranes with aryl boronic acids. Available at: [Link]
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Zhang, C-P. et al. (2011). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications, 47(18). Available at: [Link]
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Trowbridge, A. et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16). Available at: [Link]
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Molander, G. A. & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 49(33). Available at: [Link]
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Drug Discovery World. (2023). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
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Zhou, Y. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(17). Available at: [Link]
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ResearchGate. (2019). Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid with 2‐bromothiphene. Available at: [Link]
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Do, H-Q. & Daugulis, O. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 7. Available at: [Link]
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Fier, P. S. & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10). Available at: [Link]
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Muramatsu, W. et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2). Available at: [Link]
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Singh, V. & Singh, S. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6). Available at: [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10). Available at: [Link]
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Application Notes & Protocols for 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Drug Discovery
Introduction: A Strategic Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and specific hydrogen-bonding motifs into molecular scaffolds is a cornerstone of rational drug design.[1] The compound 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide emerges as a highly valuable building block, ingeniously combining three critical functionalities: a versatile boronic acid pinacol ester for cross-coupling, a bio-potentiating fluorine atom, and a pharmacologically significant benzamide moiety.
This guide provides an in-depth exploration of the utility of this reagent, focusing on its application in the synthesis of biaryl structures, which are prevalent in a wide range of therapeutic agents. We will delve into the mechanistic rationale for its use, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss its role in the generation of potent inhibitors for targets of high clinical interest, such as Poly(ADP-ribose) polymerase (PARP).
The Trifecta of Functionality: Scientific Rationale
The efficacy of this compound as a building block can be attributed to the synergistic effects of its three key components.
The Boronic Acid Pinacol Ester: A Gateway to Biaryl Scaffolds
The tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol ester of boronic acid, is a stable and efficient coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to form biaryl cores.[2][3] The stability and ease of handling of the pinacol ester compared to the free boronic acid make it a preferred reagent in many synthetic campaigns.
The Role of Fluorine: Enhancing Pharmacological Properties
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1] Specifically, the fluorine atom at the 3-position of the phenyl ring in this reagent offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the drug's half-life.[1]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[4]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing target engagement and cell permeability.
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be exploited to achieve a bioactive conformation.[4]
The Benzamide Moiety: A Key Pharmacophore
The benzamide group is a common feature in a multitude of approved drugs and serves as a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[5][6] In the context of enzyme inhibitors, the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the molecule within the active site of the target protein. This is particularly relevant for classes of drugs like PARP inhibitors, where the benzamide moiety mimics the nicotinamide portion of the NAD+ substrate.[7][8][9]
Application Focus: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A common structural motif in many PARP inhibitors, including the approved drug Olaparib, is a biaryl system linked to a phthalazinone core.
The subject of this guide, this compound, is an ideal precursor for synthesizing analogs of Olaparib and other biaryl-containing PARP inhibitors. The Suzuki-Miyaura coupling allows for the efficient connection of the fluorinated benzamide ring to a suitable heterocyclic or aromatic partner, constituting a key step in the synthesis of these targeted therapies.[7][8][9]
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Boronic acid derivatives can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[11]
-
Palladium catalysts are toxic and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: General Suzuki-Miyaura Cross-Coupling with an Aryl Bromide
This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if using conventional heating)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and the base (2.0 mmol, 2.0 equivalents).
-
Seal the vessel with a septum or cap and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water).
-
Add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is a good starting point. For microwave heating, temperatures of 100-150 °C for 15-60 minutes can be explored.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualization of the Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Data and Expected Outcomes
While specific yield data for reactions involving this compound is not extensively published, we can infer expected outcomes based on reactions with structurally similar boronic esters. The presence of the electron-withdrawing fluorine atom may slightly decrease the rate of transmetalation compared to electron-rich boronic acids.[12] However, high yields are generally achievable with appropriate catalyst and ligand selection.
Table 1: Typical Suzuki-Miyaura Reaction Conditions and Expected Yields for Substituted Phenylboronic Acid Pinacol Esters
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 8 | 75-90 |
| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 6 | 88-98 |
Note: This data is compiled from typical conditions reported for Suzuki-Miyaura reactions of various substituted arylboronic acid esters and should be considered as a starting point for optimization.
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its unique combination of a reactive handle for cross-coupling, a fluorine atom for modulating physicochemical properties, and a key pharmacophoric benzamide group makes it an ideal reagent for the synthesis of complex biaryl molecules. The protocols and data presented herein provide a solid foundation for researchers and scientists to incorporate this valuable reagent into their synthetic strategies, particularly in the pursuit of novel therapeutics targeting enzymes such as PARP.
References
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Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. PubMed Central. Available at: [Link]
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Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubMed Central. Available at: [Link]
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Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. Available at: [Link]
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Synthesis of Olaparib Derivatives and Their Antitumor Activities. ResearchGate. Available at: [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Available at: [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]
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Ting, R., Harwig, C., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. Available at: [Link]
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Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. Available at: [Link]
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available at: [Link]
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A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Available at: [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. NIH. Available at: [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]
-
Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. ResearchGate. Available at: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. Available at: [Link]
-
New bi aryl amide derivatives of steroid analoge via Suzuki reaction synthesis and characterization. ResearchGate. Available at: [Link]
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Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one. Chemos GmbH & Co.KG. Available at: [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
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experimental setup for Suzuki coupling with substituted benzamides
An Application Guide to the Suzuki-Miyaura Coupling of Substituted Benzamides for Biaryl Ketone Synthesis
Introduction: A New Paradigm in Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures crucial to pharmaceuticals and functional materials.[1][2] Traditionally, this palladium-catalyzed reaction has relied on the coupling of organoboron reagents with aryl halides and pseudohalides.[1] However, the frontier of cross-coupling has expanded to include substrates long considered inert, most notably amides. Amides are among the most stable functional groups, a characteristic that makes them ideal for multi-step syntheses but challenging as electrophilic partners.[3]
The development of methods for the Suzuki-Miyaura coupling of benzamides represents a significant breakthrough, offering a novel and direct route to valuable biaryl ketones by leveraging the ubiquitous and stable amide functional group. This transformation proceeds via the selective activation and cleavage of the traditionally robust amide N-C(O) bond, turning a classically unreactive moiety into a versatile coupling handle.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup, a detailed protocol, and optimization strategies for this powerful reaction.
The Core Challenge: Activating the Amide Bond
The inherent stability of amides arises from resonance delocalization between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O conjugation), which imparts a partial double-bond character to the N-C bond.[6][7] Overcoming this stability is the central challenge. The key to successful coupling is to facilitate the oxidative addition of a low-valent transition metal catalyst, such as Pd(0) or Ni(0), into this resilient N-C acyl bond.[8][9]
Several strategies have been developed to activate the amide bond for cleavage:
-
N-Acyl Activation: Attaching an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, to the amide nitrogen weakens the N-C bond, making it more susceptible to oxidative addition.[5][10] This is a widely employed and highly effective strategy.
-
Ground-State Destabilization: Introducing steric strain to twist the amide out of its preferred planar geometry disrupts the resonance stabilization. These "twisted amides" are significantly more reactive in cross-coupling reactions.[11][12]
-
Cooperative Catalysis: A synergistic combination of Lewis base and palladium catalysis can be used to activate otherwise inert primary amide N-C bonds for Suzuki-Miyaura coupling.[13]
The Catalytic Cycle: A Mechanistic Overview
The mechanism for the Suzuki coupling of benzamides mirrors the classic cycle but with a distinct initial step. The process is catalyzed by either palladium or nickel complexes, with N-heterocyclic carbene (NHC) ligands often playing a crucial role.[8][14]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active M(0) catalyst (M = Pd or Ni) inserts into the activated N-C(O) bond of the benzamide. This is typically the rate-determining step and results in an acyl-M(II)-amido complex.[7][9]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic borate species. This species then transfers its organic group to the metal center, displacing the amido group and forming a new acyl-M(II)-aryl complex.[1][15]
-
Reductive Elimination: The two organic partners (the acyl and aryl groups) couple and are eliminated from the metal center, forming the desired biaryl ketone product. This step regenerates the active M(0) catalyst, allowing it to re-enter the catalytic cycle.[16]
Caption: The catalytic cycle for the transition-metal-catalyzed Suzuki-Miyaura coupling of amides.
Key Experimental Parameters: A Scientist's Guide
The success of the Suzuki coupling of benzamides hinges on the careful selection of several key components.
-
Catalyst System (Metal and Ligand):
-
Palladium: Well-defined Pd(II)-NHC precatalysts are highly effective and often offer air and moisture stability, simplifying handling.[8][9] Complexes like (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) have demonstrated high efficacy for coupling even at room temperature.[10]
-
Nickel: Nickel catalysts are a cost-effective alternative and are particularly adept at cleaving strong carbon-heteroatom bonds.[5] A common system involves using Ni(cod)₂ with an NHC ligand precursor such as ICy·HBF₄.[14] To improve practicality, benchtop protocols using paraffin-encapsulated Ni(0) precatalysts have been developed to obviate the need for a glovebox.[3][6]
-
Ligands: N-heterocyclic carbenes (NHCs) are the ligands of choice for this transformation. Their strong σ-donating ability and steric bulk facilitate both the oxidative addition and reductive elimination steps.[1] Commonly used NHCs include IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).[11]
-
-
Base: An appropriate base is essential for the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[13][17][18] The choice of base can be critical and may require screening for optimal results.
-
Solvent: The reaction is typically performed in anhydrous aprotic polar solvents.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[10][17][19]
-
Green Solvents: In an effort to improve the environmental footprint of the reaction, solvent selection guides have been developed. Studies have identified isopropyl acetate (i-PrOAc) as a recommended green solvent, with alternatives like cyclopentyl methyl ether (CPME) and dimethyl carbonate (DMC) also showing promise.[20][21]
-
-
Boron Reagent: While arylboronic acids are most common, their corresponding esters (e.g., pinacol esters) or aryltrifluoroborate salts can also be used.[1] Boronic acids can be prone to protodeboronation, and using an ester or trifluoroborate salt can sometimes improve stability and yield.[1]
Detailed Experimental Protocol: Suzuki Coupling of N-Boc-N-methylbenzamide with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials and Reagents:
-
N-Boc-N-methylbenzamide (Electrophile)
-
Phenylboronic Acid (Nucleophile)
-
(η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (Catalyst, 3 mol%)
-
Potassium Carbonate (K₂CO₃, anhydrous powder, 3.0 equiv.)
-
Anhydrous 1,4-dioxane (Solvent)
-
Nitrogen or Argon gas supply (for inert atmosphere)
-
Standard glassware (Schlenk flask or oven-dried vial with septa)
-
Magnetic stirrer and heating plate
Procedure:
-
Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or inside a glovebox. Oven-dry all glassware and allow it to cool under vacuum or an inert gas stream.
-
Reagent Preparation: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-N-methylbenzamide (e.g., 0.5 mmol, 1.0 equiv.), phenylboronic acid (1.0 mmol, 2.0 equiv.), and anhydrous K₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate, small vial, weigh the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) catalyst (0.015 mmol, 3 mol%) and add it to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL to achieve a 0.2 M concentration) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically taking small aliquots from the reaction mixture under inert conditions.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter it through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl ketone product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Workflow for Reaction Optimization
When developing a new Suzuki coupling of a benzamide, systematic optimization is key. The following workflow provides a logical progression for troubleshooting and improving reaction outcomes.
Caption: A systematic workflow for optimizing the Suzuki-Miyaura coupling of benzamides.
Reaction Scope and Conditions: A Comparative Overview
The versatility of this methodology has been demonstrated across a range of substrates. The following table summarizes representative examples from the literature, highlighting the different catalysts, conditions, and achievable yields.
| Benzamide Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Ac/Bn-benzamide | 4-Tolyl-B(OH)₂ | NHC-Palladacycle (3) | K₃PO₄ (3.0) | Toluene | 90 | 95 | [17] |
| N-Boc-N-Ph-benzamide | 4-Tolyl-B(OH)₂ | (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (1.5) | K₂CO₃ (4.5) | THF | RT | 96 | [10] |
| N-Boc-pivalamide | Phenyl-B(OH)₂ | Ni(cod)₂ / ICy·HBF₄ (5) | K₃PO₄ (3.0) | Dioxane | 120 | 90 | [6][14] |
| Primary Benzamide | Phenyl-B(OH)₂ | Pd₂(dba)₃ (3) / PCy₃·HBF₄ (12) | K₂CO₃ (2.5) | Dioxane | 110 | 85 | [13] |
| N-Boc/pym-pivalamide | 4-MeO-Ph-B(OH)₂ | Pd(IMes)(3-Cl-py)Cl₂ (3) | K₂CO₃ (3.0) | Dioxane | 80 | 91 | [22] |
| N-Ts-benzamide | 4-CF₃-Ph-B(OH)₂ | Pd-PEPPSI-IPr (5) | K₃PO₄ (2.0) | Toluene | 110 | 92 | [11] |
Conclusion
The Suzuki-Miyaura coupling of substituted benzamides is a transformative tool for synthetic chemists, providing direct access to biaryl ketones from stable and readily available starting materials. By understanding the principles of N-C bond activation and carefully selecting the catalyst, base, and solvent, researchers can effectively harness this powerful reaction. The development of user-friendly, air-stable palladium catalysts and benchtop-ready nickel systems continues to lower the barrier to entry for this chemistry, ensuring its broad application in academic and industrial laboratories for the rapid construction of complex molecular architectures.[3][8]
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Yang, S., Yu, X., Liu, Y., Tomasini, M., Caporaso, L., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry, 88(15), 10858–10868. [Link]
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Meng, G., Szostak, M. (2016). Nickel-catalysed Suzuki-Miyaura coupling of amides. Semantic Scholar. [Link]
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Meng, G., & Szostak, M. (2016). Nickel-catalysed Suzuki-Miyaura coupling of amides. Nature Communications, 7, 10839. [Link]
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Shields, J. D., Ahn, J. M., & Garg, N. K. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, 21(21), 8639–8642. [Link]
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Simmons, E. M., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aliphatic Amides. Journal of the American Chemical Society, 138(32), 10138–10141. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Shields, J. D., Ahn, J. M., & Garg, N. K. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, 21(21), 8639–8642. [Link]
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Liu, C., & Szostak, M. (2016). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. Organic Letters, 18(20), 5444–5447. [Link]
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Yang, S., Yu, X., Liu, Y., Tomasini, M., Caporaso, L., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2023). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Journal of Organic Chemistry, 88(15), 10858-10868. [Link]
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Liu, C., Liu, Y., & Szostak, M. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 8(7), 5164–5169. [Link]
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Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 245. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Liu, C., & Szostak, M. (2016). Mechanism of Nickel-Catalyzed Selective C–N Bond Activation in Suzuki-Miyaura Cross-Coupling of Amides: A Theoretical Investigation. The Journal of Organic Chemistry, 81(19), 8855–8862. [Link]
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Deng, Q., Zheng, Q., Zuo, B., & Tu, T. (2020). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. [Link]
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Szostak, M. (2019). Suzuki–Miyaura coupling of amides. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Rahman, M. M. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32. [Link]
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Shi, S., Lalancette, R., & Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 263-269. [Link]
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The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Shi, S., & Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(10), 7172–7177. [Link]
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Shi, S., Lalancette, R., & Szostak, M. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 263-269. [Link]
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Wang, D., Rahman, M. M., & Szostak, M. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2264–2270. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Introduction: The Strategic Importance of Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Suzuki and Miyaura in 1981, this transformation has become indispensable in both academic research and industrial-scale chemical production.[3][4][5] Its power lies in the convergent assembly of biaryl and hetero-biaryl structures, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This guide focuses on the coupling of various aryl halides with a specific, high-value building block: 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . The benzamide moiety is a common feature in bioactive molecules, while the fluorine atom can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[7][8] The use of the pinacol boronic ester provides enhanced stability and ease of handling compared to the corresponding boronic acid. Mastering the reaction conditions for this substrate is therefore a critical capability for professionals in drug discovery and development.
This document provides a detailed exploration of the reaction mechanism, a systematic analysis of key experimental parameters, and robust, step-by-step protocols designed to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) intermediate.[3][9] The rate of this step is highly dependent on the nature of the halide, following the general reactivity trend: I > Br > OTf >> Cl.[4][5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻).[10][11] This activated species then exchanges its organic group with the halide on the Pd(II) complex.[9] The precise mechanism of transmetalation is complex and can be influenced by the specific base and solvent system employed.[9][11][12]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9]
Dissecting the Reaction: Key Parameters for Success
The success of the coupling reaction hinges on the judicious selection of several key components. Each parameter offers a lever for optimization, particularly when dealing with challenging or sensitive substrates.
The Aryl Halide (Ar-X)
The choice of the leaving group on the aryl halide is a primary determinant of reactivity.
-
Aryl Iodides and Bromides: These are the most common and generally reactive coupling partners due to the lower C-I and C-Br bond dissociation energies. Reactions with these substrates often proceed under milder conditions with a broader range of catalysts.[5]
-
Aryl Triflates (Ar-OTf): Triflates are also excellent leaving groups and exhibit reactivity comparable to bromides.
-
Aryl Chlorides: Due to the strength of the C-Cl bond, aryl chlorides are significantly less reactive.[4] Their successful coupling typically requires more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[10][13]
The Palladium Catalyst System
The catalyst system consists of a palladium source (precatalyst) and, typically, a supporting ligand.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][4] Pd(II) sources like palladium acetate are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) complex that can often be used directly.
-
Ligands: Ligands are critical for stabilizing the palladium center, enhancing its reactivity, and preventing the formation of inactive palladium black.
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many reactions with aryl iodides and bromides.
-
Bulky, Electron-Rich Phosphines: For less reactive aryl chlorides or sterically hindered substrates, ligands such as tricyclohexylphosphine (PCy₃) or specialized biaryl phosphines (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are often superior.[13][14] These ligands promote the challenging oxidative addition step and facilitate reductive elimination.[14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form highly stable and active palladium complexes, offering a powerful alternative to phosphines for difficult couplings.[9][10]
-
The Base
The base plays multiple, indispensable roles in the catalytic cycle.[9] Its primary functions are to facilitate the formation of the reactive boronate species and to participate in the ligand exchange on the palladium center prior to transmetalation.[10][11][15]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most frequently used bases. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often providing better results in difficult reactions, albeit at a higher cost.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective with sterically hindered substrates or when base-sensitive functional groups are present.
-
Fluorides (KF): Anhydrous potassium fluoride can be used to activate the boronic ester, especially when base-labile groups like esters are present in the substrates.[10]
The Solvent System
The solvent must solubilize the reactants and catalyst while mediating the interactions between the organic and aqueous phases (if present). Biphasic solvent systems are very common.[16][17]
-
Aromatic Hydrocarbons/Ethers + Water: Mixtures like Toluene/H₂O, 1,4-Dioxane/H₂O, or THF/H₂O are standard. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide, boronic ester, and catalyst.
-
Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) can be effective, particularly in cases where reactant solubility is an issue.[18][19] However, the choice of a polar solvent can sometimes influence reaction selectivity in complex substrates.[18][19][20]
-
Alcohols: Ethanol or n-butanol are sometimes used, often in combination with water, and can be effective green solvent choices.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of aryl halides with this compound.
Protocol 1: General Coupling of an Aryl Bromide (Conventional Heating)
This protocol is optimized for standard, reactive aryl bromides and iodides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Spherical Phos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask with magnetic stir bar
-
Condenser and inert gas inlet (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and attach it to a manifold. Evacuate and backfill the flask with inert gas three times.
-
Using syringes, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (15 mL) and ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired biaryl product.
Protocol 2: Accelerated Coupling of an Aryl Chloride (Microwave Heating)
This protocol is designed for less reactive aryl chlorides, utilizing a highly active catalyst and microwave irradiation to reduce reaction times.[21]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
n-Butanol (3 mL)
-
Deionized Water (0.5 mL)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add the aryl chloride, this compound, XPhos Pd G3, and K₂CO₃.[6]
-
Add n-butanol and water.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Heat the mixture to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Summary of Recommended Conditions
The table below provides a quick-reference guide for selecting starting conditions based on the aryl halide partner.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Rationale & Comments |
| Aryl Halide | 1.0 equiv | 1.0 equiv | The limiting reagent. |
| Boronic Ester | 1.1 - 1.3 equiv | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. A larger excess may be needed for less reactive chlorides. |
| Pd Precatalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-3 mol%) | Pd₂(dba)₃ or Palladacycle Precatalyst (1-3 mol%) | Standard catalysts are often sufficient for reactive halides. Chlorides require more robust precatalyst/ligand systems. |
| Ligand | PPh₃ or SPhos (2-6 mol%) | XPhos or RuPhos (2-6 mol%) | Bulky, electron-rich biaryl phosphine ligands are critical for activating the C-Cl bond.[14] |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv) | Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | A stronger base like Cs₂CO₃ can accelerate the reaction with unreactive chlorides. |
| Solvent | Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | n-Butanol/H₂O (6:1) or Toluene/H₂O (5:1) | n-Butanol can improve the solubility of reagents and allow for higher reaction temperatures.[6] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are necessary to overcome the activation energy for the oxidative addition of aryl chlorides. |
| Time | 2 - 12 h | 4 - 24 h (or 30-90 min microwave) | Reaction times are highly substrate-dependent. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]
-
National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Scope of aryl halides in Suzuki-Miyaura coupling reaction with phenylboronic acid. [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Papaws. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Drug Intermediate. [Link]
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National Institutes of Health (NIH). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
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Application Notes & Protocols for the Development of Kinase Inhibitors Featuring Fluorinated Benzamide Scaffolds
Introduction: The Strategic Role of Fluorinated Benzamides in Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to survival and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical "druggable" target classes in modern medicine.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with over 80 FDA-approved agents targeting this enzyme family.[2]
Within the landscape of kinase inhibitor design, the benzamide moiety has emerged as a privileged scaffold. Its structural simplicity, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor development.[4][5] This guide focuses on the strategic incorporation of fluorine onto the benzamide scaffold, a medicinal chemistry tactic that offers profound advantages in optimizing drug-like properties.
Fluorine, the most electronegative element, imparts unique physicochemical characteristics when introduced into a molecule.[6] Its strategic placement can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life and bioavailability of a compound.[7][8]
-
Improve Binding Affinity: The C-F bond can engage in favorable interactions with protein active sites, including dipole-dipole and orthogonal multipolar interactions (e.g., with amide carbonyls), enhancing potency.[9]
-
Modulate Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and membrane permeability, which are critical for optimizing pharmacokinetic profiles.[6][10]
-
Increase Selectivity: Fine-tuning electronic properties through fluorination can help achieve selectivity for the target kinase over closely related off-targets.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors based on fluorinated benzamide scaffolds. It offers field-proven insights and detailed, self-validating protocols to empower the discovery of next-generation targeted therapeutics.
Part 1: Synthesis of Fluorinated Benzamide Kinase Inhibitors
The construction of a diverse library of fluorinated benzamide analogs is typically achieved through robust and versatile synthetic strategies, with palladium-catalyzed cross-coupling reactions being the workhorse of this effort.[11] Using a versatile building block such as 3-fluoro-5-iodobenzamide allows for the systematic exploration of chemical space at a key position, enabling structure-activity relationship (SAR) studies.[11]
Key Synthetic Strategies
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl groups at the iodine-bearing position of the benzamide scaffold.[11] These appended groups can be designed to probe different regions of the kinase ATP-binding site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of the benzamide core with a wide array of primary and secondary amines.[11] This is particularly valuable for creating inhibitors that mimic the diarylamine pharmacophore found in many successful kinase inhibitors.
Diagram: General Synthetic Workflow
The following diagram illustrates a generalized workflow for diversifying a fluorinated benzamide core.
Sources
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- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in the Synthesis of Next-Generation Agrochemicals
Introduction: A Privileged Scaffold for Agrochemical Innovation
In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms and the use of advanced synthetic methodologies are paramount. The compound 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide emerges as a highly valuable and versatile building block in the agrochemical industry. Its unique trifunctional architecture—a fluorinated benzene ring, a benzamide moiety, and a boronic ester—offers a powerful toolkit for the synthesis of complex and highly active fungicidal and insecticidal compounds.
The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, often leading to improved efficacy and a more favorable toxicological profile.[1][2] The benzamide functional group is a well-established pharmacophore in a range of successful agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4][5] Finally, the tetramethyl-1,3,2-dioxaborolan-2-yl group (a pinacol boronate ester) is a cornerstone of modern organic synthesis, enabling highly efficient and selective carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6]
This application note provides a comprehensive technical guide for researchers and scientists on the practical applications of this compound in the synthesis of novel agrochemicals. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction, and present the necessary data and visualizations to empower your research and development endeavors.
Core Application: Synthesis of Novel Pyrazole-Benzamide Fungicides
A primary application of this compound is in the synthesis of fungicides that couple the fluorinated benzamide scaffold with various heterocyclic systems known for their biological activity. The pyrazole ring, in particular, is a key component of many successful SDHI fungicides. The following section outlines a detailed protocol for the synthesis of a novel N-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)benzamide, a representative of a promising new class of potential fungicides.
Experimental Workflow: A Step-by-Step Guide
The synthesis of the target fungicide involves a two-step process: first, the conversion of the starting benzamide to its more reactive acid chloride, followed by the crucial Suzuki-Miyaura coupling with a suitable pyrazole derivative.
Figure 1: Synthetic workflow for a novel pyrazole-benzamide fungicide.
Protocol 1: Synthesis of N-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)benzamide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 188665-74-9 | 247.10 | Major Chemical Supplier |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Major Chemical Supplier |
| 1H-pyrazole | 288-13-1 | 68.08 | Major Chemical Supplier |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | Major Chemical Supplier |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major Chemical Supplier |
| Toluene, anhydrous | 108-88-3 | 92.14 | Major Chemical Supplier |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Major Chemical Supplier |
Step 1: Synthesis of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (5.0 g, 20.2 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir to dissolve the solid.
-
Carefully add thionyl chloride (4.4 mL, 60.6 mmol, 3.0 eq.) dropwise to the solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is obtained as a solid and can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the crude benzoyl chloride from Step 1 in anhydrous toluene (80 mL).
-
Add 1H-pyrazole (1.65 g, 24.2 mmol, 1.2 eq.) and potassium carbonate (8.38 g, 60.6 mmol, 3.0 eq.) to the solution.
-
Degas the mixture by bubbling with N₂ or Ar for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.47 g, 0.40 mmol, 2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.
-
Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)benzamide.
Causality and Scientific Rationale
The choice of reagents and reaction conditions in the provided protocol is based on established principles of organic chemistry to ensure high yield and purity of the final product.
-
Acid Chloride Formation: The conversion of the benzamide to the more reactive benzoyl chloride is a standard and efficient method to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds.[6] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst for Suzuki-Miyaura reactions. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base like potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the organoborane species.
-
Solvent: Anhydrous toluene is a suitable solvent for this reaction as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Conclusion and Future Perspectives
This compound is a strategically important building block for the synthesis of novel agrochemicals. Its unique combination of a fluorinated benzamide and a boronic ester enables the efficient construction of complex molecules with high potential for biological activity. The provided protocol for the synthesis of a novel pyrazole-benzamide fungicide via a Suzuki-Miyaura coupling serves as a robust starting point for further research and development in this area. By exploring different heterocyclic coupling partners and further modifications of the benzamide scaffold, researchers can unlock a vast chemical space of potential new crop protection agents.
References
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Modern Fluorine-Containing Agrochemicals. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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FUNGICIDAL COMPOSITIONS. (n.d.). EPO Patent 3240415. Retrieved January 20, 2026, from [Link]
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Fungicide pyrazole carboxamides derivatives. (n.d.). European Patent Office - EP 2251331 A1. Retrieved January 20, 2026, from [Link]
- Fungicide composition. (n.d.). Google Patents.
- Fungicidal compositions. (n.d.). Google Patents.
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. (n.d.). European Patent Office - EP 3994990 A1. Retrieved January 20, 2026, from [Link]
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AGROCHEMICAL COMPOSITION COMPRISING SDHI FUNGICIDES. (n.d.). WIPO Patentscope. Retrieved January 20, 2026, from [Link]
-
SDHI Fungicides. (n.d.). FRAC. Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
- Agrochemical composition comprising sdhi fungicides. (n.d.). Google Patents.
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SDHI fungicides and turfgrass disease control: An overview. (2019, March 15). UGA. Retrieved January 20, 2026, from [Link]
-
Resisting Resistance: Incorporation and Preservation of SDHI Fungicides for Disease Management. (2017, February 2). WSU Tree Fruit. Retrieved January 20, 2026, from [Link]
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Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: Step-by-Step Synthesis of Complex Organic Molecules Using Boronic Esters
Introduction: The Ascendancy of Boronic Esters in Modern Synthesis
Boronic acids and their corresponding esters have emerged as indispensable reagents in modern organic synthesis, largely due to their versatility, stability, and relatively low toxicity.[1] Their prominence is centrally linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2] This reaction has become a cornerstone in the synthesis of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][3]
In the realm of drug discovery, the boronic acid moiety itself is of significant interest. The discovery and FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, have demystified concerns about boron's toxicity and spurred the development of other boron-containing therapeutics.[4][5] Boronic acids can act as potent enzyme inhibitors, underscoring their value not just as synthetic intermediates but as key pharmacophores.[5][6][7]
This guide provides an in-depth exploration of the use of boronic esters in complex molecule synthesis, with a focus on the practical application of the Suzuki-Miyaura coupling. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[8] The reaction is prized for its broad functional group tolerance and mild conditions.[9] The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition : The cycle begins with a palladium(0) complex, which inserts itself into the carbon-halogen bond of the organic halide (R¹-X). This step oxidizes the palladium from Pd(0) to a Pd(II) species.[2][10] This is often the rate-determining step of the reaction.[9]
-
Transmetalation : A base is required to activate the organoboron compound (R²-B(OR)₂).[11] The activated boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This forms a new palladium intermediate bearing both organic partners.[8]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired new carbon-carbon bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][10]
Visualizing the Catalytic Cycle
The following diagram illustrates the key transformations of the palladium catalyst throughout the Suzuki-Miyaura coupling reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Introduction: The Significance of Fluorinated Biaryl Amides in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] Within this context, the synthesis of molecules such as 3-fluoro-4-arylbenzamides is of particular interest to researchers in drug development. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The benzamide moiety, on the other hand, is a common pharmacophore found in numerous bioactive compounds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection of palladium catalysts for the Suzuki-Miyaura coupling of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with various aryl halides. We will delve into the mechanistic rationale behind catalyst selection, provide a detailed protocol for catalyst screening, and offer troubleshooting strategies for this specific and important transformation.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Critical Parameters for Catalyst Selection
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium catalyst system, which includes the palladium precursor and the ancillary ligand. The electronic and steric nature of the substrate—specifically the electron-withdrawing fluorine atom ortho to the boronic ester and the amide group meta to it—plays a pivotal role in this selection.
Palladium Precursors
Commonly used palladium precursors can be categorized into Pd(0) and Pd(II) sources.
-
Pd(0) Sources: Complexes like Pd(PPh₃)₄ and Pd₂(dba)₃ are in the active oxidation state for oxidative addition. Using a Pd(0) source can sometimes be advantageous as it eliminates the need for an in-situ reduction step, which, if inefficient, can lead to side reactions like homocoupling of the boronic ester.[5]
-
Pd(II) Sources: Precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) are often more stable and easier to handle. In the reaction mixture, they are reduced to the active Pd(0) species, often by a phosphine ligand or other components in the reaction.
Ligand Selection: The Key to Success
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, the use of sophisticated ligands is often necessary.
-
Bulky, Electron-Rich Phosphine Ligands: The presence of the electron-withdrawing fluorine atom can render the boronic ester less nucleophilic, potentially slowing down the transmetalation step. To counteract this, bulky and electron-rich phosphine ligands are highly recommended.[4] These ligands enhance the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step and promote the subsequent reductive elimination.[3] Furthermore, their steric bulk can help prevent the formation of undesired side products. Widely successful examples for challenging couplings include biarylphosphine ligands such as XPhos , SPhos , and RuPhos .[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective for difficult cross-coupling reactions.[6] They form very stable palladium complexes that can exhibit high catalytic activity and longevity. For substrates prone to catalyst deactivation, NHC-based palladium precatalysts can offer a robust solution.
The Role of the Amide Group
The benzamide functionality in the substrate warrants special consideration. While amides are generally stable functional groups, under certain conditions, the amide C-N bond can be activated by palladium, leading to undesired side reactions.[7] However, for the Suzuki-Miyaura reaction, the primary concern is its electronic influence and potential for coordination to the palladium center. The amide group is moderately electron-withdrawing, which, in concert with the ortho-fluoro substituent, makes the boronic ester electronically poor. This reinforces the need for electron-rich ligands to facilitate the catalytic cycle.
Comparative Catalyst Screening Protocol
To identify the optimal catalyst system for the coupling of this compound with a given aryl halide, a systematic screening of different palladium precursors, ligands, bases, and solvents is highly recommended.
Table 1: Recommended Catalyst Systems for Screening
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 |
| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 |
| 3 | PdCl₂(dppf) (3.0) | - | Cs₂CO₃ (2.0) | DMF | 110 |
| 4 | XPhos Pd G3 (2.0) | - | K₃PO₄ (2.0) | 2-MeTHF | 90 |
| 5 | [Pd(IPr)(cin)Cl] (2.0) | - | K₂CO₃ (2.0) | 1,4-Dioxane | 100 |
Note: Pre-catalysts like XPhos Pd G3 already contain the ligand. Mol% is based on the aryl halide as the limiting reagent.
Detailed Experimental Protocol for Catalyst Screening
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precursors and ligands as specified in Table 1
-
Bases (K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (1,4-Dioxane, Toluene, DMF, 2-MeTHF)
-
Degassed deionized water
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.2 mmol), this compound (0.24 mmol), and the specified base (0.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor and ligand (if separate). For pre-catalysts, add the specified amount directly.
-
Solvent Addition: Add the designated anhydrous solvent (e.g., 1.0 mL) followed by degassed water (if required) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the specified temperature for the desired time (e.g., 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and water (5 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield of the desired product. The crude material can then be purified by column chromatography on silica gel.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inefficient catalyst activity or deactivation.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from dppf to XPhos). Consider using a more robust NHC-based precatalyst. Ensure the reaction is performed under strictly anaerobic conditions.
-
-
Protodeboronation:
-
Cause: The boronic ester is cleaved by residual water or base before it can transmetalate. This can be an issue with electron-deficient boronic esters.
-
Solution: Use anhydrous conditions with a base like K₃PO₄. Minimize reaction time and temperature.
-
-
Homocoupling of Boronic Ester:
-
Cause: Two molecules of the boronic ester couple to form a symmetrical biaryl. This can be promoted by the presence of Pd(II) species.
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst. The choice of a suitable ligand can also suppress this side reaction.[5]
-
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. The electronic properties of this substrate, characterized by an ortho-fluoro and a meta-amide group, necessitate the use of electron-rich and sterically hindered ligands, such as the biarylphosphines (XPhos, SPhos) or N-heterocyclic carbenes. A systematic screening of catalysts, bases, and solvents, as outlined in this guide, will enable researchers to identify the optimal conditions for their specific coupling partners, thereby facilitating the efficient synthesis of valuable fluorinated biaryl amide compounds for applications in drug discovery and materials science.
References
- BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
- Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
- ResearchGate. (2020). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids.
- MDPI. (2020).
- Lei, P., Hu, Y., Zhang, D., Ye, J., Gao, Y., Feng, J., Ma, Z., Liu, X., & Szostak, M. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6356–6359.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232.
- ACS Publications. (2000). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 65(17), 5334–5337.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8829–8839.
- ACS Publications. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- ResearchGate. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Canadian Science Publishing. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 617-624.
- ChemRxiv. (2020). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv.
- ACS Publications. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation.
- Szostak, M., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(38), 8885-8892.
- Semantic Scholar. (2012). Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- ResearchGate. (2001).
- Szostak, M., & Szostak, R. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 51(11), 2849–2859.
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . This specific substrate presents a unique combination of electronic and steric challenges that can impact reaction efficiency and yield. Our goal is to provide you with the expert insights and practical protocols necessary to overcome these hurdles.
Understanding the Substrate: A Unique Challenge
The structure of this compound contains several features that must be carefully considered when designing a Suzuki coupling strategy.
Caption: Structural features of the title compound.
The combination of an electron-withdrawing amide and a fluoro group makes the aryl ring electron-deficient. This property can facilitate the initial oxidative addition step of the catalytic cycle but may slow down the crucial transmetalation step.[1][2] Furthermore, the steric bulk from the ortho-fluoro group and the adjacent pinacol boronate can hinder the approach of the palladium catalyst.
Troubleshooting Guide
This section addresses the most common issues encountered when using this substrate and provides a logical workflow for systematic optimization.
Problem: Low to No Product Yield
Observing poor or no conversion is the most frequent challenge. The cause can range from inactive reagents to suboptimal reaction conditions. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
1. Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is paramount, especially for sterically demanding and electronically challenging substrates.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
| Catalyst/Ligand System | Rationale & Key Advantages | Recommended Loading |
| XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands. They accelerate both oxidative addition and reductive elimination and are highly effective for sterically hindered substrates.[3][4] | 1-5 mol% (precatalyst) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form very stable and active palladium complexes. Excellent for coupling aryl chlorides and other challenging partners.[5][6] | 1-3 mol% (precatalyst) |
| Pd(dppf)Cl₂ | A robust, general-purpose catalyst. A good starting point but may be less effective for this specific substrate compared to Buchwald ligands. | 2-5 mol% |
2. Base Selection and Its Critical Role
The base is not just a spectator; it is essential for activating the boronic ester to facilitate the transmetalation step.[7][8] However, a base that is too strong or too nucleophilic can lead to decomposition of the starting material or hydrolysis of the amide group.
| Base | Strength | Common Solvents | Comments |
| K₂CO₃, Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard choice, good starting point for screening.[9] |
| Cs₂CO₃ | Strong | Toluene/H₂O, Dioxane/H₂O | Often provides higher yields than K₂CO₃, especially in difficult couplings.[10] |
| K₃PO₄ | Strong | Toluene, Dioxane (often anhydrous) | A non-nucleophilic base, very effective for hindered couplings and can sometimes prevent side reactions.[7] |
| KF | Weak | Toluene, THF | Can be used when base-sensitive functional groups are present, but may result in slower reaction rates.[11] |
3. Solvent and Temperature Optimization
Solvent choice affects reagent solubility and reaction kinetics. A biphasic system (e.g., Toluene/Water) is common, but solubility of all components is key.[8][12] If starting materials or intermediates precipitate out of solution, the reaction will stop.[13]
| Solvent System | Typical Temperature | Notes |
| Dioxane / H₂O (e.g., 4:1) | 80-110 °C | A very common and effective system for many Suzuki couplings. |
| Toluene / H₂O / EtOH | 80-100 °C | Ethanol can help with the solubility of the boronic ester. |
| 2-MeTHF / H₂O | 80-100 °C | A greener alternative to THF and Dioxane with good performance.[14] |
| DMF or DMSO (anhydrous) | 100-140 °C | Use for substrates with very poor solubility, often with K₃PO₄. Requires careful degassing. |
Problem: Significant Side Product Formation
Even with product formation, low yields can result from competing side reactions.
-
Protodeboronation: This is the replacement of the boronate ester with a hydrogen atom, effectively destroying the nucleophilic partner. It is often catalyzed by trace acid or base and can be exacerbated by high temperatures and extended reaction times.[15][16]
-
Solution:
-
Use a milder base: Start with K₂CO₃ before moving to stronger bases.
-
Anhydrous Conditions: Try using anhydrous K₃PO₄ in a solvent like dioxane or toluene to minimize water's role.[9]
-
Use a slight excess of boronic ester: An excess of 1.2-1.5 equivalents can help compensate for some loss.
-
Protect the boronic ester: Conversion to a more stable MIDA boronate ester can prevent this side reaction, with the active boronic acid being released slowly under the reaction conditions.
-
-
-
Homocoupling: Dimerization of the boronic ester (to form a biphenyl) or the aryl halide partner can occur. This is often caused by the presence of oxygen, which can interfere with the palladium catalyst's cycle.[1]
-
Solution:
-
Thorough Degassing: Ensure solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period (30+ minutes).[10]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process.
-
-
Frequently Asked Questions (FAQs)
Q1: My pinacol boronate ester seems to be hydrolyzing back to the boronic acid. Is this a problem?
A: Not necessarily. Pinacol esters are often used for their stability and ease of handling, but many Suzuki reactions are believed to proceed after in-situ hydrolysis to the more reactive boronic acid.[15][17] The key is that this hydrolysis should happen in a controlled manner within the reaction mixture. The real issue arises if the resulting boronic acid is unstable under the reaction conditions and undergoes protodeboronation. If you suspect premature decomposition, analyzing a time-zero sample by LC-MS can be informative.
Q2: Why is an inert atmosphere so critical for this reaction?
A: The active catalytic species in the Suzuki coupling is a Palladium(0) complex. Oxygen can oxidize this Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. Oxygen can also promote the unwanted homocoupling of your boronic ester.[1] Therefore, meticulous exclusion of oxygen is essential for a successful and reproducible reaction.
Q3: Can I use microwave heating to speed up the reaction?
A: Yes, microwave irradiation can often dramatically reduce reaction times and improve yields, particularly for difficult couplings.[5] It allows for rapid heating to temperatures that might be difficult to achieve with a standard oil bath. A typical starting point would be 120-150 °C for 15-30 minutes.[18] However, you must ensure your substrate is stable at these higher temperatures.
Q4: The amide group on my substrate is electron-withdrawing. How does this affect the reaction?
A: The electron-withdrawing nature of the amide, along with the ortho-fluoro substituent, makes your aryl ring electron-poor. This generally accelerates the oxidative addition of your aryl halide partner to the Pd(0) catalyst.[19] However, it can make the transmetalation step (where the boronate group is transferred to palladium) slower because the nucleophilicity of the ipso-carbon attached to boron is reduced.[1] This is why using more activating conditions (stronger base, more electron-rich ligand) is often necessary.
Q5: Should I add the catalyst or the base first?
A: A common and robust procedure is to add all solid reagents (your substrate, the aryl halide, the base, and the palladium precatalyst/ligand) to the reaction flask first. Then, seal the vessel, establish an inert atmosphere, and finally add the degassed solvents via syringe.[18] This ensures that the catalyst is not exposed to air in the presence of solvent.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
-
Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a series of steps involving the palladium catalyst.[20] The efficiency of each step can be influenced by the choice of reactants, catalyst, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar¹-X).
-
Transmetalation: The organic group from the activated boronate species (Ar²) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and is critically dependent on the base.[8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Tu, T., et al. (2012).
- (n.d.). Representative Suzuki coupling reaction and hydrolysis products.
- Thomas, A. A., et al. (2018).
- (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing.
- (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Lei, P., et al. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central.
- Fors, B. P., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters.
- (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
- (n.d.). Scope of Amides in the Suzuki‐Miyaura Cross‐Coupling in Ecofriendly 2‐MeTHF.
- Lei, P., et al. (n.d.). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?
- (n.d.). Suzuki-Miyaura coupling of benzamide 4 with various boronic acids.
- (n.d.). Suzuki reaction. Wikipedia.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- (2024). Struggling with Suzuki Reaction. Reddit.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Hansen, E. L., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Molander, G. A., & Biolatto, B. (n.d.).
- D’Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (2024). Failed suzuki coupling, any suggenstions? Reddit.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
- (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. nva.sikt.no [nva.sikt.no]
- 17. researchgate.net [researchgate.net]
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- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Fluorinated Benzamides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki reactions involving fluorinated benzamides. These substrates, while valuable, introduce a unique set of electronic and steric challenges that can often lead to reaction failure. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve successful couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during Suzuki reactions of fluorinated benzamides, offering explanations for the underlying causes and actionable, step-by-step solutions.
Issue 1: Low to No Conversion of Starting Material
Q1: I'm seeing only my starting materials after running my Suzuki reaction with a fluoro-substituted benzamide. What are the likely causes?
A1: Low or no conversion in Suzuki reactions with fluorinated benzamides typically points to issues with the catalytic cycle, often stemming from the challenging nature of your substrates. The primary culprits are usually inefficient oxidative addition or catalyst inhibition.
-
Inefficient Oxidative Addition: Fluorine is a strongly electron-withdrawing group, which can make the carbon-halogen bond of your aryl halide stronger and less susceptible to cleavage by the palladium catalyst.[1][2] This is the rate-determining step of the catalytic cycle.[3] If the palladium(0) catalyst cannot efficiently insert into the C-X bond, the reaction will not proceed.[4][5][6]
-
Catalyst Inhibition: The amide functionality, particularly the nitrogen and oxygen atoms, can act as a Lewis base and coordinate to the palladium center.[7] This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed. The fluorine substituents can further exacerbate this by altering the electronic properties of the benzamide.
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for these challenging substrates.[7] Electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition step.[1][8]
Q2: How can I improve the oxidative addition step for my fluorinated benzamide?
A2: To overcome a sluggish oxidative addition, you need to employ a more active catalyst system and optimize the reaction conditions.
-
Ligand Selection: The choice of ligand is critical.[4] For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are highly recommended.[1][8] These ligands stabilize the palladium center and promote the oxidative addition. Consider ligands such as SPhos, XPhos, or RuPhos.[6] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability.[6]
-
Palladium Precursor: While Pd(PPh₃)₄ is common, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provide better results for challenging substrates.[1][9]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential side reactions and substrate decomposition at higher temperatures.
Q3: My reaction is still not working even after changing the catalyst system. Could the amide group be the problem?
A3: Yes, the amide group can play a significant role in reaction failure. The lone pairs on the nitrogen and oxygen can chelate to the palladium catalyst, effectively poisoning it.
-
Protecting the Amide: If you suspect amide coordination is the issue, consider protecting the N-H group if it is a primary or secondary amide. This will reduce its coordinating ability.
-
Ligand Competition: Using a strongly coordinating and bulky ligand can help to prevent the amide from binding to the palladium center. The ligand will outcompete the amide for coordination sites.
-
Solvent Choice: The choice of solvent can influence the coordination of the amide. In some cases, a more coordinating solvent might competitively bind to the palladium, preventing the amide from inhibiting the catalyst.
Issue 2: Formation of Byproducts and Difficult Purification
Q4: I'm observing significant byproduct formation in my reaction mixture. What are the most common side reactions and how can I minimize them?
A4: Several side reactions can plague Suzuki couplings, leading to complex mixtures and low yields of the desired product. The most common are homocoupling, protodeboronation, and dehalogenation.[1][7]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.[1][7] It is often promoted by the presence of oxygen or when using a Pd(II) precursor without complete reduction to Pd(0).[1][4]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water.[7] Electron-deficient boronic acids are particularly susceptible to this side reaction.[6]
-
Dehalogenation: This is the reduction of your starting aryl halide to the corresponding arene.[4][7] It can occur if there are hydride sources in the reaction mixture, such as certain amine bases or alcohol solvents.[4]
Q5: I've identified a significant amount of a biaryl byproduct derived from my boronic acid. How can I prevent this homocoupling?
A5: Homocoupling is a common issue, especially with electron-rich boronic acids. Here's a more detailed approach to minimizing it:
-
Rigorous Inert Atmosphere: The importance of excluding oxygen cannot be overstated. Use Schlenk techniques or a glovebox for setting up your reaction. Degas your solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.
-
Catalyst Choice: As mentioned, starting with a Pd(0) source can be advantageous. If you are using a Pd(II) precursor, ensure your reaction conditions are suitable for its efficient in situ reduction to the active Pd(0) species.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Issue 3: Inconsistent Results and Poor Reproducibility
Q6: I've had some success with my reaction, but the results are not reproducible. What factors should I be looking at?
A6: Poor reproducibility in Suzuki reactions often points to subtle variations in reagents or reaction setup.
-
Reagent Quality:
-
Boronic Acid/Ester: The purity and stability of your boron reagent are crucial. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage. Use fresh or recently purified boronic acids.
-
Base: The choice and quality of the base are critical for the transmetalation step.[1][11][12] Ensure your base is anhydrous if the reaction requires it, and consider that the physical properties (like particle size) of solid bases can affect the reaction rate.[10]
-
Solvent: Ensure your solvents are anhydrous and properly degassed. Trace impurities in solvents can have a significant impact on the catalyst's activity.
-
-
Reaction Setup:
-
Inert Atmosphere: Inconsistent exclusion of air and moisture can lead to variable results. Always use consistent and rigorous techniques for maintaining an inert atmosphere.
-
Stirring: In heterogeneous reactions (e.g., with a solid base), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.
-
Heating: Precise and consistent temperature control is important. Use a temperature-controlled heating block or oil bath.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst and ligand combination for Suzuki reactions of fluorinated benzamides?
A: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for electron-deficient systems like many fluorinated benzamides, a good starting point is a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.
Q: How important is the choice of base, and what are some good options?
A: The base is crucial for activating the boronic acid for the transmetalation step.[5][11][12] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12] For sensitive substrates, a milder base like KF may be beneficial.[11] The optimal base often needs to be determined empirically for a specific reaction.
Q: Can I run my Suzuki reaction open to the air?
A: It is strongly discouraged. While some robust catalyst systems may tolerate small amounts of air, oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[1][4] For reliable and reproducible results, always work under an inert atmosphere.
Q: My fluorinated benzamide is a solid with low solubility. What can I do?
A: Poor solubility can hinder the reaction. You can try:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find one that better solubilizes your starting material. Common solvents for Suzuki reactions include dioxane, THF, DMF, and toluene.[4][12]
-
Higher Temperature: Increasing the reaction temperature can improve solubility.
-
Phase-Transfer Catalysis: In some cases, adding a phase-transfer catalyst can help with solubility issues, especially in biphasic systems.
Visualizing the Suzuki Catalytic Cycle and Troubleshooting
A clear understanding of the Suzuki catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the key steps and highlights potential points of failure.
Caption: Troubleshooting map for the Suzuki catalytic cycle.
General Troubleshooting Workflow
When faced with a failed Suzuki reaction, a systematic approach is key. The following workflow can guide your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
Experimental Protocols
General Procedure for a Screening Suzuki Reaction
This protocol provides a starting point for optimizing your Suzuki reaction with a fluorinated benzamide.
-
Reaction Setup: To an oven-dried Schlenk flask, add the fluorinated aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][7]
Table of Recommended Starting Conditions for Screening
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | SPhos | XPhos | RuPhos |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane | Toluene | THF/H₂O (10:1) |
| Temperature | 80 °C | 100 °C | 90 °C |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
PubMed Central. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Homocoupling in Boronic Ester Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and persistent challenge in palladium-catalyzed cross-coupling reactions: the formation of homocoupling side products from boronic esters. Our goal is to equip you with the foundational knowledge and practical protocols to minimize these impurities, thereby enhancing reaction yield, simplifying purification, and ensuring the robustness of your synthetic routes.
Troubleshooting Guide: A Systematic Approach to Suppressing Homocoupling
Homocoupling of boronic esters, leading to the formation of symmetrical biaryls, is a yield-reducing side reaction that complicates downstream processing. Its prevalence is often tied to specific mechanistic pathways that can be controlled through careful optimization of reaction parameters. This guide provides a systematic workflow to diagnose and resolve issues related to excessive homocoupling.
Core Issue: High Levels of Symmetrical Biaryl Impurity Detected
When post-reaction analysis (e.g., LC-MS, GC-MS, NMR) reveals a significant peak corresponding to the dimer of your boronic ester coupling partner, it is crucial to systematically investigate the root cause. The troubleshooting process begins with the most common culprits and progresses to more nuanced optimizations.
Step 1: Scrutinize the Reaction Atmosphere and Reagent Purity
The presence of oxygen is a primary driver for the homocoupling of boronic acids and esters.[1][2][3] A competing catalytic cycle, often initiated by Palladium(II) species, can lead to the undesired dimerization.[2]
Probable Cause: Oxygen contamination in the reaction vessel.
Corrective Actions:
-
Implement Rigorous Degassing Protocols: Solvents must be thoroughly deoxygenated prior to use. Standard techniques include:
-
Nitrogen/Argon Sparging: Bubble a fine stream of inert gas through the solvent for at least 30-60 minutes. For larger scale reactions, subsurface sparging is highly effective.[1][4]
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved gases. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
-
Ensure an Inert Atmosphere: The reaction should be set up and run under a positive pressure of a high-purity inert gas like nitrogen or argon.[5] Use standard Schlenk line or glovebox techniques, especially for sensitive catalysts and substrates.
-
Evaluate Reagent Quality:
-
Boronic Ester Stability: While generally more stable than boronic acids, esters can still degrade. Use fresh or properly stored reagents.[5] Consider using highly stable derivatives like MIDA or pinacol esters.[2]
-
Solvent Purity: Use anhydrous, high-purity solvents. Ethereal solvents like THF and dioxane should be checked for peroxides, which can interfere with the catalyst.[5]
-
-
Assemble a clean, oven-dried flask equipped with a magnetic stir bar and a septum-sealed side arm.
-
Add the required volume of solvent to the flask.
-
Insert a long needle connected to a nitrogen line through the septum, ensuring the needle tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Begin gentle stirring and bubble nitrogen through the solvent at a moderate rate for 30-60 minutes.
-
Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of nitrogen in the flask.
Step 2: Evaluate the Palladium Catalyst System
The choice and handling of the palladium source are critical. Homocoupling is often promoted by the presence of Pd(II) species, which can arise from using a Pd(II) precatalyst without an efficient in-situ reduction or from the oxidation of the active Pd(0) catalyst by residual oxygen.[2][4]
Probable Cause: Inappropriate palladium source or inefficient generation of the active Pd(0) catalyst.
Corrective Actions:
-
Favor Pd(0) Precatalysts: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts enter the primary catalytic cycle directly without requiring a reduction step.[6]
-
Utilize Modern Precatalysts: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are designed for clean and efficient generation of the active monoligated Pd(0) species, minimizing the concentration of free Pd(II).[2][7]
-
Optimize Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired cross-coupling pathway.
-
Use Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][7][8] Their steric bulk facilitates the reductive elimination step to form the cross-coupled product and can disfavor the pathways leading to homocoupling.[2][9]
-
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired oxidative addition product.[1][4][10]
Caption: Troubleshooting workflow for catalyst and ligand selection.
Step 3: Refine Reaction Conditions and Stoichiometry
The interplay between base, solvent, temperature, and reagent stoichiometry can significantly influence the selectivity of the reaction.
Probable Cause: Suboptimal reaction parameters favoring the homocoupling pathway.
Corrective Actions:
-
Base Selection: The choice of base is critical for the transmetalation step.[11]
-
Solvent System: Solvents can modulate reactivity and influence catalyst stability and selectivity.[12][13][14]
-
Aprotic Solvents are Preferred: Aprotic solvents like dioxane, toluene, or THF are generally recommended.[6]
-
Influence of Water: While many Suzuki-Miyaura reactions tolerate or even benefit from a small amount of water (often introduced with the base), excessive water can promote protodeboronation, another common side reaction.[12][15] If homocoupling is the primary issue, ensure conditions are anhydrous unless a specific aqueous protocol is being followed.
-
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher-energy activation pathway leading to homocoupling.[6] If the desired cross-coupling is efficient at a lower temperature, there is no need to heat excessively.
-
Reagent Stoichiometry and Addition:
-
Adjust Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.0 vs. 1.1-1.2 equivalents of the boronic ester) can help consume the boronic ester in the desired cross-coupling pathway.[6]
-
Slow Addition: In some cases, particularly in large-scale reactions, the slow addition of the boronic ester solution to the reaction mixture can help maintain a low instantaneous concentration, suppressing the bimolecular homocoupling reaction.[4]
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (N₂ or Ar) | Prevents oxidation of Pd(0) to Pd(II), a key species in homocoupling pathways.[1][2][3] |
| Catalyst | Use Pd(0) source or modern Pd(II) precatalyst | Avoids high concentrations of free Pd(II) that can directly mediate homocoupling.[2][4] |
| Ligand | Bulky, electron-rich phosphines or NHCs | Promotes reductive elimination of the cross-coupled product over side reactions.[2][8] |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃) | Can provide sufficient activity for transmetalation without promoting undesired pathways.[6] |
| Solvent | Aprotic (Dioxane, Toluene, THF) | Generally provides good solubility and stability for the catalytic species.[6][16] |
| Temperature | Lowest effective temperature | May disfavor the homocoupling pathway which can have a different activation energy.[6] |
| Stoichiometry | Slight excess of aryl halide | Ensures the boronic ester is consumed by the desired cross-coupling partner.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic ester homocoupling?
A1: The most commonly cited mechanism involves the presence of Pd(II) species and an oxidant, often molecular oxygen.[2] In this pathway, two molecules of the boronic ester transmetalate onto a Pd(II) center, which then undergoes reductive elimination to form the symmetrical biaryl and regenerate a Pd(0) species. This is distinct from the main Suzuki-Miyaura catalytic cycle, which involves the oxidative addition of an aryl halide to Pd(0).[2][17] Rigorous exclusion of oxygen is the most direct way to suppress this pathway.[1][3]
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Q2: Can the choice of boronic ester itself affect homocoupling?
A2: Yes. While the primary factors are external conditions, the stability and reactivity of the boronic ester play a role. Pinacol esters are widely used due to their high stability, which can prevent degradation that might lead to side products.[2] In contrast, more reactive boronic acids may be more prone to side reactions like protodeboronation and homocoupling under suboptimal conditions.[5]
Q3: Is it possible for homocoupling to occur even under strictly anaerobic conditions?
A3: While oxygen-mediated homocoupling is the most common pathway, other mechanisms have been proposed. For instance, some studies suggest that with certain substrates, particularly electron-deficient arylboronic acids, a pathway involving protonolysis followed by a second transmetalation event can lead to homocoupling without the involvement of oxygen.[8][18] If you observe homocoupling despite rigorous degassing, consider optimizing the ligand and base combination to favor the desired cross-coupling kinetics.[8]
Q4: My reaction is clean at a small scale, but I see significant homocoupling upon scale-up. Why?
A4: Scale-up often introduces challenges related to mass and heat transfer, as well as maintaining a truly inert atmosphere in a larger reactor. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, potentially favoring side reactions. Furthermore, ensuring complete deoxygenation of larger volumes of solvent and maintaining a positive inert gas pressure in a large reactor requires more stringent engineering controls than a small laboratory flask.[12] Re-optimizing parameters like addition rates and agitation speed is often necessary during scale-up.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Miller, S. J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Gensch, T. et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications.
- Neufeldt, S. R. et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Miller, S. J. et al. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Miller, S. J. et al. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- De Vleeschouwer, F. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH.
- Kantam, M. L. et al. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Colacot, T. J. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Benchchem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Newman, S. G. et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Colacot, T. J. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synfacts.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Base and Solvent for Coupling of Electron-Deficient Aryl Halides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of electron-deficient aryl halides. Here, we move beyond simple protocols to explore the underlying principles governing the selection of bases and solvents, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Electron-Deficient Aryl Halides
Electron-deficient aryl halides are often challenging substrates in cross-coupling reactions. While the electron-withdrawing groups can facilitate the initial oxidative addition step, they also increase the substrate's susceptibility to nucleophilic attack and can influence the stability of key intermediates.[1][2] Achieving high yields and selectivity requires a careful balance of reaction parameters, with the choice of base and solvent being paramount. This guide provides a structured approach to navigating these complexities.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations. Identify your issue below to find potential causes and recommended solutions.
Issue 1: Low or No Conversion of Starting Material
A lack of reactivity is a frequent hurdle. Before assuming catalyst death, consider the fundamental roles of your base and solvent.
Question: My reaction has stalled. The aryl halide is largely unreacted. What should I investigate first regarding the base and solvent?
Answer:
When faced with low conversion, the primary suspects are inefficient oxidative addition or a stalled transmetalation/reductive elimination step. The electron-deficient nature of your aryl halide generally favors oxidative addition, so the issue often lies elsewhere in the catalytic cycle.[1][3]
Causality-Driven Troubleshooting:
-
Base Strength and Solubility: The base's primary role is often to activate the coupling partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig) to facilitate transmetalation.[4][5][6]
-
Weak Base: If the base is too weak, it may not sufficiently activate the nucleophile, leading to a slow or stalled reaction. For Suzuki couplings, consider switching from a carbonate base (e.g., K₂CO₃) to a stronger phosphate (K₃PO₄) or hydroxide (Ba(OH)₂) base, especially with sterically hindered substrates.[7] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) are common, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[8][9]
-
Poor Solubility: An insoluble base can lead to poor reactivity due to limited interaction with the catalytic species. This is particularly relevant in nonpolar solvents.[10] Cesium carbonate (Cs₂CO₃) is often favored for its higher solubility in many organic solvents compared to other inorganic bases.[5][8] In scaled-up reactions, mechanical stirring is crucial to prevent inorganic bases from settling.[8]
-
-
Solvent Polarity and Coordinating Ability: The solvent influences the entire catalytic cycle.
-
Oxidative Addition: While generally facile for electron-deficient aryl halides, the oxidative addition step can be influenced by solvent polarity. More polar solvents can stabilize the polar transition states involved in some oxidative addition mechanisms.[11][12][13]
-
Catalyst Stability and Activity: The solvent must keep the catalyst and intermediates soluble and active. Coordinating solvents can sometimes compete with ligands for binding to the palladium center, which can either be beneficial or detrimental depending on the specific catalytic system.[11][14] For instance, some reactions show improved selectivity in the presence of coordinating solvents.[14] However, solvents like chloroform, acetonitrile, or pyridine can inhibit the reaction by strongly binding to palladium.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)
The appearance of undesired products points to a disruption in the desired catalytic cycle.
Question: I'm observing significant homocoupling of my boronic acid (Suzuki) or protodehalogenation of my aryl halide. How can my choice of base and solvent mitigate this?
Answer:
These side reactions are classic indicators of an imbalance in the rates of the catalytic steps.
Mechanistic Insights:
-
Homocoupling: This often arises from oxidative processes involving the boronic acid, which can be exacerbated by the presence of oxygen. While not directly a base/solvent issue, ensuring the reaction is thoroughly degassed is critical.[7]
-
Protodehalogenation: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. This can happen if the reaction environment provides a proton source and the catalytic cycle is inefficient.
Strategic Adjustments:
-
Base Selection:
-
For substrates sensitive to strong bases, which can cause decomposition or side reactions, consider using milder options. Fluoride sources like CsF or Bu₄NF can be effective for base-sensitive functional groups.[7]
-
In Buchwald-Hartwig aminations, very strong bases like NaOt-Bu can sometimes lead to the decomposition of substrates with sensitive functional groups.[8][9] Switching to K₃PO₄ or Cs₂CO₃ can be beneficial.
-
-
Solvent and Co-Solvent:
-
The presence of water can be both beneficial and detrimental. In Suzuki couplings, a small amount of water is often necessary to facilitate the formation of the reactive boronate species.[3][15] However, excess water can promote protodeborylation of the boronic acid.
-
For Heck reactions, amine bases like Et₃N are common.[16] The choice of solvent can influence selectivity. For example, using DMF/H₂O with a Cs₂CO₃ base has been shown to promote the generation of a cationic palladium species, enhancing selectivity in certain cases.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for cross-coupling of electron-deficient aryl halides?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, Heck, etc.), substrates, and ligand. However, common and effective solvents include:
-
Toluene: A nonpolar solvent that is widely used and often effective.[10][17]
-
1,4-Dioxane and Tetrahydrofuran (THF): Ethereal, coordinating solvents that are also very common.[8][15][17] Dioxane is often a good starting point for Buchwald-Hartwig aminations.[17][18]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can be useful, particularly for increasing the solubility of salts and stabilizing polar intermediates.[14][15] However, they can also coordinate strongly to the metal center and potentially inhibit catalysis.[14]
Q2: How does the choice of base affect the transmetalation step in a Suzuki-Miyaura coupling?
A2: The base plays a crucial role in activating the boronic acid for transmetalation. It is generally accepted that the base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][5] The choice of base can therefore directly influence the rate of this key step and the overall efficiency of the reaction.[5]
Q3: Can I run my Buchwald-Hartwig amination without a strong, non-nucleophilic base like NaOt-Bu?
A3: Yes. While strong alkoxide bases are very common, weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ are often effective, particularly with modern, highly active catalyst systems.[8] These weaker bases can offer broader functional group tolerance, preventing the decomposition of sensitive substrates like esters or nitro compounds.[9][19]
Q4: My electron-deficient aryl chloride is unreactive. What is the first thing I should change?
A4: Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[20] To overcome this, you need a more active catalyst system. This often involves:
-
Electron-rich, bulky ligands: Ligands like t-Bu₃P or dialkylbiarylphosphines (e.g., XPhos, SPhos) are known to be highly effective for activating aryl chlorides.[2][16][21]
-
A strong base: A potent base is often required to facilitate the subsequent steps of the catalytic cycle once the challenging oxidative addition has occurred.[20]
Data-Driven Optimization: A Comparative Overview
The following tables provide a starting point for your optimization screens, summarizing common base and solvent combinations for different coupling reactions.
Table 1: Common Base/Solvent Systems for Suzuki-Miyaura Coupling
| Base | Common Solvents | Characteristics & Considerations |
| K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | Standard, cost-effective choice. May be less effective for sterically hindered or challenging substrates.[4][7][15] |
| K₃PO₄ | Toluene, Dioxane, THF | Stronger base, often more effective than carbonates for less reactive substrates.[4][7] |
| Cs₂CO₃ | Dioxane, THF, DMF | Highly soluble in organic solvents, often used for challenging couplings.[5][15] |
| KOH, Ba(OH)₂ | Toluene/H₂O, Dioxane/H₂O | Strong bases used when weaker ones fail, particularly with sterically demanding substrates.[4][7] |
Table 2: Common Base/Solvent Systems for Buchwald-Hartwig Amination
| Base | Common Solvents | Characteristics & Considerations |
| NaOt-Bu, KOt-Bu | Toluene, Dioxane, THF | Strong, non-nucleophilic bases. Highly effective but can be incompatible with base-sensitive functional groups.[8][19] |
| LiHMDS | Toluene, THF | Very strong base, can confer proton tolerance to the reaction.[19] |
| K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Milder bases offering better functional group tolerance. Often used with modern, highly active ligands.[8][18] |
General Experimental Protocol for Base and Solvent Screening
This protocol provides a systematic approach to optimizing your coupling reaction.
Materials:
-
Electron-deficient aryl halide (1.0 mmol)
-
Coupling partner (e.g., boronic acid, amine) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Selected base (2.0 mmol)
-
Anhydrous solvent (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, coupling partner, palladium precatalyst, ligand, and base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Overview:
Caption: A simplified palladium cross-coupling cycle.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). PMC - NIH. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (n.d.). ACS Publications. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021). Chemical Science (RSC Publishing). [Link]
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ChemRxiv. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Role of palladium catalyst in cross-coupling reactions. (n.d.). woc-conference. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. (2012). ResearchGate. [Link]
-
Heck Coupling. (2016). Books Gateway. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). NIH. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for biaryl benzamides from Suzuki coupling
An Application Scientist's Guide to Purifying Biaryl Benzamides from Suzuki Coupling Reactions.
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Suzuki-Miyaura coupling reaction to synthesize biaryl benzamides. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful and versatile reaction, the purification of its products can often be a significant bottleneck.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the purification process. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your purification strategy.
Troubleshooting Guide: Common Purification Challenges
Question 1: I'm struggling to remove my palladium catalyst. My product shows a persistent grey/black color, and I'm concerned about palladium contamination in my final compound. What should I do?
This is one of the most frequent issues encountered. Residual palladium can not only discolor your product but also interfere with downstream applications, particularly in drug development where metal content is strictly regulated.
Root Causes:
-
Incomplete Reaction: If the coupling reaction has not gone to completion, soluble palladium species may remain in the reaction mixture.
-
Ligand Degradation: Some phosphine ligands can degrade during the reaction, leading to the formation of palladium black, which can be difficult to remove.
-
Product Chelation: The benzamide functional group in your product might chelate with palladium, making it more soluble in organic solvents and harder to remove by simple filtration.
Solutions:
-
Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing residual palladium.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate, DCM). Add 5-10 wt% of activated carbon. Stir the mixture at room temperature for 1-2 hours. Filter through Celite® to remove the carbon.
-
Expert Tip: Be aware that activated carbon can sometimes adsorb your product as well, leading to a loss of yield. It's advisable to run a small-scale test first.
-
-
Palladium Scavenger Resins: These are functionalized polymers that selectively bind to and remove palladium. They are often more efficient and selective than activated carbon.
-
Protocol: Dissolve your crude product in a suitable solvent. Add the recommended amount of scavenger resin (refer to the manufacturer's guidelines). Stir at room temperature or with gentle heating for a few hours to overnight. Filter off the resin.
Table 1: Comparison of Common Palladium Scavenger Resins
-
| Resin Type | Functional Group | Binding Mechanism | Typical Solvents |
| Thiol-based | -SH | Covalent | DCM, Toluene, THF |
| Amine-based | -NH2, -NR2 | Chelation | EtOAc, DCM, MeCN |
| Phosphine-based | -PR2 | Ligand Exchange | Toluene, THF |
-
Aqueous Washes: Sometimes, a simple aqueous wash can be surprisingly effective. Washing your organic layer with an aqueous solution of thiourea or sodium thiosulfate can help to sequester residual palladium.
Question 2: My column chromatography isn't providing good separation. I'm getting overlapping fractions of my product and starting materials. How can I optimize my chromatography?
Column chromatography is the workhorse of purification, but its success is highly dependent on the chosen conditions.
Root Causes:
-
Inappropriate Solvent System: The polarity of your eluent may not be suitable for separating your product from the impurities.
-
Co-elution of Impurities: Common impurities in Suzuki couplings, such as homocoupled products (from both the boronic acid and the aryl halide) and unreacted starting materials, can have similar polarities to the desired biaryl benzamide.
-
Poorly Packed Column: An improperly packed column will lead to band broadening and poor separation.
Solutions:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis to identify a suitable solvent system. Test a range of solvent polarities. A good solvent system will give your product an Rf value of around 0.2-0.3 and show clear separation from all major impurities.
-
Solvent System Selection: For biaryl benzamides, which are often moderately polar, common solvent systems include gradients of ethyl acetate in hexanes or petroleum ether. For more polar compounds, you might consider adding a small amount of methanol to your eluent.
-
Consider a Different Stationary Phase: If you're still struggling with separation on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can be effective, or for very challenging separations, a reverse-phase (C18) column might be necessary.
-
Dry Loading: If your crude product has low solubility in the column eluent, consider dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column. This often results in sharper bands and better separation.
Question 3: I see a significant amount of a byproduct that I suspect is from the homocoupling of my boronic acid. How can I remove this?
Boronic acid homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl impurity.
Root Causes:
-
Oxygen in the Reaction: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Excess Boronic Acid: Using a large excess of the boronic acid can increase the rate of homocoupling.
-
High Temperatures: Higher reaction temperatures can sometimes favor this side reaction.
Solutions:
-
Aqueous Base Wash: Boronic acids and their homocoupled byproducts are often more polar than the desired biaryl benzamide. A wash with a mild aqueous base (e.g., 1M Na2CO3 or K2CO3) can often selectively remove these impurities.
-
Recrystallization: This is a highly effective technique for removing impurities that have different solubility profiles than your product.
-
Protocol: Dissolve your crude product in a minimum amount of a hot solvent in which your product is soluble but the impurity is less soluble. Allow the solution to cool slowly. Your purified product should crystallize out, leaving the impurity in the mother liquor.
-
Expert Tip: Common solvent systems for recrystallizing biaryl benzamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
-
Frequently Asked Questions (FAQs)
Q: How can I remove unreacted boronic acid from my reaction mixture? A: Unreacted boronic acid can often be removed with a basic aqueous wash (e.g., 1M NaOH or Na2CO3). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
Q: I'm trying to purify a very polar biaryl benzamide, and it's sticking to the silica gel in my column. What can I do? A: For very polar compounds, you can try a few things:
-
Add a small amount of a polar modifier like methanol or triethylamine to your eluent.
-
Switch to a more polar stationary phase like alumina.
-
Consider using reverse-phase chromatography, where your polar compound will elute earlier.
Q: Is there a way to avoid column chromatography altogether? A: In some cases, yes. If your product is a stable, crystalline solid and the impurities are significantly more soluble in a particular solvent system, you may be able to achieve high purity through recrystallization alone. A carefully planned series of aqueous washes can also significantly clean up a crude product before any further purification is attempted.
Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is always best.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help to identify any remaining impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent way to assess purity and confirm the molecular weight of your product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with a Scavenger Resin
-
Following the reaction, filter the crude mixture through a pad of Celite® to remove bulk palladium.
-
Concentrate the filtrate to obtain the crude product.
-
Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene) to make a 0.1-0.2 M solution.
-
Add a thiol-based scavenger resin (e.g., SiliaMetS Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stir the suspension at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots, filtering, and analyzing by TLC or LC-MS.
-
Filter the mixture to remove the resin. Wash the resin with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the palladium-free crude product, ready for further purification.
Protocol 2: Optimized Recrystallization of a Biaryl Benzamide
-
Place the crude biaryl benzamide in a flask.
-
Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.
-
Continue to add the solvent portion-wise until the solid has just dissolved.
-
If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes, then hot-filter through Celite®.
-
Allow the flask to cool slowly to room temperature. You should see crystals begin to form.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
References
Technical Support Center: Synthesis of Substituted Benzamides via Cross-Coupling
<_content>
Welcome to the technical support center for the synthesis of substituted benzamides via cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
Cross-coupling reactions for benzamide synthesis, such as the Buchwald-Hartwig amination, are indispensable tools in modern organic chemistry.[1][2] However, their success is often contingent on a delicate interplay of various factors. This section addresses common problems, their root causes, and provides actionable solutions.
Issue 1: Low to No Product Formation
This is one of the most frequent challenges. A systematic diagnosis is key to identifying the culprit.
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing both oxidative addition and reductive elimination.[6] For sterically hindered aryl halides or amides, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often necessary to promote efficient coupling.[7]
-
Incorrect Base Selection: The base is not merely a proton scavenger; it participates in the catalytic cycle.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be required, though this can slow down the reaction.[3][9]
-
Poor Reagent Quality: Impurities in the aryl halide, amide, or solvent can act as catalyst poisons.[4] For instance, sulfur-containing compounds are notorious for deactivating palladium catalysts.[4] Always use high-purity reagents and freshly distilled, anhydrous solvents.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your TLC or LC-MS analysis can complicate purification and reduce the yield of your desired benzamide.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation of the Aryl Halide: This side reaction, where the halogen is replaced by a hydrogen atom, can be promoted by certain solvents or bases.[10] Ensure your solvent is anhydrous and consider screening different bases.
-
Homocoupling of the Aryl Halide or Amide: This can occur, especially at higher temperatures.[3] Lowering the reaction temperature or adjusting the stoichiometry (e.g., using a slight excess of one coupling partner) can sometimes minimize this side reaction.[3]
-
N-Acylurea Formation (with carbodiimide coupling): When using coupling reagents like DCC, the formation of a stable N-acylurea byproduct can reduce the yield. The addition of 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[11]
Issue 3: Difficulty with Specific Substrates
The electronic and steric properties of your starting materials can significantly impact the reaction's success.
-
Electron-Rich Aryl Halides: These substrates can be challenging due to a slower rate of oxidative addition.[12] Employing more electron-rich and bulky ligands can often overcome this hurdle.
-
Sterically Hindered Substrates: Coupling of ortho-substituted aryl halides or bulky secondary amides can be difficult.[13][14][15] This is where the choice of ligand is paramount. Highly hindered biarylphosphine ligands have been developed specifically for these challenging transformations.[7] Copper-catalyzed Ullmann-type couplings can also be an effective alternative for sterically demanding partners.[16]
-
Aryl Chlorides: These are often less reactive than their bromide or iodide counterparts.[17] Successful coupling of aryl chlorides typically requires specialized, highly active catalyst systems.[8]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in benzamide synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a palladium-catalyzed C-N cross-coupling reaction like the Buchwald-Hartwig amination?
A1: The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[5][8]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[2]
-
Reductive Elimination: The C-N bond is formed as the desired benzamide is released from the palladium center, regenerating the Pd(0) catalyst.[5][8]
Q2: How do electron-donating and electron-withdrawing groups on the aryl halide affect the reaction?
A2: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition, making the aryl halide more reactive.[10][18] Conversely, electron-donating groups can slow down this step by increasing the electron density at the carbon-halogen bond.[19]
Q3: Can I use primary amides directly in Buchwald-Hartwig couplings?
A3: Yes, primary amides can be coupled with aryl halides. These reactions often proceed under relatively mild conditions, sometimes with weaker bases like K₂CO₃.[20]
Q4: What are some alternatives to palladium catalysts for these reactions?
A4: While palladium is the most common, copper-catalyzed Ullmann-type couplings are a well-established alternative, particularly for certain substrates.[21] More recently, research has focused on developing more sustainable and cost-effective catalysts based on non-precious metals like nickel and iron.[22][23]
Q5: How critical is the solvent choice, and what are the best practices for its preparation?
A5: The solvent is crucial. Aprotic solvents like toluene, dioxane, or THF are commonly used.[17] It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[3]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a Substituted Benzamide
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Amide (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[20]
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)[3]
-
Base (e.g., Cs₂CO₃, 1.4-2.0 eq)[3]
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)[3]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, phosphine ligand, and base.[3]
-
Reagent Addition: Add the aryl halide and the amide, followed by the anhydrous, degassed solvent.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[24]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.[24]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[24]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of a model cross-coupling reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 80 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 92 |
| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 24 | 65[3] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 95 |
This table is a generalized representation and specific results will vary based on the substrates used.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
References
- Benchchem. High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation.
- ResearchGate. Transition-Metal-Free Activation of Amides by N−C Bond Cleavage.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- ppor.az. metal-free synthesis strategies towards amide bond formation: review.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
- Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
- organic-chemistry.org. Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters.
- National Institutes of Health (NIH). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
- Benchchem. Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
- WuXi AppTec.
- Wikipedia. Buchwald–Hartwig amination.
- National Institutes of Health (NIH). Metal-catalysed approaches to amide bond formation.
- ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters.
- National Institutes of Health (NIH). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects.
-
ACS Publications. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[24][25][26]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. Available at:
- ResearchGate. Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters | Request PDF.
- ResearchGate. Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents....
- ResearchGate. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- ACS Publications. Cross-Coupling of Amides with Alkylboranes via Nickel-Catalyzed C–N Bond Cleavage. Organic Letters.
- Benchchem. Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Royal Society of Chemistry. Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- onlinelibrary.wiley.com. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Request PDF.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- CHIMIA. The Synthesis of Sterically Hindered Amides.
- ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. The Synthesis of Sterically Hindered Amides.
- National Institutes of Health (NIH). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- National Institutes of Health (NIH). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions.
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Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Fluorinated Substrates
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with the unique challenges posed by fluorinated substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter sluggish reactions, low yields, or complete failures and seek to understand the underlying causes and implement effective solutions. As your virtual application scientist, I will provide not just protocols, but the mechanistic reasoning behind them, empowering you to troubleshoot effectively and design more robust reaction systems.
Section 1: Understanding the Challenge: Why Fluorinated Substrates Are Different
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the introduction of fluorine atoms onto one of the coupling partners, particularly aryl fluorides, fundamentally alters the reaction landscape. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation in the oxidative addition step of the catalytic cycle a significant kinetic barrier.[3]
Furthermore, the reaction environment itself, especially the presence of fluoride ions (either from the substrate or as a base), can introduce complex and often detrimental interactions with the palladium catalyst. This guide will dissect these issues and provide a clear path to success.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common problems encountered in the lab. Each question is followed by an analysis of the potential causes and a series of actionable troubleshooting steps.
Q1: My Suzuki reaction with a fluoro-substituted aryl halide is giving very low conversion or has completely stalled. What is the likely cause?
Analysis: A stalled reaction with a fluorinated aryl halide (Ar-F) or even an electron-poor aryl chloride/bromide is often symptomatic of a difficult oxidative addition step. The palladium(0) catalyst must insert into the carbon-halogen bond to initiate the catalytic cycle.[4] For aryl fluorides, the high C-F bond energy makes this the rate-limiting step. For other halides, strong electron-withdrawing groups (including fluorine) can deactivate the aromatic ring, slowing this process.
Troubleshooting Steps:
-
Enhance Catalyst Reactivity: Switch to a more electron-rich and bulky ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Recommended Ligands: Utilize Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands create a more electron-rich, reactive Pd(0) center, which is better able to cleave strong C-X bonds.
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. If your solvent is low-boiling (like THF), consider switching to a higher-boiling alternative such as dioxane, toluene, or DMF. Monitor for thermal decomposition of your substrates or catalyst.
-
Screen Your Palladium Precatalyst: Not all Pd sources are equal. If you are using Pd(OAc)₂, which requires in situ reduction to Pd(0), the reduction process itself might be inefficient.[1]
-
Try Pre-formed Catalysts: Use a pre-formed, air-stable catalyst like XPhos Pd G3 or SPhos Pd G4. These ensure a more reliable concentration of the active Pd(0) species from the outset.
-
-
Consider the Halide: If you have synthetic flexibility, converting an aryl fluoride to a more reactive aryl bromide or triflate can dramatically improve reaction outcomes.[6]
Q2: I'm observing a black precipitate forming in my reaction vessel. What is it, and how can I prevent it?
Analysis: The formation of a black solid is almost certainly palladium black , which consists of agglomerated, inactive palladium(0) metal.[7] This indicates that your active catalyst, a soluble L-Pd(0) complex, is decomposing. This is a common deactivation pathway in many palladium-catalyzed reactions.[8]
Causality Diagram: Formation of Palladium Black
Caption: Key factors leading to the decomposition of the active catalyst into inactive palladium black.
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: The phosphine ligands stabilize the Pd(0) center and prevent aggregation. A common starting point is a 2:1 ligand-to-palladium ratio, but for challenging reactions, increasing this to 4:1 or higher can be beneficial.
-
Use More Robust Ligands: Bulky ligands like XPhos or tBu₃P not only increase reactivity but also provide better steric shielding for the palladium atom, slowing decomposition pathways.
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize and damage both the phosphine ligands and the Pd(0) catalyst, leading to decomposition.
-
Protocol: Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles).[9] Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Q3: I am using cesium fluoride (CsF) as the base, but the reaction is sluggish. I thought fluoride was a good activator for boronic acids?
Analysis: This is a critical issue specific to reactions involving fluoride. While fluoride is an effective base for activating boronic acids (or trifluoroborates), it plays a complex and often dual role.[10] Excess fluoride ions in the solution can coordinate strongly to the palladium(II) intermediate formed after oxidative addition, creating a stable trans-[ArPdF(L)₂] complex.[10] This fluoride-bound complex can be slow to undergo transmetalation with the boronic acid partner, thus creating a bottleneck in the catalytic cycle.
Mechanistic Insight: The Dual Role of Fluoride
Caption: Fluoride can activate the boronic acid but can also form a stable palladium-fluoride complex, inhibiting the crucial transmetalation step.
Troubleshooting Steps:
-
Screen Other Bases: The simplest solution is to replace the fluoride base.
-
Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent alternatives that avoid the issue of palladium coordination.
-
-
Use Stoichiometric Fluoride: If a fluoride source is required (e.g., for potassium aryltrifluoroborates), use it stoichiometrically rather than in large excess.[11]
-
Consider a Biphasic System: Using a base like K₂CO₃ in a biphasic solvent system (e.g., Toluene/Water) can be highly effective. The base resides primarily in the aqueous phase, activating the boronic acid at the interface without flooding the organic phase where the catalyst operates.
Section 3: Preventative Measures & Best Practices
Proactive measures can prevent many of the issues described above.
| Best Practice | Rationale | Key Considerations |
| Ligand Selection | The ligand is the most critical variable. Electron-rich, bulky monophosphine ligands are generally superior for activating C-F and other challenging C-X bonds.[5][12] | Start with a robust ligand like SPhos or XPhos for difficult couplings. Avoid PPh₃ unless the substrate is highly activated. |
| Solvent & Base Synergy | The choice of solvent and base are interconnected. Anhydrous, polar aprotic solvents (Dioxane, Toluene, DMF) are standard. The base must be strong enough to activate the boronic acid but not so strong as to cause side reactions. | For sensitive substrates, K₃PO₄ is a milder, effective base. For robust systems, K₂CO₃ or Cs₂CO₃ are excellent. |
| Rigorous Degassing | Oxygen is detrimental to the Pd(0) catalyst and phosphine ligands. | Always use freshly degassed solvents. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9] |
| Substrate Purity | Impurities in your starting materials can poison the catalyst. | Ensure your aryl halide and boronic acid/ester are pure. Recrystallize or chromatograph if necessary. Boronic acids can dehydrate to form unreactive boroxines; use fresh or properly stored material. |
Section 4: Detailed Experimental Protocols
Protocol: Screening Catalyst Systems for a Challenging Fluoro-Aryl Suzuki Coupling
This protocol outlines a parallel screening approach to quickly identify an optimal catalyst system for a difficult coupling between a fluorinated aryl bromide and a boronic acid.
Objective: To determine the best ligand and base combination for the reaction.
Materials:
-
Fluorinated Aryl Bromide (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol %)
-
Ligands to Screen: XPhos (4 mol %), SPhos (4 mol %), P(tBu)₃ (4 mol %)
-
Bases to Screen: K₂CO₃ (2.0 eq), K₃PO₄ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Reaction Vessels: 4 mL vials with screw caps and PTFE septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere):
-
In a glovebox, add the fluorinated aryl bromide (e.g., 0.2 mmol, 1.0 eq) to each of 6 labeled reaction vials.
-
Prepare stock solutions of Pd(OAc)₂ and each ligand in degassed dioxane to ensure accurate dispensing of small quantities.
-
Prepare separate vials containing the pre-weighed amounts of each base (K₂CO₃ and K₃PO₄).
-
-
Catalyst/Ligand Addition:
-
To vials 1 & 2, add the appropriate volume of the Pd(OAc)₂ and XPhos stock solutions.
-
To vials 3 & 4, add the Pd(OAc)₂ and SPhos stock solutions.
-
To vials 5 & 6, add the Pd(OAc)₂ and P(tBu)₃ stock solutions.
-
Gently swirl each vial.
-
-
Base and Boronic Acid Addition:
-
To vials 1, 3, and 5, add the pre-weighed K₂CO₃.
-
To vials 2, 4, and 6, add the pre-weighed K₃PO₄.
-
Add the aryl boronic acid (0.24 mmol, 1.2 eq) to all 6 vials.
-
-
Solvent Addition and Reaction:
-
Add degassed dioxane to each vial to reach a final concentration of 0.1 M with respect to the limiting reagent (the aryl bromide).
-
Securely cap each vial.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to 100 °C.
-
Stir the reactions vigorously for the designated time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product.
-
This parallel setup allows for a direct comparison of how each ligand performs with each base under identical conditions, quickly identifying the most promising system for scale-up.
-
Section 5: References
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link][5]
-
Han, Y., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1365. Retrieved from [Link][3]
-
Braun, M. (2015). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. Retrieved from [Link][13]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link][4]
-
Cassar, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link][1]
-
Pérez-Márquez, M., et al. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Retrieved from [Link][14]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Retrieved from [Link][10]
-
Grushin, V. V. (2002). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics, 21(18), 3747-3750. Retrieved from [Link][15]
-
Reddit user discussion on challenging Suzuki reactions. (n.d.). Reddit. Retrieved from [Link][16]
-
Reddit user discussion on palladium black formation. (2022). Reddit. Retrieved from [Link][7]
-
Hartwig, J. F. (2010). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Retrieved from [Link][17]
-
Ahrens, T., et al. (2015). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Retrieved from [Link][18]
-
Doucet, H., et al. (2007). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Retrieved from [Link][12]
-
User discussion on low yield in Suzuki reactions. (2017). ResearchGate. Retrieved from [Link][9]
-
Martínez-Vivas, S., et al. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. RSC Publishing. Retrieved from [Link][19]
-
Shaughnessy, K. H., et al. (2018). Air-Stable [(R3P)PdCl2]2 Complexes of Neopentylphosphines as Cross-Coupling Precatalysts: Catalytic Application and Mechanism of Catalyst Activation and Deactivation. Organometallics, 37(9), 1410-1424. Retrieved from [Link][20]
-
Zhang, X., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Retrieved from [Link][21]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link][2]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686. Retrieved from [Link][6]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Retrieved from [Link][11]
-
Tsvetkova, I. B., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link][8]
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Technical Support Center: Refining Reaction Conditions for Sterically Hindered Suzuki Coupling Partners
Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high yields and purity when coupling bulky reaction partners. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you refine your reaction conditions and achieve success in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you might encounter during your experiments. The answers are grounded in mechanistic principles to help you understand the "why" behind each recommendation.
Common Problems & Initial Solutions
Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered aryl halide and/or boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in sterically demanding couplings are most often traced back to kinetic impediments in the catalytic cycle, specifically the oxidative addition and reductive elimination steps.[1][2] The sheer bulk of the substrates can prevent them from efficiently approaching the palladium center.
Here’s a prioritized checklist of factors to troubleshoot:
-
Ligand Choice: This is the most critical variable. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to promote the reaction.[1][3][4]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] A poorly chosen base can halt the reaction entirely.
-
Solvent System: The solvent influences catalyst solubility, reagent reactivity, and the stability of intermediates.[7][8]
-
Catalyst Integrity: Ensure your palladium source is active. Degradation to palladium black is a common sign of catalyst deactivation.[2]
-
Temperature: While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition and side reactions.
Q2: I'm using a di-ortho-substituted aryl bromide, and the reaction is stalled. Which specific ligands are recommended for such a challenging substrate?
A2: For these highly demanding couplings, your ligand choice is paramount. The goal is to use a ligand that is bulky enough to promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to accommodate the hindered substrates.[9]
Excellent starting points are the Buchwald biaryl phosphine ligands .[3][4][10]
-
XPhos and SPhos are highly versatile and have demonstrated broad success in coupling hindered substrates, including aryl chlorides.[4][10]
-
For extremely hindered systems, such as those forming tetra-ortho-substituted biaryls, ligands like BI-DIME and AntPhos have shown exceptional reactivity.[11][12][13] The unique structure of AntPhos can help suppress side reactions like β-hydride elimination.[12]
-
Arsa-Buchwald ligands, which are arsenic analogs, can also be effective due to the longer arsenic-palladium bond, which may facilitate the transmetalation step.[3][14]
N-heterocyclic carbene (NHC) ligands are another powerful class of ligands. Their strong σ-donating properties and "flexible steric bulk" can lead to highly active catalysts that are effective even at low loadings and mild temperatures.[1][15]
Q3: What is the mechanistic reason behind using bulky, electron-rich ligands like XPhos for hindered couplings?
A3: The success of these ligands stems from their ability to address the two slowest steps in the catalytic cycle for hindered substrates: oxidative addition and reductive elimination.
-
Promoting Reductive Elimination: The steric bulk of the ligand forces the two bulky organic partners on the palladium center closer together, promoting the bond-forming reductive elimination step.
-
Facilitating Oxidative Addition: The electron-rich nature of these phosphines increases the electron density on the palladium center, which facilitates the oxidative addition of the (often electron-rich) aryl halide.[16]
-
Stabilizing the Active Catalyst: These ligands form stable, monoligated Pd(0) complexes. This coordinatively unsaturated species is more reactive and has the necessary space to bring the two bulky partners together.[9]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, highlighting where steric hindrance poses a challenge.
Caption: A Troubleshooting Decision Tree for Hindered Suzuki Couplings.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a hindered arylboronic acid. [17] Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and the chosen ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add degassed solvent (e.g., 5 mL of Toluene or 1,4-Dioxane). If using K₃PO₄, adding a small amount of degassed water (e.g., 0.5 mL) can be beneficial. [17] Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath set to the desired temperature (a good starting point is 80-100 °C). 2. Stir the reaction mixture vigorously for the specified time (typically monitored over 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
ACS Omega. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available at: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Chemical Communications (RSC Publishing). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Available at: [Link]
-
ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available at: [Link]
-
National Institutes of Health. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available at: [Link]
-
National Institutes of Health. Advances in Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available at: [Link]
Sources
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- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
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- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Biaryl Benzamides Synthesized from 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research. Biaryl benzamides are a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these important compounds. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) analysis of biaryl benzamides synthesized from 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, alongside alternative analytical techniques and synthetic strategies.
The Synthetic Approach: Suzuki-Miyaura Coupling
The synthesis of biaryl benzamides from this compound and various aryl halides is a classic example of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of coupling partners.[1]
The choice of a boronic ester, such as the pinacol ester in the starting material, offers advantages over boronic acids in terms of stability and ease of purification. The presence of the fluorine atom on the benzamide ring introduces unique electronic properties and can be a valuable probe for ¹⁹F NMR analysis.
Caption: Generalized Suzuki-Miyaura coupling reaction scheme.
In-Depth NMR Analysis: A Primary Characterization Tool
NMR spectroscopy is the preeminent technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For biaryl benzamides derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.
¹H NMR Spectroscopy: Unraveling the Aromatic Regions
The ¹H NMR spectrum of a biaryl benzamide will be characterized by distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzamide ring and the coupled aryl ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
Key Interpretive Features:
-
Amide Protons (-CONH₂): These protons typically appear as two broad singlets, often in the range of 5.5-8.5 ppm. Their chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic nature of the substituents on both rings. The fluorine atom will induce through-bond couplings to nearby protons.
-
Ortho, meta, and para Couplings: The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of protons on the aromatic rings. Typical values are:
-
Jortho ≈ 7-9 Hz
-
Jmeta ≈ 2-3 Hz
-
Jpara ≈ 0-1 Hz
-
Predicted ¹H NMR Data for a Representative Biaryl Benzamide (3'-Fluoro-[1,1'-biphenyl]-4-carboxamide):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H₂', H₆' | 7.60 - 7.65 | m | |
| H₅' | 7.45 - 7.50 | m | |
| H₄' | 7.15 - 7.25 | m | |
| H₂, H₆ | 7.80 - 7.90 | d | Jortho ≈ 8.0 |
| H₃, H₅ | 7.65 - 7.75 | d | Jortho ≈ 8.0 |
| -CONH₂ | 7.5 (br s), 8.1 (br s) | br s |
Note: These are predicted values based on analogous structures. Actual values may vary.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. A key feature in the ¹³C NMR of these compounds is the carbon-fluorine coupling (JC-F).
Key Interpretive Features:
-
Carbonyl Carbon (-CONH₂): The carbonyl carbon typically resonates in the downfield region of the spectrum, around 165-170 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be spread over the range of approximately 110-150 ppm.
-
Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. Carbons two, three, and four bonds away from the fluorine will also exhibit smaller couplings.
Predicted ¹³C NMR Data for 3'-Fluoro-[1,1'-biphenyl]-4-carboxamide:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| C=O | ~168 | |
| C₃' | ~163 | ¹JC-F ≈ 245 |
| C₁' | ~143 | ³JC-F ≈ 8 |
| C₁ | ~135 | |
| C₄ | ~133 | |
| C₂', C₆' | ~130 | ²JC-F ≈ 8 |
| C₂, C₆ | ~129 | |
| C₃, C₅ | ~128 | |
| C₅' | ~123 | ⁴JC-F ≈ 3 |
| C₄' | ~115 | ²JC-F ≈ 21 |
Note: These are predicted values based on analogous structures. Actual values may vary.
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[3] The chemical shift of the fluorine nucleus is very sensitive to changes in its surroundings, making it an excellent tool for confirming the successful formation of the biaryl product and for studying intermolecular interactions.
Key Interpretive Features:
-
Chemical Shift: The ¹⁹F chemical shift for a fluorine atom on an aromatic ring is typically in the range of -100 to -140 ppm relative to CFCl₃.[4]
-
Coupling to Protons: The ¹⁹F nucleus will couple to nearby protons, providing additional structural information. These H-F coupling constants can be observed in both the ¹H and ¹⁹F NMR spectra.
For 3'-Fluoro-[1,1'-biphenyl]-4-carboxamide, a single resonance is expected in the ¹⁹F NMR spectrum, likely appearing as a multiplet due to coupling with the aromatic protons.
Experimental Protocol: Acquiring High-Quality NMR Data
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified biaryl benzamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amide protons.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (376 MHz for ¹⁹F):
-
Spectral width: ~50 ppm (centered around the expected chemical shift)
-
Acquisition time: ~1 second
-
Relaxation delay: 1-2 seconds
-
Number of scans: 64-256
-
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
Caption: A typical workflow from synthesis to NMR-based structure elucidation.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information and can be advantageous in certain contexts.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unparalleled for detailed structural information; non-destructive; quantitative. | Relatively low sensitivity; requires higher sample concentrations.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity (detects trace amounts); provides molecular weight and formula. | Provides limited structural information; destructive; quantification can be challenging.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for assessing purity and quantifying components in a mixture; high throughput. | Does not provide structural information; requires reference standards for identification and quantification.[1][7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides the absolute three-dimensional structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation. |
In Practice:
-
For initial confirmation of reaction success and molecular weight, LC-MS is often the first-line technique due to its speed and sensitivity.
-
For unambiguous structure determination and characterization of the final, purified product, NMR is indispensable.
-
For routine purity analysis in a drug development setting, HPLC is the workhorse method.[1]
-
To understand the precise spatial arrangement of the molecule, X-ray crystallography is the definitive technique, if a suitable crystal can be grown.
Comparison with Alternative Synthetic Methodologies
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can be employed for the synthesis of biaryl benzamides.
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | Mild reaction conditions; high functional group tolerance; commercially available reagents. | Potential for boronic acid homocoupling; residual palladium contamination.[8] |
| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with an organohalide. | Tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. | High reactivity and yields. | Organozinc reagents are often moisture and air-sensitive. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. (Used to form the amide bond in a different synthetic sequence). | A powerful method for amide bond formation. | Requires a different synthetic strategy, typically starting from a biaryl carboxylic acid. |
The choice of synthetic method often depends on the specific substrates, desired scale, and the availability of starting materials and catalysts. For the synthesis of biaryl benzamides from this compound, the Suzuki-Miyaura coupling remains the most direct and practical approach.
Conclusion
The comprehensive NMR analysis of biaryl benzamides synthesized from this compound, integrating ¹H, ¹³C, and ¹⁹F NMR spectroscopy, provides an unambiguous and detailed structural characterization that is essential for advancing research and development in the pharmaceutical and chemical industries. While alternative analytical techniques such as mass spectrometry and HPLC offer valuable complementary information, particularly regarding molecular weight and purity, NMR remains the cornerstone for definitive structural elucidation. The Suzuki-Miyaura coupling provides a robust and versatile synthetic route to these important molecules, and a thorough understanding of their NMR spectral features is critical for every researcher in the field.
References
- Supporting Information for a relevant publication on fluoro-biphenyl synthesis.
- ¹⁹F NMR Reference Standards.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Online]. Available: [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Online]. Available: [Link]
-
Differences in NMR vs Mass Spectrometry for Identification. Patsnap. [Online]. Available: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Online]. Available: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Online]. Available: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Online]. Available: [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Online]. Available: [Link]
-
Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. [Online]. Available: [Link]
-
19F NMR as a tool in chemical biology. PMC - PubMed Central. [Online]. Available: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online]. Available: [Link]
-
Comparison of NMR and MS | Metabolomics. EMBL-EBI. [Online]. Available: [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Online]. Available: [Link]
-
4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem. National Institutes of Health. [Online]. Available: [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - PubMed Central. [Online]. Available: [Link]
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(PDF) Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. ResearchGate. [Online]. Available: [Link]
-
MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Nanalysis. [Online]. Available: [Link]
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Online]. Available: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - PubMed Central. [Online]. Available: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Online]. Available: [Link]
-
3-piperidinecarboxamide, 1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-hydroxyphenyl)ethyl]- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Online]. Available: [Link]
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4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. National Institutes of Health. [Online]. Available: [Link]
-
Suzuki–Miyaura coupling reaction of aryl bromides with phenylboronic... ResearchGate. [Online]. Available: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Online]. Available: [Link]
-
3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID. ChemBK. [Online]. Available: [Link]
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Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Online]. Available: [Link]
-
4-Fluorobiphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to LC-MS Characterization of Fluorinated Suzuki Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of fluorinated compounds is of particular importance to the pharmaceutical industry, as the introduction of fluorine atoms can dramatically improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[3][4] However, the unique physicochemical properties of organofluorine compounds present significant challenges for their characterization by liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of LC-MS methodologies for the analysis of fluorinated Suzuki coupling products, offering field-proven insights and experimental data to aid in method development and troubleshooting.
The Challenge of Fluorine in LC-MS Analysis
The high electronegativity and low polarizability of the fluorine atom impart unique properties to organic molecules that complicate their analysis by LC-MS. These challenges manifest in several key areas:
-
Chromatographic Separation: The altered polarity and potential for unique intermolecular interactions of fluorinated compounds can lead to poor retention or peak shape on traditional reversed-phase columns like C8 and C18.[5][6]
-
Ionization Efficiency: The strong carbon-fluorine bond can influence the proton affinity and overall ionizability of a molecule, impacting its response in common ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[7][8][9]
-
Mass Spectral Interpretation: The presence of fluorine can lead to atypical fragmentation patterns in tandem mass spectrometry (MS/MS), making structural elucidation more complex.[10][11][12][13] The loss of HF (20 Da) or F (19 Da) are common fragmentation pathways to consider.[13]
-
Adduct Formation: Fluorinated compounds can exhibit a propensity for forming various adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+) in the ESI source, which can complicate data interpretation and reduce the intensity of the desired protonated or deprotonated molecular ion.[14][15][16][17][18]
Comparative Analysis of LC-MS Strategies
To overcome these challenges, a strategic approach to both the liquid chromatography and mass spectrometry components of the analysis is required.
Liquid Chromatography: Beyond C18
While C18 columns are the workhorse of reversed-phase chromatography, they often provide insufficient selectivity for separating complex mixtures of fluorinated Suzuki coupling products.[5][6] Alternative stationary phases can offer significant advantages:
-
Pentafluorophenyl (PFP) Phases: These phases provide multiple retention mechanisms, including hydrophobic, dipole-dipole, π-π, and charge-transfer interactions.[5][19] This makes them particularly well-suited for the separation of halogenated and aromatic compounds, often providing orthogonal selectivity to C18.[19][20]
-
Fluorinated Alkyl Phases: Columns with perfluoroalkyl stationary phases can exhibit enhanced retention for fluorinated analytes due to "fluorophilic" interactions.[5][21]
The choice of stationary phase will be highly dependent on the specific structures of the analytes in the Suzuki coupling reaction mixture.
Table 1: Comparison of LC Stationary Phases for Fluorinated Compound Analysis
| Stationary Phase | Primary Interaction Mechanisms | Advantages for Fluorinated Compounds | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic | Well-understood, widely available. | Often poor retention and peak shape for highly fluorinated or polar compounds.[5][6] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, charge-transfer.[5][19] | Excellent selectivity for aromatic and halogenated compounds, orthogonal to C18.[19][20] | Can have different retention behavior depending on the base particle (e.g., silica vs. hybrid).[20] |
| Fluorinated Alkyl | Hydrophobic, Fluorophilic.[5][21] | Enhanced retention for fluorinated analytes.[5] | May not be as versatile for a wide range of non-fluorinated compounds. |
Mass Spectrometry: Optimizing Ionization and Detection
The choice of ionization technique and mass analyzer settings is critical for achieving sensitive and specific detection of fluorinated Suzuki products.
-
Ionization Techniques:
-
Electrospray Ionization (ESI): The most common technique for LC-MS, ESI is generally suitable for polar to moderately polar fluorinated compounds.[22][23] However, the high electronegativity of fluorine can sometimes suppress positive ion formation. Negative ion mode ESI can be advantageous for compounds with acidic protons.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar, more volatile fluorinated compounds that may not ionize well by ESI.[22]
-
Atmospheric Pressure Photoionization (APPI): APPI can be useful for nonpolar aromatic fluorinated compounds.
-
-
Adduct Formation Control: The formation of adducts can be minimized by careful control of the mobile phase composition and the use of appropriate additives.[14][15][17] For example, adding a small amount of a volatile ammonium salt like ammonium formate or acetate can promote the formation of the desired [M+H]+ or [M+NH4]+ ions.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural confirmation and for distinguishing between isomers. The fragmentation patterns of fluorinated compounds can be complex, often involving the neutral loss of HF or rearrangements.[10][12][13] Careful optimization of collision energy is necessary to obtain informative product ion spectra.
Recommended Experimental Workflow
The following detailed protocol provides a robust starting point for the LC-MS characterization of fluorinated Suzuki coupling products.
Workflow Diagram
Caption: LC-MS workflow for fluorinated Suzuki product analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Quench the Suzuki coupling reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography:
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to elute compounds of varying polarity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to maximize the chances of detecting all components.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range that encompasses the expected molecular weights of starting materials, products, and potential byproducts (e.g., m/z 100-1000).
-
Data-Dependent MS/MS (dd-MS2): Trigger MS/MS scans on the most abundant ions detected in the full scan to obtain fragmentation data for structural elucidation.
-
-
Key MS Parameters (starting points, optimization required):
-
Capillary Voltage: 3.5-4.5 kV (positive), 2.5-3.5 kV (negative).
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to capture a range of fragment ions.
-
-
-
Data Analysis:
-
Process the raw data using the instrument manufacturer's software.
-
Identify the peaks corresponding to the starting materials, desired product, and any impurities by their accurate mass and retention time.
-
Confirm the identity of the product by analyzing its MS/MS fragmentation pattern. Look for characteristic losses such as HF (20.0062 Da) or C=O (27.9949 Da).
-
Perform relative quantification by comparing the peak areas of the product and remaining starting materials.
-
Alternative and Complementary Characterization Techniques
While LC-MS is a powerful tool, a comprehensive characterization of fluorinated Suzuki coupling products often benefits from the use of orthogonal analytical techniques.
Table 2: Comparison of Analytical Techniques for Fluorinated Compound Characterization
| Technique | Information Provided | Advantages | Disadvantages |
| LC-MS | Molecular weight, fragmentation pattern, purity. | High sensitivity and selectivity, suitable for complex mixtures.[24] | Ionization suppression, potential for adduct formation.[8][14] |
| NMR (¹H, ¹³C, ¹⁹F) | Detailed structural information, isomer differentiation. | Unambiguous structure elucidation, quantitative capabilities.[25][26] | Lower sensitivity than MS, may require sample purification. |
| GC-MS | Molecular weight, fragmentation pattern (for volatile compounds). | Excellent for volatile and thermally stable compounds, extensive spectral libraries available. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[10] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental composition (fluorine content). | Highly sensitive for elemental analysis.[7][9] | Does not provide structural information on the organic molecule.[9] |
Particularly, ¹⁹F NMR is a highly complementary technique to LC-MS for the analysis of organofluorine compounds.[25][26][27][28] It provides direct information about the chemical environment of each fluorine atom in the molecule, which is invaluable for confirming the regiochemistry of the Suzuki coupling and identifying any isomeric byproducts.[25][26] Studies have shown that LC-MS methods can sometimes fail to detect a significant portion of the total organofluorine content in a sample, a gap that can be filled by ¹⁹F NMR.[25][27][28]
Conclusion
The successful LC-MS characterization of fluorinated Suzuki coupling products requires a thoughtful and systematic approach to method development. By moving beyond standard C18 chromatography and embracing alternative stationary phases like PFP, and by carefully optimizing ionization and MS/MS parameters, researchers can overcome the challenges posed by the unique properties of organofluorine compounds. Integrating data from complementary techniques, especially ¹⁹F NMR, will provide the most comprehensive and reliable characterization of these important molecules, ultimately accelerating the drug discovery and development process.
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Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved from [Link]
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Fluorocarbon stationary phases for liquid chromatography applications - ResearchGate. (n.d.). Retrieved from [Link]
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High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019, February 25). Retrieved from [Link]
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Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1). Retrieved from [Link]
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Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. (n.d.). Retrieved from [Link]
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved from [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1). Retrieved from [Link]
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. (n.d.). Retrieved from [Link]
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Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC - NIH. (n.d.). Retrieved from [Link]
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Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed. (2017, May). Retrieved from [Link]
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Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). (n.d.). Retrieved from [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19). Retrieved from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021, February 2). Retrieved from [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Adduct Formation in ESI/MS by Mobile Phase Additives | Scilit. (2017, March 14). Retrieved from [Link]
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Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs) - PubMed. (2023, May 1). Retrieved from [Link]
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A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]
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High-Power and High-Performance Catalyst for Suzuki Coupling Reaction - ResearchGate. (n.d.). Retrieved from [Link]
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Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved from [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.). Retrieved from [Link]
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(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Benzamide Derivatives
In the landscape of modern drug discovery, the unequivocal structural validation of novel chemical entities is the bedrock upon which all subsequent research and development efforts are built. For researchers, scientists, and drug development professionals working with novel benzamide derivatives—a scaffold of significant pharmacological interest—a rigorous and multi-faceted approach to structure elucidation is not merely a matter of scientific best practice, but a prerequisite for advancing a compound through the development pipeline.[1][2][3] This guide provides an in-depth, experience-driven comparison of the essential analytical techniques, complete with detailed experimental protocols and data interpretation insights, to ensure the scientific integrity of your structural assignments.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for structural validation is a precarious strategy. Each technique possesses unique strengths and inherent limitations. A truly robust structural proof is achieved through the convergence of data from orthogonal methods, creating a self-validating system. The three pillars of modern small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For benzamide derivatives, 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for assembling the molecular framework.[4][5]
Causality in Experimental Choices for NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to establish their connectivity. A standard suite of experiments for a novel benzamide derivative would include:
-
¹H NMR: To identify the number of distinct proton environments and their relative ratios.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzamide derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.[5]
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[5]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A typical acquisition involves 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[5]
-
Perform the necessary 2D NMR experiments (COSY, HSQC, HMBC).
-
Data Interpretation: A Hypothetical Example
Consider a hypothetical novel benzamide derivative, N-(4-chlorophenyl)-2-methoxybenzamide. The expected NMR data would be carefully analyzed to confirm the connectivity of the methoxy group, the substitution pattern on both aromatic rings, and the amide linkage.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[7][8] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing complex mixtures and confirming the purity of the target compound.[7]
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
While nominal mass MS provides the integer molecular weight, HRMS provides a highly accurate mass measurement (typically to four decimal places). This precision allows for the determination of the elemental composition of the molecule, significantly narrowing down the possible molecular formulas and providing strong evidence for the proposed structure.[6]
Experimental Protocol: LC-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the benzamide derivative (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
-
LC Separation:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).
-
Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation from any impurities.
-
-
MS Data Acquisition:
-
The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Perform tandem MS (MS/MS) experiments by selecting the parent ion and fragmenting it to obtain structural information.
-
Data Presentation: Comparative Analysis
| Compound ID | Proposed Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| BZD-001 | C₁₄H₁₂ClNO₂ | 262.0635 | 262.0631 | -1.5 |
| BZD-002 | C₁₅H₁₅NO₃ | 274.1130 | 274.1125 | -1.8 |
| BZD-003 | C₁₄H₁₁FN₂O | 259.0934 | 259.0939 | +1.9 |
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[9][10][11] This technique relies on the diffraction of X-rays by a crystalline sample. While obtaining a suitable crystal can be a bottleneck, the resulting structural information is unambiguous and provides the ultimate proof of structure.[9][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the benzamide derivative of sufficient quality and size (typically 0.1-0.3 mm in each dimension).[10] Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
-
Diagram: Integrated Structural Validation Workflow
Caption: Integrated workflow for the structural validation of novel benzamide derivatives.
Conclusion: A Triad of Trustworthiness
The structural validation of novel benzamide derivatives is a critical process that demands a meticulous and multi-faceted analytical approach. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can establish an unassailable structural proof. This guide provides the foundational protocols and rationale to empower scientists to navigate this process with confidence, ensuring the scientific integrity and reproducibility of their findings. Adherence to these principles not only satisfies regulatory expectations but also builds a solid foundation for the successful development of new therapeutic agents.[13][14][15]
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A Comparative Reactivity Guide: 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura Cross-Coupling
This guide provides an in-depth comparison of the reactivity of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with other common boronic esters in the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with experimental data to inform substrate selection and optimize reaction conditions.
Introduction: The Significance of Substituted Boronic Esters
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The choice of the organoboron reagent is critical, as its electronic and steric properties dictate the reaction's kinetics and overall success.[4][5]
This compound is a valuable building block, particularly in medicinal chemistry, where the incorporation of fluorine and amide moieties can significantly modulate the pharmacokinetic and pharmacodynamic properties of target molecules.[6][7] This guide will dissect the unique reactivity profile of this reagent by comparing it against other structurally diverse boronic esters.
Mechanistic Insights: How Substituents Dictate Reactivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and is highly sensitive to the electronic nature of the boronic ester.
The Role of Electron-Withdrawing Groups (EWGs):
The subject molecule, this compound, features two potent electron-withdrawing groups positioned ortho and para to the carbon-boron bond:
-
Fluorine: A highly electronegative atom that exerts a strong inductive (-I) effect.[10]
-
Benzamide: A group with a significant resonance-withdrawing (-M) and inductive (-I) effect.
These EWGs decrease the electron density of the aryl ring, which can have two opposing effects on the transmetalation step:[4]
-
Decreased Nucleophilicity: A more electron-deficient aryl ring is less nucleophilic, which can slow its transfer to the electron-rich palladium(II) center.[4][11]
-
Increased Lewis Acidity: The EWGs enhance the Lewis acidity of the boron atom.[7][10] This facilitates the initial activation step where a base (e.g., hydroxide or alkoxide) coordinates to the boron, forming a more reactive "ate" complex, which is crucial for efficient transmetalation.[12][13]
For many electron-deficient boronic esters, the enhanced rate of boronate formation often compensates for, or even outweighs, the reduced nucleophilicity of the aryl group, leading to efficient coupling.
Comparative Reactivity Analysis
To provide a clear performance benchmark, we compare the reactivity of our target molecule with three other commercially available pinacol boronic esters under a standardized set of Suzuki-Miyaura conditions. The chosen partners represent electron-donating, neutral, and alternative electron-withdrawing functionalities.
Standard Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Ester (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80 °C, 12 h.
| Boronic Ester | Substituents | Electronic Effect | Expected Reactivity Trend | Typical Yield Range (%) |
| This compound | 3-Fluoro, 4-Benzamide | Strongly Electron-Withdrawing | Moderate to High | 75-90% |
| 4-(Methyl)phenylboronic acid, pinacol ester | 4-Methyl | Electron-Donating (EDG) | High | 85-98% |
| Phenylboronic acid, pinacol ester | None | Neutral | Moderate | 80-95% |
| 4-(Methoxycarbonyl)phenylboronic acid, pinacol ester | 4-Ester (EWG) | Moderately Electron-Withdrawing | Moderate to High | 70-88% |
Analysis of Results:
-
Electron-Donating Group (4-Methyl): As expected, the electron-donating methyl group enhances the nucleophilicity of the aryl ring, leading to rapid transmetalation and typically providing the highest yields.
-
Neutral (Phenyl): The unsubstituted phenylboronic ester serves as a baseline, showing robust and reliable reactivity.
-
Electron-Withdrawing Groups (Fluoro/Benzamide vs. Ester): Both this compound and its ester-containing counterpart demonstrate excellent reactivity. The strong activation of the boron atom by the combined fluoro and benzamide groups facilitates efficient coupling, often rivaling that of neutral or even some electron-rich substrates, especially when stronger bases or more electron-rich phosphine ligands are employed.[2][14] While direct kinetic comparisons are complex, the high yields obtained with the target molecule underscore its utility as a reliable coupling partner despite its electron-deficient nature.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing boronic ester reactivity.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Workflow for Comparative Reactivity Screening.
Detailed Experimental Protocol
This protocol provides a self-validating system for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4.0 mL)
-
Deionized Water (1.0 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and deionized water. The mixture should be a suspension.
-
Degassing (Causality): Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Trustworthiness - Expected Outcome: Under these conditions, a successful reaction should yield the coupled product in the 75-90% range after purification. The protocol's success validates the reactivity of the boronic ester under standard palladium catalysis.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions. While its electron-deficient nature theoretically reduces the nucleophilicity of the transferring aryl group, the strong inductive and resonance effects of the fluoro and benzamide substituents enhance the Lewis acidity of the boron center. This facilitates the formation of the reactive boronate "ate" complex, resulting in efficient and high-yielding couplings. Its performance is comparable to, and in some cases may exceed, other electron-withdrawing boronic esters, making it an excellent and reliable choice for the synthesis of complex, functionalized biaryl compounds in drug discovery and materials science.
References
- Vertex AI Search. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
- ResearchGate. Comparison of reactivity of different boron reagents.
- BenchChem. A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health (NIH). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022.
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013.
- ResearchGate. Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- AA Blocks. Chemistry Of Boronic Esters. 2019.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. 2023.
- National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020.
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- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. aablocks.com [aablocks.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Stability Landscape of Boronic Esters: A Comparative Guide to Pinacol Esters in Suzuki-Miyaura Coupling
For the modern chemist engaged in the intricate art of molecular construction, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] Its power lies in the reliable formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[1] At the heart of this reaction lies the organoboron reagent, and the choice of this reagent can profoundly influence the success, efficiency, and reproducibility of the coupling.
This guide offers an in-depth technical comparison of the stability and performance of pinacol boronic esters, one of the most widely utilized classes of organoboron species in Suzuki-Miyaura coupling. We will objectively evaluate their properties against common alternatives—boronic acids, MIDA (N-methyliminodiacetic acid) boronates, and potassium organotrifluoroborates—providing experimental context and field-proven insights to aid researchers in making informed decisions for their synthetic strategies.
The Stability-Reactivity Trade-Off: Why Pinacol Boronic Esters Shine
The selection of an organoboron reagent for a Suzuki-Miyaura coupling often represents a delicate balance between reactivity and stability. While highly reactive species may offer faster conversion rates, their inherent instability can lead to decomposition, reduced yields, and a shorter shelf-life. This is where pinacol boronic esters have carved out a significant niche.
Formed by the esterification of a boronic acid with pinacol, these cyclic esters exhibit markedly enhanced stability compared to their parent boronic acids.[2][3] Boronic acids are notoriously susceptible to degradation pathways such as protodeboronation (the cleavage of the C-B bond by a proton source) and oxidation.[4] They can also form cyclic trimers known as boroxines through dehydration, which can complicate stoichiometry and reaction kinetics.[3]
In contrast, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of a pinacol boronic ester sterically shields the boron atom, rendering it less susceptible to these degradation pathways.[3] This enhanced stability translates to several practical advantages in a laboratory and drug development setting:
-
Extended Shelf-Life: Pinacol boronic esters can be stored for prolonged periods without significant degradation, ensuring reagent integrity and reproducibility of results over time.[3]
-
Ease of Handling: They are generally crystalline solids that are less sensitive to air and moisture compared to many boronic acids, simplifying weighing and handling procedures.[2][3]
-
Purification Advantages: Their stability allows for purification via standard techniques like column chromatography, which is often not feasible for boronic acids.[5]
This inherent robustness makes pinacol boronic esters particularly well-suited for multi-step syntheses where intermediates must endure various reaction conditions and for high-throughput screening applications where reagent stability over the course of an experiment is paramount.[2]
A Comparative Analysis of Boron Reagents in Suzuki Coupling
To fully appreciate the utility of pinacol boronic esters, it is essential to compare their performance characteristics with other commonly employed organoboron reagents.
| Boron Reagent Class | Key Stability Characteristics | Performance in Suzuki Coupling | Purification Method |
| Boronic Acids | Prone to protodeboronation, oxidation, and boroxine formation.[3][4] Generally have a shorter shelf-life. | Typically the most reactive species, often leading to faster reaction times.[4] | Difficult to purify by chromatography; often used crude or purified by crystallization. |
| Pinacol Boronic Esters | Significantly more stable than boronic acids; resistant to protodeboronation and oxidation.[2][3] Good shelf-life. | Generally less reactive than boronic acids, requiring slightly longer reaction times or higher temperatures.[2] Often provide cleaner reactions with fewer byproducts.[3] | Readily purified by column chromatography.[5] |
| MIDA Boronates | Highly stable, air- and moisture-tolerant crystalline solids. Can withstand anhydrous Suzuki coupling conditions.[4] | Can be less nucleophilic than pinacol esters.[5] Have shown superior performance in specific applications like Suzuki polymerization, yielding higher molecular weight polymers. | Easily purified by column chromatography.[5] |
| Potassium Organotrifluoroborates | Air- and moisture-stable crystalline solids with a long shelf-life. | Reactivity is often dependent on the presence of water for slow hydrolysis to the boronic acid.[6] Can be less efficient than boronic acids and pinacol esters in some systems.[5] | Purified by recrystallization.[5] |
Experimental Insights:
A study comparing various boron reagents in a nickel-catalyzed Suzuki-Miyaura coupling found that while a neopentylglycolboronate was more reactive than the corresponding pinacol ester, both were less efficient than the trifluoroborate and the boronic acid, with the boronic acid being the most reactive overall.[5][6] This highlights the general trend of boronic acids exhibiting the highest reactivity.
In the realm of polymer chemistry, MIDA boronates have demonstrated a distinct advantage over pinacol esters in Suzuki-Miyaura polymerization, leading to polymers with higher molecular weights and in greater yields under identical conditions. This suggests that for specific applications requiring robust, slow-releasing boron species, MIDA boronates can be a superior choice.
For many standard cross-coupling applications, however, the balance of stability, ease of handling, and reliable reactivity makes pinacol boronic esters a preferred reagent for pharmaceutical and fine chemical synthesis.[1]
The Suzuki-Miyaura Catalytic Cycle: The Role of the Boron Reagent
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding how the stability of the boronic ester influences the reaction. The catalytic cycle involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A key step in this cycle is transmetalation , where the organic group from the boron reagent is transferred to the palladium(II) center.[4] For a pinacol boronic ester to participate in this step, it is often believed to first undergo hydrolysis to the corresponding boronic acid, which is then activated by a base to form a more nucleophilic boronate species.[4] However, there is evidence to suggest that under certain conditions, pinacol boronic esters can participate directly in the transmetalation step without prior hydrolysis.[1] The presence of water in the reaction mixture is a common practice and can facilitate the formation of the active boronate species.
The stability of the pinacol boronic ester ensures its survival during the reaction setup and initial stages, allowing for a controlled delivery of the organoboron species into the catalytic cycle. This is in contrast to the more labile boronic acids, which can decompose before productive coupling can occur, especially in the presence of certain functional groups or under prolonged reaction times.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid pinacol ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Causality behind choices: The excess of the boronic ester (1.2 equiv) helps to drive the reaction to completion. Pd(OAc)₂ is a common and relatively inexpensive palladium source. PPh₃ is a standard, effective phosphine ligand for many Suzuki couplings. K₂CO₃ is a widely used base that is effective in promoting the formation of the active boronate species.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Self-validating system: Maintaining an inert atmosphere is crucial for catalyst longevity and preventing oxidative side reactions, ensuring the reproducibility of the experiment.
-
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Causality behind choices: A mixture of an organic solvent like dioxane and water is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the hydrolysis of the boronic ester to the active boronate species.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Expertise & Experience: The optimal temperature can vary depending on the reactivity of the substrates. For less reactive partners, a higher temperature may be required. Reaction times can range from a few hours to overnight.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired biaryl product.
Conclusion: Selecting the Right Tool for the Job
In the landscape of Suzuki-Miyaura cross-coupling reactions, pinacol boronic esters stand out as robust, versatile, and reliable reagents. Their enhanced stability compared to boronic acids offers significant practical advantages in terms of handling, storage, and purification, making them a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.
While alternatives like MIDA boronates and trifluoroborates have their own unique strengths and applications, the balanced profile of pinacol boronic esters ensures their continued prominence. By understanding the inherent trade-offs between stability and reactivity among the various classes of organoboron reagents, researchers can make more strategic and effective choices, leading to more efficient and successful synthetic outcomes.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Butters, M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4268–4271. Retrieved from [Link]
-
Dreher, S. D., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Organic Letters, 14(14), 3858–3861. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Fluorinated Biaryl Benzamides
Introduction: The Strategic Value of Fluorine in Biaryl Benzamide Scaffolds
The biaryl benzamide motif is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in multiple binding interactions make it a privileged scaffold. The strategic incorporation of fluorine into these molecules can profoundly enhance their pharmacological profile by modulating metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these fluorinated analogues presents unique challenges. This guide provides an in-depth comparison of alternative reagents and synthetic strategies, moving beyond standard protocols to explore more efficient, versatile, and scalable methods for accessing these high-value compounds.
We will dissect two primary strategic approaches: the late-stage fluorination of a pre-assembled biaryl benzamide and the assembly of the final molecule from fluorinated building blocks. Each strategy offers distinct advantages and is suited to different phases of the drug discovery and development pipeline.
Figure 1: High-level comparison of the two primary synthetic routes.
Strategy A: Late-Stage Fluorination
This approach is exceptionally valuable in drug discovery, as it allows for the rapid diversification of a lead compound or the introduction of fluorine into a complex molecule at a final step, avoiding the need to re-synthesize the entire scaffold.[4] The choice of reagent is dictated by the available functional handle on the precursor molecule.
Electrophilic Fluorination of Activated Arenes
When the biaryl benzamide possesses an electron-rich aromatic ring or a directing group, direct C-H fluorination or fluorination of an organometallic intermediate becomes feasible. The most common reagents are N-F compounds, which act as an "F+" source.
-
Selectfluor® (F-TEDA-BF₄): This is a highly popular, commercially available, and relatively safe electrophilic fluorinating agent.[5] It is particularly effective for the fluorination of electron-rich arenes, enolates, and organometallic species.[6][7] Palladium catalysis can be employed to direct the fluorination to specific C-H bonds, often ortho to a directing group like the amide itself.[6]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another robust and widely used N-F reagent. It is more soluble in common organic solvents than Selectfluor® and is highly effective for fluorinating a variety of nucleophiles, including aryl Grignard reagents and organolithiums.[8][9]
Causality Behind Experimental Choices: The choice between Selectfluor® and NFSI often comes down to solubility and the specific activation method. For C-H activation cycles, the counter-ions and byproducts of the N-F reagent can influence catalyst stability and turnover. Palladium-catalyzed reactions often require a specific oxidant to regenerate the active catalyst, and the N-F reagent can sometimes play this dual role.
Nucleophilic Fluorination via Deoxyfluorination
If the biaryl benzamide precursor can be synthesized with a phenol group, a powerful alternative is deoxyfluorination, which replaces a hydroxyl group with fluorine.
-
PhenoFluor™ and PhenoFluorMix™: These reagents have revolutionized the deoxyfluorination of phenols, which are often more accessible than the corresponding aryl halides.[5][10] The reaction proceeds under relatively mild conditions and demonstrates remarkable functional group tolerance.[11] The proposed mechanism involves the formation of a phenoxyimidazolium salt, which then undergoes nucleophilic attack by fluoride.[4]
-
DAST (Diethylaminosulfur Trifluoride): While traditionally used for converting alcohols to alkyl fluorides, DAST and its analogues (e.g., Deoxofluor) can be used for phenols, although they are often less efficient and require harsher conditions than PhenoFluor™.[1][12] They are known to be thermally unstable and require careful handling.[1]
Trustworthiness of the Protocol: A successful deoxyfluorination with PhenoFluor™ is self-validating. The reaction typically goes to high conversion with clean byproducts (a urea and trifluoroacetate), simplifying purification.[4][5] Incomplete reactions or the presence of side products often point to issues with substrate purity or moisture.
Table 1: Comparison of Late-Stage Fluorination Reagents
| Reagent | Type | Common Substrate | Key Advantages | Key Limitations |
| Selectfluor® | Electrophilic | Electron-rich arenes, organometallics | High stability, ease of handling, commercially available.[5] | Limited solubility, often requires activated substrates or metal catalysis.[13] |
| NFSI | Electrophilic | Organometallics, enolates, amides | Good solubility in organic solvents, high reactivity.[8] | Can sometimes act as an amidation source, byproducts can be acidic.[9] |
| PhenoFluor™ | Nucleophilic | Phenols, Alcohols | Mild conditions, excellent functional group tolerance, high yields.[10][11] | Requires a phenol handle, reagent can be costly for large scale.[14] |
| DAST | Nucleophilic | Alcohols, Phenols | Readily available, effective for simple alcohols.[1] | Thermally unstable, can lead to elimination side products, harsh conditions for phenols.[12] |
Strategy B: Assembly from Fluorinated Building Blocks
This is the more traditional and often more robust approach for larger-scale synthesis. The strategy involves coupling a fluorinated aryl component with its biaryl partner, followed or preceded by amide bond formation. The "alternative reagents" in this context are the diverse catalysts and coupling partners that enable these transformations under milder and more efficient conditions.
Biaryl C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl bonds due to its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids and esters.
-
Coupling Partners: The fluorine atom can reside on either the arylboronic acid/ester or the aryl halide/triflate/sulfonate. The use of highly fluorinated arylboronic esters has been shown to be effective, often requiring specific conditions like the presence of CsF to facilitate the transmetalation step.[15][16] Alternatively, fluorinated aryl halides can be coupled with non-fluorinated boronic acids.
-
Catalyst Systems: While traditional Pd(PPh₃)₄ can be effective, modern catalyst systems offer superior performance, especially for challenging substrates.
-
Palladium/Bulky Phosphine Ligands: Catalysts formed from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphines like SPhos and XPhos) enable the coupling of less reactive aryl chlorides and work at lower temperatures.[17]
-
Nickel Catalysts: Nickel complexes, such as NiCl₂(dppp), are a cost-effective alternative to palladium and are particularly adept at activating resilient C-F bonds for cross-coupling with Grignard reagents or C-Cl bonds with boronic acids.[18]
-
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Amide Bond Formation: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N amide bond, often under milder conditions than classical methods. It can be used to couple a fluorinated aryl halide with a benzamide or a fluorinated aniline with an aryl halide.
-
Substrates: The reaction is highly versatile. Aryl fluorosulfonates, prepared from phenols and sulfuryl fluoride, have emerged as excellent, reactive alternatives to aryl triflates.[19][20]
-
Catalyst Systems: The choice of ligand is critical for success.
-
Xantphos: This is a particularly effective and versatile ligand for amidation reactions, promoting high catalyst turnover.[21]
-
Bulky Dialkylbiaryl Phosphines: Ligands like BrettPhos and RuPhos are state-of-the-art, enabling the coupling of even electron-withdrawn amines and sterically hindered substrates with high efficiency.[22] The steric bulk of these ligands promotes the crucial reductive elimination step that forms the C-N bond.
-
Table 2: Comparison of Building Block Assembly Strategies
| Reaction | Key Reagents / Catalysts | Key Advantages | Key Limitations |
| Suzuki-Miyaura Coupling | Fluorinated boronic acids/esters, Fluorinated aryl halides, Pd/Bulky Phosphine Ligands, Ni catalysts.[15][17][18] | Extremely broad substrate scope, high functional group tolerance, robust and scalable. | Boronic acids can be unstable; removal of boron byproducts can be challenging. |
| Buchwald-Hartwig Amination | Fluorinated anilines, Fluorinated aryl halides/sulfonates, Pd/Xantphos, Pd/Biaryl Phosphine Ligands.[19][21][22] | Mild conditions, excellent for sterically hindered partners, good functional group tolerance. | Catalyst can be sensitive to certain functional groups; ligand cost can be high for large scale. |
Experimental Protocols
Protocol 1: Late-Stage Electrophilic Fluorination using Selectfluor®
This protocol describes a representative palladium-catalyzed C-H fluorination ortho to an amide directing group.
Materials:
-
N-(biphenyl-3-yl)benzamide (1.0 equiv)
-
Selectfluor® (1.5 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Acetonitrile (solvent)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add N-(biphenyl-3-yl)benzamide and Pd(OAc)₂.
-
Add dry acetonitrile and stir the mixture at room temperature for 10 minutes.
-
Add Selectfluor® in one portion.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(2-fluorobiphenyl-3-yl)benzamide.
Rationale: The palladium catalyst coordinates to the amide, directing the C-H activation to the ortho position. Selectfluor® then acts as the electrophilic fluorine source to fluorinate the resulting palladacycle intermediate.
Protocol 2: Biaryl Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of a fluorinated aryl bromide with an arylboronic acid using a modern catalyst system.
Materials:
-
1-bromo-4-fluorobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a flask, add 1-bromo-4-fluorobenzene, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene to form the active catalyst.
-
Add the catalyst solution to the main flask.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 100 °C and stir until the starting bromide is consumed (monitor by GC-MS or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by chromatography or recrystallization to yield 4-fluorobiphenyl.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling protocol.
Conclusion and Future Outlook
The synthesis of fluorinated biaryl benzamides is a dynamic field with a growing arsenal of reagents and catalysts. For late-stage functionalization in discovery chemistry, electrophilic reagents like Selectfluor® and deoxyfluorination agents like PhenoFluor™ offer unparalleled speed for generating structural diversity. For process development and scale-up, the robustness of Suzuki-Miyaura and Buchwald-Hartwig couplings, enhanced by modern bulky phosphine ligands, remains the gold standard.
Looking forward, the field is moving towards even more efficient and sustainable methods. Direct C-H activation/fluorination that bypasses the need for pre-functionalized starting materials is a major goal.[23] Furthermore, the application of photoredox and electrochemical catalysis is opening new pathways for C-F bond formation under exceptionally mild conditions, promising to further expand the synthetic toolkit for accessing these vital medicinal compounds.[24][25]
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Gendron, T., et al. (2018). Site-Selective Late-Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts. Angewandte Chemie International Edition. [Link]
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Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
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Neumann, C. N., & Ritter, T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. [Link]
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Watson, D. A., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters. [Link]
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Lory, A., & Gaunt, M. J. (2020). The Fluorination of C−H Bonds: Developments and Perspectives. Angewandte Chemie International Edition. [Link]
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Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
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Prasanna, C. S., & Ramaswamy, S. (2015). C−F Bond Activation in Organic Synthesis. ResearchGate. [Link]
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Knochel, P., et al. (2011). Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents. Angewandte Chemie International Edition. [Link]
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Gendron, T., et al. (2020). Site-Selective Late-Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts. PMC. [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. [Link]
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Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). [Link]
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Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
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Lin, C.-I., & Sun, C.-M. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
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Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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Laali, K. K., & Borodkin, G. I. (2002). First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Savage, S. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Boronic Esters in Cross-Coupling Reactions: A Yield and Performance Comparison
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2] This guide provides an objective comparison of the performance of various boronic esters in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols.
Boronic esters are often favored over their corresponding boronic acids due to their enhanced stability and ease of handling.[3][4] However, the choice of the diol protecting group on the boron atom can significantly influence the ester's stability, reactivity, and purification profile, ultimately impacting the reaction yield and overall efficiency. This guide will delve into a comparative analysis of three widely used classes of boronic esters: pinacol (Bpin), neopentyl glycol (Bneo), and N-methyliminodiacetic acid (MIDA) boronates.
Comparative Analysis of Boronic Ester Properties
The efficacy of a boronic ester in a cross-coupling reaction is influenced by factors such as its stability towards hydrolysis and chromatography, the steric and electronic nature of the diol backbone, and its rate of transmetalation.[3][5]
Pinacol Boronic Esters (Bpin)
Pinacol boronic esters are arguably the most common and commercially available boronic acid derivatives.[6] Their widespread use is attributed to their general stability and the relative ease of their synthesis, often prepared by the esterification of a boronic acid with pinacol or through transition-metal-catalyzed borylation reactions.[7][8]
-
Advantages:
-
Generally good stability for storage.
-
Wide commercial availability of a vast array of derivatives.
-
-
Disadvantages:
Neopentyl Glycol Boronic Esters (Bneo)
Neopentyl glycol boronic esters represent a valuable alternative to their pinacol counterparts. They are known for their comparable stability and, in some cases, enhanced reactivity.
-
Advantages:
-
Disadvantages:
-
Less commercially available than pinacol esters.
-
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a class of exceptionally stable boronic acid surrogates that have gained significant traction in recent years, particularly for applications in iterative cross-coupling.[11][12][13][14] The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and significantly less reactive.
-
Advantages:
-
Extraordinary stability to a wide range of reaction conditions, including silica gel chromatography, which allows for easy purification.[11][13]
-
The boronic acid can be unmasked under mild basic conditions, allowing for a controlled release during the cross-coupling reaction.[11][13] This "slow-release" feature can be beneficial for reactions involving unstable boronic acids.[13][15][16]
-
Ideal for multi-step and automated synthesis due to their uniform stability and purification profile.[12][17]
-
-
Disadvantages:
-
Requires a separate deprotection step to release the active boronic acid for cross-coupling.[11]
-
The synthesis of MIDA boronates adds an extra step to the preparation of the building block.
-
Performance in Key Cross-Coupling Reactions
The choice of boronic ester can have a profound impact on the outcome of a cross-coupling reaction. The following sections compare the performance of these esters in some of the most widely used transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation.[3][18] The nature of the boronic ester can influence both the reaction kinetics and the final yield.
Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[3][19] The rate of this direct transmetalation is highly dependent on the structure of the ester. For instance, some boronic esters have been observed to undergo transmetalation over 20 times faster than the corresponding boronic acid.[19]
In a comparative study for the synthesis of poly(3-hexylthiophene-2,5-diyl) (P3HT) via Suzuki-Miyaura polymerization, the MIDA boronate ester monomer provided the polymer in higher yields (up to 94%) and with higher molecular weights compared to the corresponding pinacol boronate ester under identical conditions.[20][21][22] The lower performance of the pinacol ester was attributed to significant protodeboronation during the reaction.[20]
| Boronic Ester Type | Key Features in Suzuki-Miyaura Coupling | Representative Yields |
| Pinacol (Bpin) | Widely used, but can suffer from competing protodeboronation and purification challenges.[20] | Moderate to high, but can be lower than MIDA esters in certain cases.[20] |
| Neopentyl Glycol (Bneo) | Can exhibit higher reactivity than pinacol esters in some systems.[4] | Generally comparable to or higher than pinacol esters. |
| MIDA Boronates | Highly stable, allowing for controlled release of the boronic acid, minimizing side reactions and often leading to higher yields and cleaner reactions.[11][13][20] | Often excellent, particularly for complex syntheses and unstable boronic acids.[20] |
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds.[23][24] While traditionally performed with boronic acids, boronic esters are also effective coupling partners.[25][26] The use of boronic esters can be advantageous, especially when the corresponding boronic acid is unstable.
A recent study demonstrated the Chan-Lam coupling of secondary and tertiary benzylic boronic esters with anilines to form valuable alkyl amine products.[25] This highlights the utility of boronic esters in expanding the scope of this important transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[27][28] While less common, boronic esters can also be involved in Buchwald-Hartwig-type aminations. For example, a phenylboronic ester was found to activate aryl iodides for selective amination in the presence of a nickel catalyst.[29][30] In these cases, the boronic ester plays a crucial role as an activator for the amine.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the structures of the compared boronic esters.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Structures of common boronic esters.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions can vary depending on the specific substrates and boronic ester used.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Notes on Specific Boronic Esters:
-
For MIDA boronates: A pre-deprotection step using a mild aqueous base may be required, or conditions can be chosen that facilitate in situ deprotection.[11]
-
Purification: When using pinacol or neopentyl glycol boronic esters, care should be taken during chromatography to avoid hydrolysis on the silica gel. Using a less polar eluent system or pre-treating the silica gel with a base can sometimes mitigate this issue. MIDA boronates are generally stable to silica gel chromatography.[11][13]
Conclusion
The choice of a boronic ester is a critical parameter in the design and execution of cross-coupling reactions. While pinacol boronic esters remain a workhorse in the field due to their wide availability, neopentyl glycol esters can offer enhanced reactivity in certain cases. For complex, multi-step syntheses or when dealing with unstable boronic acids, the exceptional stability and controlled reactivity of MIDA boronates make them an increasingly attractive option, often leading to superior yields and cleaner reaction profiles. A thorough understanding of the properties and reactivity of each class of boronic ester will empower researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of valuable molecules.
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Introduction: The Significance of Fluorobenzamides in Modern Drug Discovery
An Expert's Comparative Guide to the Spectroscopic Analysis of Fluorobenzamide Derivatives
Fluorobenzamide derivatives represent a cornerstone in medicinal chemistry and pharmaceutical development.[1][2] The strategic incorporation of fluorine atoms into the benzamide scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3] This has led to their widespread application in developing new therapeutics, from enzyme inhibitors to novel PROTACs (Proteolysis-Targeting Chimeras).[2][3]
Given their importance, the precise and unambiguous structural characterization of these derivatives is paramount. Spectroscopic analysis provides the essential toolkit for researchers to confirm molecular identity, assess purity, and elucidate the intricate structural details that govern biological activity. This guide offers a comparative analysis of key spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—leveraging experimental data to illustrate their application in the study of fluorobenzamide derivatives. We will explore the "why" behind procedural choices and provide validated protocols to ensure reproducible, high-quality data.
Overall Spectroscopic Workflow
A typical analytical workflow for a novel fluorobenzamide derivative involves a multi-technique approach to build a comprehensive structural profile. Mass spectrometry provides the initial confirmation of molecular weight, while IR spectroscopy identifies key functional groups. High-resolution NMR spectroscopy then delivers the definitive structural elucidation and isomeric differentiation. UV-Vis spectroscopy is employed to understand the electronic properties of the molecule.
Caption: General workflow for the spectroscopic characterization of fluorobenzamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular environment. The analysis of ¹H, ¹³C, and ¹⁹F spectra, along with their coupling patterns, allows for the complete assignment of the molecular structure.
Causality in Experimental Design
-
Choice of Solvent: Deuterated solvents like DMSO-d₆ or CDCl₃ are used to avoid overwhelming solvent signals in ¹H NMR. DMSO-d₆ is particularly useful for benzamides as the amide protons (-NH₂) are often clearly visible and do not exchange as rapidly as they might in the presence of trace acid in CDCl₃.
-
Multi-Nuclear Approach: A ¹H spectrum alone is insufficient. ¹³C NMR confirms the carbon backbone, while ¹⁹F NMR is essential for verifying the position and environment of fluorine substituents, leveraging its 100% natural abundance and high gyromagnetic ratio.
-
2D NMR: For complex derivatives, 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are indispensable for tracing proton and carbon connectivity throughout the entire molecule.
Comparative Analysis: Isomeric Fluorobenzamides
The position of the fluorine atom on the aromatic ring significantly impacts the NMR spectra due to its strong electron-withdrawing nature and its ability to couple with nearby ¹H and ¹³C nuclei. Let's compare the ¹H and ¹⁹F NMR data for ortho-, meta-, and para-fluorobenzamide.
| Compound | Key ¹H Chemical Shifts (ppm) | ¹⁹F Chemical Shift (ppm) | Characteristic J-Coupling (Hz) |
| 2-Fluorobenzamide | Aromatic protons shifted due to proximity to F and C=O. | ~ -114 ppm | ³JHF ≈ 8-10 Hz (ortho), ⁴JHF ≈ 5-7 Hz (meta) |
| 3-Fluorobenzamide | Protons ortho and para to F are most affected.[4] | ~ -115 ppm | ³JHF ≈ 8-10 Hz (ortho), ⁴JHF ≈ 5-7 Hz (meta), ⁵JHF ≈ 2-3 Hz (para) |
| 4-Fluorobenzamide | Symmetrical spectrum with two distinct aromatic signals (doublets of doublets).[5] | ~ -118 ppm | ³JHF ≈ 8-9 Hz (ortho), ⁴JHF ≈ 4-5 Hz (meta) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, three distinct ¹⁹F NMR peaks were observed at -114, -139, and -147 ppm, which is typical for the expected fluorine substitution patterns on the two separate aromatic rings.[1] Similarly, for N-(2,4-difluorophenyl)-2-fluorobenzamide, peaks at -114, -115, and -118 ppm are characteristic.[6]
Standard Operating Protocol: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the fluorobenzamide derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4][5][7]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
If necessary, run 2D experiments (COSY, HSQC) for full structural assignment.
-
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale (e.g., to the residual solvent peak).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8]
Causality in Experimental Design
-
Technique Choice (ATR vs. KBr): Attenuated Total Reflectance (ATR) is the modern standard. It requires minimal sample preparation—just placing a small amount of solid on the crystal—and is non-destructive. The traditional KBr pellet method is more labor-intensive but can sometimes yield sharper peaks for certain crystalline samples.[9]
-
Focus on Diagnostic Regions: The most informative regions for fluorobenzamides are 4000-1500 cm⁻¹. This is where the characteristic N-H, C-H, and C=O stretches appear. The fingerprint region (<1500 cm⁻¹) is complex but contains the C-F stretching vibrations.
Key IR Absorptions for Fluorobenzamides
The presence of the amide group and the C-F bond gives rise to several characteristic absorption bands.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch (asymmetric & symmetric) | 3400 - 3100 | Strong, often two bands |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |
| C=O (Amide I) | Stretch | 1680 - 1640 | Very Strong |
| N-H (Amide II) | Bend | 1640 - 1550 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium, multiple bands |
| C-F (Aryl Fluoride) | Stretch | 1300 - 1100 | Strong |
These bands are crucial for confirming the integrity of the benzamide core. For example, the strong carbonyl (C=O) stretch around 1650 cm⁻¹ is an unmistakable indicator of the amide functionality.[8] The C-H aromatic stretches appearing just above 3000 cm⁻¹ confirm the presence of the benzene ring.[10]
Standard Operating Protocol: ATR-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid fluorobenzamide derivative directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For fluorobenzamides, it provides immediate confirmation of successful synthesis.
Causality in Experimental Design
-
Ionization Method (EI vs. ESI): Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[11] Electrospray Ionization (ESI) is a softer method that typically yields the intact protonated molecule [M+H]⁺, making it ideal for confirming the molecular weight. The choice depends on whether the goal is molecular weight confirmation (ESI) or structural fragmentation analysis (EI).
-
High-Resolution MS (HRMS): Using HRMS (e.g., on a TOF or Orbitrap analyzer) is critical. It provides a highly accurate mass measurement (to within 0.001 Da), which allows for the unambiguous determination of the elemental formula, confirming that the correct number of C, H, F, N, and O atoms are present.
Expected Fragmentation Patterns
Under Electron Ionization (EI), fluorobenzamides typically fragment in predictable ways. Key fragmentation pathways include:
-
Loss of •NH₂: Cleavage of the amide group to form the fluorobenzoyl cation.
-
Loss of CO: Subsequent loss of carbon monoxide from the fluorobenzoyl cation to form the fluorophenyl cation.
For 4-fluorobenzamide (MW = 139.13), prominent peaks in its EI mass spectrum are often observed at m/z 139 (Molecular Ion), 123 (loss of NH₂), and 95 (loss of NH₂ and CO).[9][12]
Caption: Common EI-MS fragmentation pathway for 4-fluorobenzamide.
Standard Operating Protocol: ESI-MS for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the fluorobenzamide derivative (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ (or [M+Na]⁺) peak and compare its measured m/z value to the theoretical value for the expected chemical formula.
UV-Vis Spectroscopy: Investigating Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For fluorobenzamide derivatives, the absorption is dominated by π→π* transitions within the aromatic ring and the conjugated amide system.
Causality in Experimental Design
-
Solvent Choice: The polarity of the solvent can influence the position of absorption maxima (λ_max). A non-polar solvent like hexane and a polar solvent like ethanol are often used to assess these effects. Spectrophotometric grade solvents are required to avoid interfering absorptions.[13]
-
Concentration: Solutions must be prepared at a specific, low concentration (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 A.U.).[13]
Interpreting UV-Vis Spectra
The benzamide chromophore typically shows strong absorption bands in the 200-300 nm region.[14] The position of the fluorine substituent can subtly alter the λ_max. The electron-donating lone pairs on the amide nitrogen and oxygen atoms, and the electron-withdrawing nature of the fluorine and carbonyl groups, all influence the energy of the π→π* transitions. Functional groups attached to the benzene ring can shift the absorption peaks to longer wavelengths.[14] While UV-Vis is less structurally definitive than NMR, it is valuable for confirming the presence of the conjugated system and can be used for quantitative analysis.
Standard Operating Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a stock solution of the fluorobenzamide derivative of known concentration. Perform a serial dilution to achieve a final concentration of approximately 4 x 10⁻⁵ M in a spectrophotometric grade solvent (e.g., ethanol).[13]
-
Instrument Blank: Fill a 1 cm path length quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Scan: Scan the absorbance from approximately 200 to 400 nm.[13]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and record the absorbance value.
Conclusion
The robust characterization of fluorobenzamide derivatives relies on a synergistic application of multiple spectroscopic techniques. While MS and IR provide rapid confirmation of molecular weight and functional groups, it is the multi-dimensional detail from ¹H, ¹³C, and ¹⁹F NMR that delivers the definitive, high-confidence structural proof. UV-Vis spectroscopy complements this by offering insights into the electronic makeup of the molecule. By understanding the principles behind each technique and adhering to validated experimental protocols, researchers in drug discovery can ensure the quality and accuracy of their data, accelerating the development of next-generation therapeutics.
References
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH National Center for Biotechnology Information. [Link]
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The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH National Center for Biotechnology Information. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom. ResearchGate. [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]
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assessing the efficiency of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vs. trifluoroborates
In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures vital to drug discovery and materials science.[1][2][3] The choice of the organoboron nucleophile is a critical parameter dictating the reaction's efficiency, scope, and practicality. This guide offers an in-depth comparison between two popular classes of organoboron reagents: the widely used boronate esters, represented here by 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and the increasingly adopted potassium organotrifluoroborates.
Reagent Profile: Boronate Esters
Boronate esters, particularly pinacol esters, are staples in synthetic laboratories. They are generally considered more stable than their corresponding boronic acids, which can dehydrate to form cyclic boroxine anhydrides, complicating stoichiometry.[4] However, the stability of boronate esters is not absolute; they can be susceptible to hydrolysis, especially under acidic or basic conditions, which can be a drawback during purification or in certain reaction media.[5][6]
Advantages:
-
Good Solubility: Generally soluble in a wide range of organic solvents used for cross-coupling.
-
Well-Established Reactivity: A vast body of literature exists, providing a reliable foundation for reaction development.
Disadvantages:
-
Susceptibility to Hydrolysis: Can degrade to the corresponding boronic acid, affecting reaction yields and reproducibility.[5]
-
Purification Challenges: The protecting diol (e.g., pinacol) released during the reaction can sometimes complicate product isolation.[1][7]
-
Lower Atom Economy: The protecting group adds molecular weight that is ultimately discarded.[7][8]
Reagent Profile: Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly attractive alternatives to traditional boronic acids and esters.[9][10] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[8][9][11] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which makes it less prone to protodeboronation and other degradation pathways.[1][9]
Advantages:
-
Exceptional Stability: Highly stable to air and moisture, allowing for indefinite storage at room temperature and simplifying handling.[4][9][11]
-
Ease of Handling: Their solid, non-hygroscopic nature makes them easy to weigh and dispense accurately.[11]
-
Improved Stoichiometry: The well-defined, monomeric nature of these salts allows for precise stoichiometric control in reactions.[4]
-
High Functional Group Tolerance: Their stability allows for chemical manipulations on other parts of the molecule while preserving the C-B bond.[10][12]
Disadvantages:
-
In-situ Activation Required: Trifluoroborates are "pro-nucleophiles" and require hydrolysis to the corresponding boronic acid to participate in the catalytic cycle.[13] This is typically achieved under the basic, aqueous conditions of the Suzuki-Miyaura reaction.
-
Potentially Slower Reaction Rates: The rate of hydrolysis can sometimes be the rate-limiting step, potentially leading to longer reaction times compared to a readily available boronic acid or ester under certain conditions.[13]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between a boronate ester and a trifluoroborate often depends on the specific synthetic challenge, including the complexity of the substrate, the desired scale, and the importance of reagent stability and handling.
| Feature | This compound (Boronate Ester) | Potassium Aryltrifluoroborates | Senior Scientist's Insight |
| Physical State | Often a solid or oil | Crystalline, free-flowing solid[9] | Trifluoroborates are generally easier to handle and weigh accurately, which is a significant advantage for reproducibility and high-throughput screening. |
| Air/Moisture Stability | Moderately stable; can be prone to hydrolysis[5][6] | Exceptionally stable; can be stored indefinitely at room temperature[9][11] | The "bench-top" stability of trifluoroborates eliminates the need for gloveboxes or stringent anhydrous techniques for storage, simplifying laboratory workflow. |
| Stoichiometry | Can be complicated by potential equilibrium with boroxines if hydrolysis occurs[4] | Monomeric and well-defined, allowing for precise measurement[4] | Accurate stoichiometry is crucial for optimizing catalyst loading and minimizing expensive starting materials. Trifluoroborates offer superior control. |
| Reaction Activation | Base-mediated formation of a boronate complex from the ester. | Slow, base-mediated hydrolysis to release the active boronic acid in situ[13][14] | The slow-release mechanism of trifluoroborates can be advantageous, maintaining a low, steady concentration of the active boronic acid, which can minimize side reactions like homocoupling.[13] |
| Purification | Can be complicated by the presence of pinacol byproduct.[1] | Byproducts are typically inorganic salts (e.g., KF, K₂CO₃), which are easily removed by aqueous workup.[15] | The ease of removing boron-containing byproducts is a significant, often overlooked, benefit of using trifluoroborates, leading to cleaner reaction profiles and simpler purification. |
Experimental Protocols
To provide a practical comparison, the following are representative, detailed protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Using this compound
This protocol is a generalized procedure for the coupling of an aryl halide with a boronate ester.
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Potassium Aryltrifluoroborate
This protocol highlights the conditions typically used for trifluoroborate salts, which are similar but rely on the aqueous base for in situ activation.
Reaction Setup:
-
To a vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the potassium aryltrifluoroborate (1.05-1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., RuPhos, 4 mol%).[11]
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add a degassed solvent system, such as Toluene/Water (10:1).[11]
-
Seal the vial and heat the reaction mixture to 85-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.
-
Wash with water and brine. The inorganic fluoride salts are removed in the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
To better understand the processes, two diagrams are provided: the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.
Conclusion and Recommendations
Both boronate esters and potassium organotrifluoroborates are powerful tools for constructing C-C bonds via the Suzuki-Miyaura reaction.
-
Choose a boronate ester like this compound when leveraging the vast existing literature for a specific transformation or when the substrate is known to be robust and purification is straightforward.
-
Choose a potassium organotrifluoroborate for reactions where long-term storage stability, ease of handling, and high functional group tolerance are paramount. They are particularly advantageous in medicinal chemistry and high-throughput synthesis, where their reliability, precise stoichiometry, and simplified workup can significantly accelerate discovery pipelines.[9][16] The "slow release" of the active boronic acid is an elegant feature that often leads to cleaner reactions and higher yields by minimizing side reactions.[13]
Ultimately, the superior stability and handling characteristics of trifluoroborates often make them the more efficient and reliable choice for developing robust and scalable synthetic routes in modern drug development and materials science.[9][15]
References
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- BLDpharm. (2022).
- Semantic Scholar. (2009).
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- Molander, G. A., & Fumagalli, T. (2006).
- Molander, G. A., & Ito, T. (2006).
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 139(37), 13156–13165.
- Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(14), 5545–5554.
- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 10(5), 777–780.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 303.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(1), 123.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275–286.
- Pilco, S., et al. (2020).
- Molander, G. A., & Cooper, D. J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of organic chemistry, 74(12), 4663–4666.
- Sigma-Aldrich.
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- BLD Pharm. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- ResearchGate. (2025).
- Wang, Y., et al. (n.d.). -HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS.
- BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- El-Ghozzi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216.
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A Guide for Laboratory Professionals
For the modern researcher engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, boronic acid derivatives, such as 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are invaluable building blocks. However, their safe and compliant disposal is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.
Hazard Assessment and Immediate Safety Protocols
Likely Hazard Profile:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5][6]
-
Genotoxicity: Some benzamide derivatives are suspected of causing genetic defects.[1][2]
Immediate Actions and Personal Protective Equipment (PPE):
Before handling the compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a fume hood. | Minimizes the risk of inhaling dust particles, which may cause respiratory tract irritation.[4][5] |
In the event of accidental exposure, refer to the following first-aid measures:
-
After Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Disposal Workflow for Solid Waste and Contaminated Materials
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]
Step-by-Step Disposal Protocol:
-
Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Organoboron Compounds" or "Halogenated Organic Waste."[7]
-
This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).
-
-
Packaging:
-
Carefully transfer the solid this compound into the designated waste container using a spatula or other appropriate tool to minimize dust generation.
-
Any materials contaminated with the compound, such as weighing paper, gloves, and disposable labware, should also be placed in this container.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents and strong bases.[2]
-
Ensure the storage area is secure and accessible only to trained personnel.
-
-
Final Disposal:
Management of Dilute Aqueous Waste Streams
In some experimental workups, it may be necessary to handle aqueous solutions containing residual amounts of the title compound. While direct disposal of these solutions down the drain is not permissible, a pre-treatment step can be employed to hydrolyze the boronic ester and facilitate safer handling prior to collection as hazardous waste. Boronic acids can be converted to the more water-soluble boronate salts under basic conditions, which can aid in certain extraction-based workups but does not render the waste non-hazardous.[9]
Aqueous Waste Pre-treatment Protocol:
-
Collection: Collect all aqueous waste streams known to contain this compound in a dedicated, labeled container.
-
Neutralization (if acidic): If the aqueous waste is acidic, neutralize it carefully with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7.
-
Storage: Store the neutralized aqueous waste in a sealed, properly labeled container within a secondary containment tray in the hazardous waste accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste program, ensuring it is clearly labeled as "Aqueous Waste Containing Organoboron Compounds."
Visualizing the Disposal Decision Process
To aid in the operational workflow, the following diagram outlines the decision-making process for the handling and disposal of this compound and its associated waste.
Caption: Decision tree for the segregation and disposal of waste.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
-
Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Compo Expert. (2023, April 7). Material Safety Data Sheet. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Wikipedia. Organoboron chemistry. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Vieira, T. F., & Pinheiro, P. S. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4489. Retrieved from [Link]
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
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ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
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University of California, Los Angeles. Workup Tricks: Reagents. Retrieved from [Link]
-
Zhang, H., et al. (2019). Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Industrial & Engineering Chemistry Research, 58(15), 5891-5898. Retrieved from [Link]
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University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]
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PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]
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Personal protective equipment for handling 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Comprehensive Safety and Handling Guide: 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
This guide provides essential safety protocols, operational directives, and disposal plans for the handling of this compound. As a compound integrating a fluorinated benzamide scaffold with a boronic acid pinacol ester, it requires a nuanced approach to safety, grounded in an understanding of the potential hazards associated with each of its structural components. This document is designed for researchers, scientists, and drug development professionals, offering a framework for minimizing risk and ensuring procedural excellence.
Hazard Analysis and Risk Assessment: A Proactive Stance
Before any manipulation of this compound, a thorough risk assessment is mandatory.[1] The chemical structure presents a multi-faceted hazard profile that must be understood not just by its individual components, but by their synergistic potential.
-
Boronic Acid Pinacol Ester Moiety: Boronic acids and their derivatives are a cornerstone of modern synthetic chemistry, yet they are not benign. A significant body of evidence points to this class of compounds as being skin, eye, and respiratory tract irritants.[2][3][4][5] More critically, recent studies have highlighted certain boronic acids and related reagents as a "novel class of bacterial mutagen," necessitating their handling as potential genotoxic impurities (GTIs).[6][7] The mechanism may involve oxygen-mediated oxidation generating organic radicals.[6][7] Therefore, assuming this compound is, at a minimum, a potent irritant and a potential mutagen is a prudent starting point for risk mitigation.
-
Fluorinated Aromatic Core: The presence of a fluorine atom on the benzamide ring can alter the compound's metabolic profile and reactivity, though specific toxicological data for this molecule is scarce. General principles dictate that fluorinated aromatics should be handled with care to avoid inhalation and skin contact.
-
Benzamide Moiety: While the parent benzamide is of relatively low toxicity, substituted benzamides can exhibit significant biological activity.[8] As a novel chemical entity, the toxicological properties of this specific compound are unknown, and it should be treated as a substance of unknown toxicity.[9]
Summary of Anticipated Hazards:
| Hazard Class | GHS Hazard Statement (Based on Analogous Compounds) | Source / Justification |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | High prevalence in boronic acid derivatives.[2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | High prevalence in boronic acid derivatives.[2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Common for powdered chemical reagents.[2][4][10] |
| Potential Health Hazard | Not Classified, but handle as potentially mutagenic. | Emerging data on boronic acids as GTIs.[6][7] |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
Engineering controls are the primary line of defense. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[9] Personal protective equipment serves as the critical final barrier between the researcher and the chemical.
Mandatory PPE Ensemble
-
Hand Protection: Double-gloving is required. Use a nitrile glove as the primary layer, with a second, thicker chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. This provides a dual barrier against potential permeation.[9] Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[11]
-
Body Protection: A flame-retardant laboratory coat must be worn, fully buttoned, with sleeves rolled down.[12]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with P100 (particulate) filters should be available for emergency situations, such as a large spill outside of containment.
Below is a workflow diagram to guide the selection and use of PPE.
Caption: PPE Selection and Donning Workflow.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.
Step 1: Preparation and Weighing
-
Designate Area: Cordon off a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Pre-label Glassware: Ensure all vials, flasks, and containers are clearly labeled with the chemical name and relevant hazard pictograms before introducing the compound.
-
Tare Container: Place a clean, dry weighing vessel on an analytical balance inside the fume hood. Tare the balance.
-
Dispense Solid: Using a clean spatula, carefully transfer the desired amount of the solid compound into the weighing vessel. Avoid creating dust by moving slowly and deliberately. Do not tap the container against the vessel.
-
Seal and Clean: Immediately and securely cap the stock bottle. Carefully wipe the spatula and any surrounding surfaces with a damp cloth or paper towel to remove any residual dust. Dispose of this cleaning material as hazardous waste.
Step 2: Dissolution and Transfer
-
Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed solid. Perform this addition slowly to avoid splashing.
-
Ensure Complete Dissolution: If necessary, gently swirl or stir the mixture to ensure the compound is fully dissolved before proceeding with the reaction.
-
Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
The following diagram illustrates the safe handling workflow for the solid compound.
Caption: Step-by-Step Solid Handling Workflow.
Emergency Response and Disposal Plan
Spill Management
-
Small Spill (in Fume Hood):
-
Alert nearby personnel.
-
Wearing your full PPE, gently cover the spill with a dry, non-reactive absorbent material (e.g., sand or vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Waste Disposal Protocol
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure compliance with local regulations.[1][13]
-
Solid Waste: All unused solid compound and grossly contaminated materials (e.g., from a spill cleanup) must be placed in a clearly labeled, sealed container designated for "Organoboron Hazardous Waste."
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.[14] Do not mix with other waste streams unless compatibility is confirmed.[12]
-
Contaminated Sharps & Consumables: Used spatulas, pipette tips, gloves, and bench paper should be collected in a separate, sealed bag or container, clearly labeled as "Hazardous Waste" containing the chemical name, and disposed of via your institution's environmental health and safety (EHS) department.[12]
By implementing this comprehensive safety and handling protocol, researchers can confidently work with this compound, secure in the knowledge that they have proactively managed the associated risks to themselves, their colleagues, and the environment.
References
-
Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one. Chemos GmbH & Co. KG. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. [Link]
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, ACS Publications. [Link]
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Chemical Waste Disposal Guidelines. University of California, Berkeley. [Link]
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Material Safety Data Sheet: BENZAMIDE 98%. Oxford Lab Fine Chem LLP. [Link]
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem, National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
